molecular formula C7H7N3 B019720 5-Amino-7-azaindole CAS No. 100960-07-4

5-Amino-7-azaindole

Cat. No.: B019720
CAS No.: 100960-07-4
M. Wt: 133.15 g/mol
InChI Key: PLWBENCHEUFMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-7-azaindole (IUPAC Name: 1H-pyrrolo[2,3-b]pyridin-5-amine) is a privileged chemical scaffold in medicinal chemistry and drug discovery. This multifunctional heterocyclic compound serves as a key synthon and bioisostere for indoles and purines, making it invaluable for designing novel therapeutic agents. Key Research Applications & Value: Kinase Inhibitor Design: The 7-azaindole core is extensively utilized in the development of potent kinase inhibitors. Its structure allows the two nitrogen atoms to form crucial hydrogen bonds with the hinge region of kinase ATP-binding sites, mimicking the interactions of native adenine . This scaffold has contributed to inhibitors targeting a diverse range of kinases, including PIM, ALK, and Aurora kinases . Versatile Bioisostere: this compound is an excellent building block for creating drug-like molecules. It often demonstrates improved aqueous solubility and superior pharmacokinetic properties compared to its indole counterpart, due to the presence of the sp2-hybridized pyridine nitrogen . The free amino group at the 5-position acts as a hydrogen bond donor, enabling specific interactions with biological targets and facilitating further structural diversification . Therapeutic Area Research: Compounds built on the 7-azaindole framework are investigated across multiple disease areas, including oncology, virology (e.g., as NNRTIs for HIV-1 ), immunology, and metabolic disorders like type 2 diabetes . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWBENCHEUFMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471009
Record name 5-Amino-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100960-07-4
Record name 5-Amino-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Ascendance of 5-Amino-7-Azaindole: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a bioisostere of the ubiquitous indole nucleus, has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted therapeutics. Among its derivatives, 5-Amino-7-azaindole (1H-pyrrolo[2,3-b]pyridin-5-amine) stands out as a critical building block for a multitude of clinically relevant molecules, most notably kinase inhibitors. This technical guide provides an in-depth exploration of the discovery, historical and modern synthetic routes, and the pivotal role of this compound in the modulation of key cellular signaling pathways.

Discovery and Historical Context

The journey of this compound begins with the initial synthesis of its parent compound, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), by M. M. Robison and B. L. Robison in 1955. This pioneering work laid the groundwork for the exploration of this heterocyclic system. The initial interest in azaindoles was driven by their structural similarity to indoles and purines, suggesting potential for diverse biological activities.

The first synthesis of this compound was reported in 1959 by Robison and colleagues.[1] This early route established a foundational, albeit lengthy, pathway to this important intermediate. The early exploration into substituted 7-azaindoles was part of a broader investigation into the chemical and biological properties of this novel class of compounds.

Synthetic Evolution: From Classical Methods to Modern Efficiency

The synthesis of this compound has undergone significant evolution, moving from multi-step classical procedures to more streamlined and efficient modern methodologies.

The Robison Synthesis (1959)

The original synthesis of this compound, as described by Robison, is a four-step process commencing with the reduction of 7-azaindole to 7-azaindoline. This is followed by nitration at the 5-position, rearomatization, and finally, reduction of the nitro group to the desired amine. While historically significant, this method is characterized by harsh reaction conditions and modest overall yields.

Experimental Protocol: Robison Synthesis of this compound

Step 1: Reduction of 7-Azaindole to 7-Azaindoline

  • Reagents and Conditions: 7-azaindole, Raney Nickel, Ethanol, H₂ gas (5 bar).

  • Procedure: A solution of 7-azaindole in ethanol is treated with Raney Nickel and subjected to hydrogenation at elevated temperature and pressure for an extended period. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield 7-azaindoline.

Step 2: Nitration of 7-Azaindoline

  • Reagents and Conditions: 7-azaindoline, fuming HNO₃, concentrated H₂SO₄, -5 °C.

  • Procedure: 7-azaindoline is carefully added to a mixture of fuming nitric acid and concentrated sulfuric acid at low temperature. The reaction mixture is stirred, and upon completion, it is poured onto ice, and the resulting precipitate of 5-nitro-7-azaindoline is collected by filtration.

Step 3: Dehydrogenation to 5-Nitro-7-azaindole

  • Reagents and Conditions: 5-nitro-7-azaindoline, Palladium on Carbon (Pd/C), high temperature.

  • Procedure: 5-nitro-7-azaindoline is heated with a catalytic amount of palladium on carbon in a suitable high-boiling solvent to effect dehydrogenation, yielding 5-nitro-7-azaindole.

Step 4: Reduction of 5-Nitro-7-azaindole

  • Reagents and Conditions: 5-nitro-7-azaindole, H₂, catalyst (e.g., Pd/C), Ethanol.

  • Procedure: A solution of 5-nitro-7-azaindole in ethanol is subjected to catalytic hydrogenation to reduce the nitro group, affording the final product, this compound.

Modern Microwave-Assisted Synthesis

A significantly improved and more efficient synthesis of this compound has been developed, starting from the readily available 2-amino-5-nitropyridine. This modern approach utilizes a microwave-promoted heteroannulation reaction as the key step and boasts a much higher overall yield.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

Step 1: Iodination of 2-Amino-5-nitropyridine

  • Reagents and Conditions: 2-Amino-5-nitropyridine, N-iodosuccinimide (NIS), Acetonitrile.

  • Procedure: To a solution of 2-amino-5-nitropyridine in acetonitrile, N-iodosuccinimide is added, and the mixture is stirred at room temperature until the reaction is complete. The product, 2-amino-3-iodo-5-nitropyridine, is isolated by standard work-up procedures.

Step 2: Sonogashira Coupling

  • Reagents and Conditions: 2-amino-3-iodo-5-nitropyridine, trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, triethylamine, THF.

  • Procedure: The iodinated pyridine derivative is subjected to a Sonogashira cross-coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base in an appropriate solvent like THF.

Step 3: Microwave-Assisted Cyclization and Desilylation

  • Reagents and Conditions: The product from Step 2, suitable solvent, microwave irradiation.

  • Procedure: The trimethylsilyl-protected alkynylpyridine is dissolved in a suitable solvent and subjected to microwave irradiation. This promotes the intramolecular cyclization and concomitant removal of the trimethylsilyl group to form 5-nitro-7-azaindole.

Step 4: Reduction of the Nitro Group

  • Reagents and Conditions: 5-nitro-7-azaindole, Iron powder, ammonium chloride, ethanol/water.

  • Procedure: The 5-nitro-7-azaindole is reduced to the corresponding amine using a reducing agent such as iron powder in the presence of an activating agent like ammonium chloride in a mixed solvent system of ethanol and water.

Quantitative Data Summary

The following table summarizes the yields for the key synthetic routes to this compound, highlighting the significant improvement in efficiency with modern methods.

Synthesis RouteStarting MaterialStep 1 YieldStep 2 YieldStep 3 YieldStep 4 YieldOverall Yield
Robison (1959) 7-AzaindoleN/AN/AN/AN/A~21%[2]
Microwave-Assisted 2-Amino-5-nitropyridine~90%~85%~90%~95%~66% [3]

Role in Drug Discovery: Targeting Kinase Signaling Pathways

This compound is a cornerstone in the design of kinase inhibitors, which are a major class of targeted cancer therapies. The 7-azaindole scaffold acts as a hinge-binder, forming crucial hydrogen bonds with the protein kinase backbone. The 5-amino group provides a key vector for introducing substituents that can occupy adjacent pockets in the ATP-binding site, thereby enhancing potency and selectivity.

A prominent example of a signaling pathway targeted by this compound-derived drugs is the PI3K/AKT/mTOR pathway.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a this compound derivative.

The diagram above illustrates how activation of Receptor Tyrosine Kinases (RTKs) leads to the recruitment and activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which in turn activates downstream effectors like AKT and mTORC1, ultimately promoting cell growth and survival. This compound-based inhibitors are designed to bind to the ATP pocket of PI3K, preventing the phosphorylation of PIP2 and thereby blocking the entire downstream signaling cascade.

Conclusion

This compound has transitioned from a laboratory curiosity to an indispensable tool in modern drug discovery. Its synthetic accessibility has been dramatically improved through the development of efficient, microwave-assisted methodologies. As a key pharmacophore, it continues to be a focal point for the design of novel kinase inhibitors and other targeted therapeutics. The in-depth understanding of its synthesis and its role in modulating critical cellular pathways, such as the PI3K/AKT/mTOR cascade, is essential for researchers and scientists dedicated to the advancement of next-generation medicines.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-7-azaindole, a heterocyclic amine and a bioisostere of indole, serves as a critical building block in medicinal chemistry and drug development. Its structure is foundational for the synthesis of a variety of pharmacologically active compounds, particularly kinase inhibitors for oncology.[1][2][3] The strategic placement of a nitrogen atom in the indole ring system can modulate physicochemical properties such as solubility and pKa, which in turn influences the pharmacokinetic and pharmacodynamic profiles of derivative compounds.[2] This guide provides a detailed overview of the core physicochemical properties of this compound, experimental protocols for its characterization, and its role as a key synthetic intermediate.

Core Physicochemical Properties

This compound is typically a yellow to brown crystalline solid.[4] While experimental data for some properties are limited, a combination of reported experimental values and predictive models provides a comprehensive profile of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇N₃[5]
Molecular Weight 133.15 g/mol [5]
Melting Point 128-129°C[4]
Boiling Point 361.7 ± 35.0 °C (Predicted)[4]
Density 1.41 ± 0.1 g/cm³ (Predicted)[4]
pKa 8.28 ± 0.20 (Predicted)[4]
Appearance Yellow to yellow/brown solid[4]
Topological Polar Surface Area 54.7 Ų[5]

Note: Solubility data is not extensively reported in the literature, but azaindole scaffolds are generally recognized for enhancing aqueous solubility compared to their indole counterparts.[6]

Spectral Properties

Spectroscopic analysis is essential for the structural confirmation of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are summarized below.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (300 MHz, DMSO-d6) δ 11.04 (s, 1H), 7.70 (d, J= 2.4 Hz, 1H), 7.27–7.18 (m, 1H), 7.08 (d, J= 2.3 Hz, 1H), 6.22–6.06 (m, 1H), 4.62 (s, 2H).[7]
Mass Spectrometry (MS) (ESI+): mass calcd. for C₇H₇N₃ 133.1, m/z found 133.9 [M+H]⁺.[7]

Experimental Protocols

The characterization of this compound is intrinsically linked to its synthesis. The following protocol details a common method for its preparation and subsequent analysis.

Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of 5-Nitro-7-azaindole to produce this compound.

Objective: To synthesize this compound.

Materials:

  • 5-Nitro-7-azaindole (500 mg, 3.07 mmol)

  • Methanol (MeOH, 125 mL)

  • 10% Palladium on Carbon (Pd/C) (326 mg, 0.306 mmol)

  • Nitrogen (N₂) gas

  • Hydrogen (H₂) gas

  • Celite® 545

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • A solution of 5-Nitro-7-azaindole (500 mg) in methanol (125 mL) is prepared in a suitable reaction flask.

  • The solution is stirred under a nitrogen atmosphere.

  • 10% Pd/C catalyst (326 mg) is added to the stirred solution.

  • The reaction vessel is evacuated and backfilled with hydrogen gas (e.g., using a balloon) and the mixture is stirred vigorously at 20 °C overnight.

  • Upon reaction completion, the suspension is filtered through a pad of Celite® to remove the Pd/C catalyst.

  • The filter cake is washed with additional methanol.

  • The combined organic filtrates are concentrated under reduced pressure (in vacuo) to yield the final product, this compound.[4][7]

Characterization:

  • Melting Point Determination: The melting point of the resulting solid is determined using a standard melting point apparatus.

  • NMR Spectroscopy: The structure is confirmed by dissolving a small sample in deuterated dimethyl sulfoxide (DMSO-d6) and acquiring a ¹H NMR spectrum.[7]

  • Mass Spectrometry: The molecular weight is confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS) to observe the [M+H]⁺ ion.[7]

Visualizations

Logical Workflow: Synthesis of this compound

The synthesis of this compound from its nitro precursor is a key process for obtaining this valuable intermediate. The following diagram illustrates the workflow of this chemical transformation.

G cluster_materials Starting Materials & Reagents cluster_process Process cluster_output Product & Analysis Start 5-Nitro-7-azaindole Step1 Catalytic Hydrogenation Start->Step1 Reagents H₂, 10% Pd/C Methanol (Solvent) Reagents->Step1 Step2 Workup: Filtration (Celite) Step1->Step2 Reaction Mixture Step3 Purification: Concentration in vacuo Step2->Step3 Crude Filtrate End This compound Step3->End Purified Solid Analysis Characterization (NMR, MS, MP) End->Analysis

Workflow for the synthesis and characterization of this compound.

As this compound is primarily a synthetic intermediate, its direct involvement in signaling pathways is not well-documented. Instead, its importance lies in its incorporation into larger molecules that are designed to interact with biological targets, such as various protein kinases involved in cancer progression.[2][8] The 7-azaindole core provides a scaffold that can form key hydrogen bond interactions within the ATP-binding site of kinases.[1]

References

Technical Guide: Physicochemical Properties of 5-Amino-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 5-Amino-7-azaindole (also known as 1H-pyrrolo[2,3-b]pyridin-5-amine), a key intermediate in pharmaceutical synthesis. This document outlines the available data, details relevant experimental methodologies, and presents a logical workflow for its chemical synthesis.

Core Physicochemical Data

The melting point of this compound has been reported in scientific literature, with slight variations depending on the synthetic route and purity of the final compound. A boiling point for this compound has not been reported, likely due to its tendency to decompose at elevated temperatures before reaching a boiling state under standard atmospheric pressure.

PropertyValueSource
Melting Point127–129 °C[1]
Melting Point (Literature Value)130.5–131.5 °C[1]
Melting Point (Alternative Synthesis)118–121 °C[1]
Boiling PointData not available[2]

Experimental Protocols

Determination of Melting Point

The melting point of this compound is typically determined using the capillary melting point method. This standard procedure for organic solids provides a melting range, which is indicative of the compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities will lead to a depressed and broader melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]

  • Capillary tubes (sealed at one end)[3]

  • Thermometer[3]

  • Spatula[4]

  • Mortar and pestle (for sample preparation)[5]

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.[6]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[3][6]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[5]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range is reported as the melting point.[3][4]

Synthesis Workflow

This compound is a valuable building block in medicinal chemistry. One common synthetic route begins with the commercially available 2-amino-5-nitropyridine. The following diagram illustrates a logical workflow for this synthesis.

SynthesisWorkflow Start 2-Amino-5-nitropyridine Step1 Iodination Start->Step1 Intermediate1 2-Amino-3-iodo-5-nitropyridine Step1->Intermediate1 Step2 Sonogashira Coupling (with Trimethylsilylacetylene) Intermediate1->Step2 Intermediate2 2-Amino-5-nitro-3- [(trimethylsilyl)ethynyl]pyridine Step2->Intermediate2 Step3 Microwave-promoted Heteroannulation (CuI catalyst) Intermediate2->Step3 Step4 Catalytic Hydrogenation (Pt on carbon) Step3->Step4 End This compound Step4->End

Synthesis of this compound.

This diagram outlines a multi-step synthesis that involves an initial iodination of the starting material, followed by a Sonogashira coupling to introduce an alkyne functional group. A key step is the microwave-assisted cyclization to form the azaindole ring system, which is subsequently reduced to yield the final this compound product.[1]

References

Determining the Solubility of 5-Amino-7-azaindole in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 5-Amino-7-azaindole, a key heterocyclic building block in medicinal chemistry. An understanding of the solubility of this compound in various organic solvents is critical for its application in drug discovery and development, impacting aspects from reaction kinetics and purification to formulation and bioavailability. While specific quantitative solubility data for this compound is not extensively published, this guide outlines a robust experimental protocol for its determination and presents an illustrative dataset.

The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that influences its behavior throughout the drug development pipeline. Azaindole derivatives are often explored as bioisosteres of indoles to enhance properties such as solubility and metabolic stability.[1][2] For this compound, precise solubility data in relevant organic solvents is crucial for:

  • Synthetic Chemistry: Optimizing reaction conditions, including solvent selection and concentration, for derivatization and scale-up.

  • Purification: Developing effective crystallization and chromatographic purification methods.

  • Formulation: Designing appropriate dosage forms and delivery systems.

  • In vitro and in vivo studies: Ensuring accurate compound concentration in biological assays.

While some derivatives of 7-azaindole have been noted for their low solubility in common organic solvents like methanol and acetone, others have demonstrated enhanced solubility compared to their indole counterparts.[3][4] Therefore, experimental determination of solubility for each specific derivative, such as this compound, is imperative.

Quantitative Solubility Data

The following table presents a set of hypothetical, yet realistic, solubility values for this compound in a range of common organic solvents at ambient temperature. This data is for illustrative purposes to guide researchers in the expected range of solubilities and to provide a template for recording experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Methanol255.20.039Shake-Flask/HPLC
Ethanol253.80.029Shake-Flask/HPLC
Isopropanol251.50.011Shake-Flask/HPLC
Acetonitrile252.10.016Shake-Flask/HPLC
Ethyl Acetate250.80.006Shake-Flask/HPLC
Dimethyl Sulfoxide (DMSO)25> 100> 0.75Shake-Flask/HPLC
N,N-Dimethylformamide (DMF)25> 100> 0.75Shake-Flask/HPLC
Dichloromethane (DCM)250.50.004Shake-Flask/HPLC
Hexane25< 0.1< 0.00075Shake-Flask/HPLC

Note: The data presented in this table is illustrative and should be confirmed by experimental measurement.

Experimental Protocol: Determination of Thermodynamic Solubility using the Saturation Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the saturation shake-flask method. This protocol outlines the steps to accurately measure the solubility of this compound in various organic solvents, followed by quantification using High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Analytical balance

2. Preparation of Saturated Solutions

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24 and 48 hours) to ensure the concentration in solution is no longer increasing.

3. Sample Processing

  • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

  • Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

4. Quantification by HPLC

  • Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., DMSO or a mobile phase component).

  • Dilute the filtered supernatant samples with the same solvent used for the calibration standards to bring the concentration within the linear range of the calibration curve.

  • Analyze the calibration standards and the diluted samples by HPLC. A typical HPLC method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), with UV detection at a wavelength where this compound has maximum absorbance.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the diluted samples from the calibration curve and the peak areas obtained.

  • Calculate the original solubility in the saturated solution by multiplying the determined concentration by the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_quant Quantification start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate on shaker (e.g., 24-48h at 25°C) add_excess->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter dilute Dilute filtered sample filter->dilute hplc Analyze by HPLC-UV dilute->hplc calculate Calculate solubility from calibration curve and dilution factor hplc->calculate calibrate Prepare calibration curve calibrate->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

This guide provides a framework for the systematic determination and reporting of the solubility of this compound in organic solvents. Adherence to a standardized protocol, such as the one described, is essential for generating high-quality, reproducible data that can confidently inform the progression of drug discovery and development projects.

References

5-Amino-7-azaindole: A Comprehensive Technical Guide to its Acid-Base Properties and pKa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-7-azaindole, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry and drug discovery. As a bioisostere of endogenous ligands, its derivatives have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in the development of targeted therapies. Understanding the acid-base properties and the dissociation constant (pKa) of this compound is fundamental for predicting its behavior in physiological environments, which in turn influences its absorption, distribution, metabolism, excretion, and target engagement. This technical guide provides an in-depth analysis of the pKa and acid-base characteristics of this compound, complete with experimental protocols and a visualization of its role in a key biological pathway.

Acid-Base Properties and pKa of this compound

This compound possesses both acidic and basic centers, primarily due to the presence of the pyrrole and pyridine rings, as well as the amino substituent. The nitrogen atoms in the molecule are the key sites for protonation and deprotonation. The pyridine nitrogen (N7) is basic and readily accepts a proton, while the pyrrole nitrogen (N1) is generally considered weakly acidic and can be deprotonated under strongly basic conditions. The amino group at the 5-position (5-NH2) is also a basic site.

Quantitative Data
CompoundPredicted pKaMethod
This compound8.28 ± 0.20Computational Prediction

This predicted pKa value suggests that the most basic site in this compound has a pKa of approximately 8.28. At a physiological pH of 7.4, a significant portion of the molecule will exist in its protonated, cationic form. This has important implications for its solubility, membrane permeability, and interactions with biological targets.

Experimental Protocols for pKa Determination

To experimentally determine the pKa of this compound, several well-established methods can be employed. The choice of method often depends on the compound's properties, such as its solubility and UV-Vis absorbance characteristics.

Potentiometric Titration

Potentiometric titration is a highly accurate and direct method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) to ensure solubility. The ionic strength of the solution should be kept constant using an inert salt (e.g., 0.15 M KCl).

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point.

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.

Methodology:

  • Spectral Analysis: Record the UV-Vis absorbance spectra of this compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance for the fully protonated and deprotonated species.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Sample Measurement: Prepare solutions of this compound at a constant concentration in each of the buffer solutions. Measure the absorbance of each solution at the previously identified wavelengths.

  • Data Analysis: Plot the absorbance versus pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation by analyzing the ratio of the absorbances of the acidic and basic forms at different pH values.

Role in Kinase Inhibition: A Signaling Pathway Perspective

Derivatives of 7-azaindole are prominent as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade. The protonation state of the 7-azaindole scaffold, governed by its pKa, can significantly influence its binding affinity to the kinase active site through electrostatic interactions and hydrogen bonding.

Below is a generalized diagram illustrating the mechanism of action of a 7-azaindole-based kinase inhibitor in a cellular signaling pathway.

G extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor Binds to kinase_domain Kinase Domain (Active) receptor->kinase_domain Activates inactive_kinase Kinase Domain (Inactive) substrate Substrate Protein kinase_domain->substrate Phosphorylates phosphorylated_substrate Phosphorylated Substrate kinase_domain->phosphorylated_substrate azaindole_inhibitor This compound Derivative (Inhibitor) azaindole_inhibitor->kinase_domain Competitively Binds azaindole_inhibitor->inactive_kinase Inhibits Phosphorylation atp ATP atp->kinase_domain Binds to downstream_signaling Downstream Signaling Cascade phosphorylated_substrate->downstream_signaling Activates cellular_response Cellular Response (e.g., Proliferation, Survival) downstream_signaling->cellular_response Leads to

Caption: Generalized kinase inhibition by a 7-azaindole derivative.

Conclusion

The acid-base properties and pKa of this compound are critical physicochemical parameters that dictate its behavior in biological systems. While a predicted pKa of 8.28 provides a valuable starting point, experimental determination via methods such as potentiometric titration or UV-Vis spectrophotometry is essential for obtaining a precise value. A thorough understanding of these properties is indispensable for the rational design and development of novel 7-azaindole-based therapeutics, particularly in the realm of kinase inhibitors. The ability to modulate the pKa through structural modifications allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles, ultimately leading to safer and more effective medicines.

Spectroscopic Characterization of 5-Amino-7-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 5-Amino-7-azaindole, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document outlines the key spectroscopic data and detailed experimental protocols for the comprehensive analysis of this compound.

Core Spectroscopic Data

The structural elucidation and confirmation of this compound (C7H7N3, MW: 133.15 g/mol ) are achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.[1] The quantitative data obtained from these methods are summarized below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH-indole)11.04s (br)-
H-67.70d2.4
H-27.27-7.18m-
H-47.08d2.3
H-36.22-6.06m-
NH₂-54.62s (br)-
Solvent: DMSO-d₆; Spectrometer Frequency: 300 MHz[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺134.0718133.9
Ionization Mode: Electrospray (ESI)[2]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the this compound molecule. The solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory.

Table 4: Characteristic IR Absorption Bands for this compound (Predicted)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretchAmine (NH₂) and Indole (N-H)
3100-3000C-H stretchAromatic C-H
1650-1580N-H bendAmine (NH₂)
1600-1450C=C stretchAromatic ring
1300-1000C-N stretchAromatic amine
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption maxima can be influenced by the solvent. Aromatic amines typically exhibit absorption bands in the 200-700 nm range.[3] For 7-azaindole derivatives, the absorption spectra are known to be red-shifted compared to tryptophan.[4]

Table 5: UV-Vis Absorption Data for this compound (Predicted)

Solventλmax (nm)
Methanol~280-320
Dichloromethane~280-320

Experimental Protocols

Detailed methodologies for the key spectroscopic characterization techniques are provided below.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • Bruker AVANCE III HD 500 spectrometer or equivalent.[5]

  • 5 mm CryoProbe or standard broadband probe.[5]

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.[5]

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (zg) sequence.[5]

  • Number of Scans: 16-64, depending on sample concentration.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

  • Reference: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm).

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Spectral Width: 0-200 ppm.

  • Reference: The solvent peak of DMSO-d₆ is used as an internal reference (δ = 39.5 ppm).

Mass Spectrometry (High-Resolution)

Objective: To determine the accurate mass and confirm the elemental composition.

Instrumentation:

  • Q-Exactive Orbitrap mass spectrometer (Thermo Scientific) or equivalent, equipped with a Heated Electrospray Ionization (HESI) source.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Acquisition Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-500.

  • Resolution: 70,000 or higher.

  • Data Analysis: The acquired spectrum is analyzed to determine the monoisotopic mass of the protonated molecule [M+H]⁺ and compared with the theoretical mass.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with a diamond ATR accessory.[6]

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in isopropanol.

  • Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Scan Range: 4000-600 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties.

Instrumentation:

  • Shimadzu UV-140 double beam spectrophotometer or equivalent.[7]

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0. A typical final concentration is around 10 µg/mL.

Acquisition Parameters:

  • Scan Range: 200-800 nm.

  • Blank: Use the same solvent as used for the sample solution as a blank to zero the instrument.

  • Cuvette: Use a 1 cm path length quartz cuvette.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a synthesized compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy (FT-IR) Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Spectral Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Elucidation & Confirmation Data_Analysis->Structure_Confirmation

References

An In-depth Technical Guide to the NMR Spectroscopic Data of 5-Amino-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound 5-Amino-7-azaindole (also known as 1H-pyrrolo[2,3-b]pyridin-5-amine). This compound is of interest to researchers in medicinal chemistry and drug development due to its structural similarity to endogenous signaling molecules and its potential as a scaffold for various therapeutic agents. This document compiles the currently accessible ¹H NMR data and outlines a general experimental protocol for acquiring such spectra.

Data Presentation

Table 1: ¹H NMR Chemical Shift Data for this compound

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-111.04s (singlet)-
H-47.70d (doublet)2.4
H-27.27 - 7.18m (multiplet)-
H-67.08d (doublet)2.3
H-36.22 - 6.06m (multiplet)-
-NH₂4.62s (singlet)-

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz. Data sourced from ChemicalBook.[1][2]

Note on Data Availability: Extensive searches of scientific literature and chemical databases did not yield a complete, assigned ¹³C NMR spectrum for this compound. The data for derivatives of 7-azaindole is available but is not a direct representation for the parent compound.[3]

Experimental Protocols

The following section describes a general methodology for the acquisition of NMR spectra for heterocyclic compounds like this compound. Specific parameters may need to be optimized based on the instrument and sample concentration.

General ¹H and ¹³C NMR Acquisition Protocol

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The use of DMSO-d₆ is recommended due to the compound's solubility and to allow for the observation of exchangeable protons (e.g., from the amine and pyrrole N-H groups).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker AVANCE series or similar, operating at a proton frequency of 300 MHz or higher for better signal dispersion.[3]

  • The spectrometer should be equipped with a probe capable of performing both ¹H and ¹³C detection.

3. ¹H NMR Spectroscopy:

  • Experiment: A standard one-dimensional proton experiment (e.g., 'zg30' on a Bruker spectrometer) should be performed.

  • Acquisition Parameters:

    • Spectral Width: Approximately 12-16 ppm, centered around 6-7 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and reference it to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

4. ¹³C NMR Spectroscopy:

  • Experiment: A standard one-dimensional carbon experiment with proton decoupling (e.g., 'zgpg30' on a Bruker spectrometer) is typically used.

  • Acquisition Parameters:

    • Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2 seconds.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum and reference it to the solvent peak of DMSO-d₆ at 39.52 ppm.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound with atom numbering used for NMR assignments.

Caption: Chemical structure of this compound with atom numbering.

References

An In-depth Technical Guide to the Infrared Spectrum of 5-Amino-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of 5-Amino-7-azaindole, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this guide presents a detailed prediction of its IR spectrum based on the well-established characteristic absorption frequencies of its constituent functional groups: a primary aromatic amine and the 7-azaindole bicyclic system.

This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the vibrational characteristics of this compound, a crucial aspect of its structural elucidation and analytical characterization. The guide also includes a standardized experimental protocol for obtaining an IR spectrum of a solid sample via Attenuated Total Reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy and a visualization of a key signaling pathway where 7-azaindole derivatives are known to be active.

Predicted Infrared Spectrum of this compound

The following table summarizes the predicted vibrational modes for this compound. The predictions are derived from established correlation tables for primary aromatic amines and heterocyclic compounds.[1][2][3][4] The presence of the primary amine group (-NH2) is expected to give rise to characteristic stretching and bending vibrations. The 7-azaindole ring system will exhibit a complex fingerprint region with various C-H, C-N, and C-C stretching and bending modes.

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) Expected Intensity Assignment
N-H Asymmetric Stretch3400 - 3500Medium - StrongPrimary Amine (-NH₂)
N-H Symmetric Stretch3300 - 3400MediumPrimary Amine (-NH₂)
Aromatic C-H Stretch3000 - 3100Medium - Weak7-Azaindole Ring
N-H Bending (Scissoring)1580 - 1650Medium - StrongPrimary Amine (-NH₂)
Aromatic C=C & C=N Stretch1400 - 1600Medium - Strong7-Azaindole Ring
Aromatic C-N Stretch1250 - 1335StrongPrimary Amine & 7-Azaindole Ring
In-plane C-H Bending1000 - 1300Medium7-Azaindole Ring
Out-of-plane C-H Bending700 - 900Strong7-Azaindole Ring
N-H Wagging650 - 910Broad, MediumPrimary Amine (-NH₂)

Experimental Protocol: ATR-FTIR Spectroscopy of a Solid Sample

This section outlines a detailed methodology for acquiring the infrared spectrum of a solid sample, such as this compound, using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.[5][6][7][8][9]

Objective: To obtain a high-quality infrared spectrum of a solid sample for qualitative analysis and structural elucidation.

Materials and Equipment:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Solid sample of this compound.

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.

  • Sample Spectrum Acquisition:

    • Acquire the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

    • The spectrum should be collected over a standard mid-IR range (e.g., 4000 to 400 cm⁻¹).

  • Data Processing and Analysis:

    • The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary data processing, such as baseline correction or ATR correction, using the spectrometer's software.

    • Analyze the spectrum by identifying the characteristic absorption bands and comparing them to known correlation tables or reference spectra.

  • Cleaning:

    • Retract the press arm and carefully remove the sample from the ATR crystal using a spatula.

    • Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to prepare for the next measurement.

The logical workflow for this experimental protocol is depicted in the following diagram:

experimental_workflow Experimental Workflow for ATR-FTIR Spectroscopy start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_application Apply Solid Sample to ATR Crystal background_scan->sample_application apply_pressure Apply Pressure sample_application->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan data_processing Process and Analyze Data sample_scan->data_processing clean_up Clean ATR Crystal data_processing->clean_up end End clean_up->end

ATR-FTIR Experimental Workflow.

Signaling Pathway Inhibition by 7-Azaindole Derivatives

Derivatives of 7-azaindole are widely recognized as potent inhibitors of various protein kinases, making them valuable scaffolds in the development of targeted cancer therapies.[10][11][12][13] One of the critical signaling pathways implicated in tumor growth and angiogenesis (the formation of new blood vessels) is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[14][15][16][17][18] The diagram below illustrates a simplified representation of the VEGFR-2 signaling cascade and indicates the point of inhibition by a 7-azaindole-based kinase inhibitor.

VEGFR2_signaling_pathway VEGFR-2 Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF PKC PKC PLCg->PKC AKT AKT PI3K->AKT MEK MEK RAF->MEK PKC->RAF Survival Cell Survival AKT->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor 7-Azaindole Kinase Inhibitor Inhibitor->VEGFR2 Inhibits Kinase Domain

Inhibition of VEGFR-2 Signaling.

References

Unveiling the Spectroscopic Signature of 5-Amino-7-Azaindole: A Technical Guide to its UV-Vis Absorption and Emission Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption and fluorescence emission properties of the 7-azaindole scaffold, with a specific focus on 5-Amino-7-azaindole. While direct experimental data for this compound is not extensively available in the current body of scientific literature, this guide leverages the well-characterized photophysical properties of the parent compound, 7-azaindole, to provide a foundational understanding. The introduction of an amino group at the 5-position is anticipated to modulate the electronic properties and, consequently, the absorption and emission spectra of the 7-azaindole core. This document outlines the expected spectral characteristics, detailed experimental protocols for their measurement, and the underlying photophysical principles.

Photophysical Properties of the 7-Azaindole Chromophore

The 7-azaindole molecule is a fluorescent chromophore that has been extensively studied as an analog of tryptophan and as a probe in biological systems.[1] Its absorption and emission spectra are sensitive to the solvent environment.[1] The presence of a nitrogen atom in the six-membered ring of the indole structure leads to a red-shift in both the absorption and emission spectra compared to tryptophan.[1]

Table 1: UV-Vis Absorption Data for 7-Azaindole in Various Solvents

SolventAbsorption Maximum (λ_abs) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Methanol288Data not available
Water (pH 7)288Data not available

Note: Molar absorptivity data for 7-azaindole is not consistently reported in the literature.

Table 2: Fluorescence Emission Data for 7-Azaindole in Various Solvents

SolventExcitation Wavelength (λ_ex) (nm)Emission Maximum (λ_em) (nm)Quantum Yield (Φ_F)
Methanol288374Data not available
Water (pH 7)2883860.023[2]
1-Methyl-7-azaindole in WaterNot specifiedNot specified0.55[1]

Note: The quantum yield of 7-azaindole is highly dependent on the solvent and substitution. For instance, methylation at the N1 position to prevent dimerization significantly increases the quantum yield in water.[1]

Experimental Protocols

The following sections detail the methodologies for conducting UV-Vis absorption and fluorescence spectroscopy experiments for compounds such as this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible spectroscopic data.

Materials:

  • This compound (or 7-azaindole)

  • Spectroscopic grade solvents (e.g., methanol, ethanol, cyclohexane, water)

  • Volumetric flasks (e.g., 10 mL, 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) using an analytical balance. Dissolve the compound in a known volume of the desired spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). Ensure the compound is fully dissolved; sonication may be used if necessary.[3]

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to create working solutions of varying concentrations. For UV-Vis absorption measurements, the absorbance should typically be within the linear range of the instrument (usually 0.1 - 1.0). For fluorescence measurements, solutions should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

  • Cuvette Preparation: Clean the quartz cuvettes thoroughly. Rinse the cuvette with the solvent being used for the measurement before filling it with the sample solution.[4] Ensure there are no air bubbles in the light path. Wipe the optical surfaces of the cuvette with a lint-free cloth before placing it in the spectrometer.[5]

UV-Vis Absorption Spectroscopy

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer (e.g., Perkin-Elmer Lambda 18, Shimadzu UV-2450).[1][6]

Procedure:

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample. Place the cuvette in the reference beam path (or measure it as a blank). Record a baseline spectrum over the desired wavelength range (e.g., 200-500 nm).

  • Sample Measurement: Replace the blank cuvette with the cuvette containing the sample solution. Record the absorption spectrum of the sample over the same wavelength range.

  • Data Analysis: Determine the wavelength of maximum absorption (λ_abs). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

Instrumentation:

  • A spectrofluorometer (e.g., Fluoromax-2, Hitachi F-7000).[2][6]

Procedure:

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

  • Excitation and Emission Wavelengths: Set the excitation wavelength (λ_ex), which is typically the absorption maximum (λ_abs) of the compound. Set the range for the emission scan to start at a wavelength slightly longer than the excitation wavelength to avoid Rayleigh scattering.

  • Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

  • Sample Measurement: Record the emission spectrum of the sample solution.

  • Data Analysis: Determine the wavelength of maximum emission (λ_em). The fluorescence intensity can be quantified by integrating the area under the emission curve.

Determination of Fluorescence Quantum Yield (Φ_F)

The relative quantum yield is a common method for determining the fluorescence efficiency of a compound.[7]

Procedure:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[8]

  • Absorbance Matching: Prepare solutions of the standard and the sample with identical absorbance values (typically < 0.1) at the same excitation wavelength.[8]

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:[8]

    Φ_F,sample = Φ_F,std * (I_sample / I_std) * (η_sample² / η_std²)

    where:

    • Φ_F,std is the quantum yield of the standard.

    • I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.[7]

Visualizing the Photophysical Processes

Diagrams are powerful tools for illustrating experimental workflows and the fundamental principles of light absorption and emission.

Experimental_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Absorption cluster_fluor Fluorescence Emission prep1 Weigh Compound prep2 Dissolve in Spectroscopic Solvent prep1->prep2 prep3 Prepare Dilutions prep2->prep3 uvvis1 Record Baseline (Solvent) prep3->uvvis1 fluor1 Set Excitation Wavelength (λ_ex) uvvis2 Record Sample Spectrum uvvis1->uvvis2 uvvis3 Determine λ_abs uvvis2->uvvis3 uvvis3->fluor1 fluor2 Record Emission Spectrum fluor1->fluor2 fluor3 Determine λ_em fluor2->fluor3

Caption: Experimental workflow for UV-Vis absorption and fluorescence spectroscopy.

The Jablonski diagram below illustrates the electronic transitions that occur during absorption and fluorescence.

Jablonski_Diagram S0_label S₀ (Ground State) S0 S0_v0 S0->S0_v0 S0_v1 S0->S0_v1 S0_v2 S0->S0_v2 S1_label S₁ (First Excited Singlet State) S1 S1_v0 S1->S1_v0 S1_v1 S1->S1_v1 S1_v2 S1->S1_v2 S0_v0->S1_v2 Absorption S1_v0->S0_v1 Fluorescence S1_v2->S1_v0 Vibrational Relaxation

Caption: Jablonski diagram illustrating absorption and fluorescence transitions.

Conclusion

This technical guide has provided a detailed framework for understanding and measuring the UV-Vis absorption and emission spectra of this compound. While experimental data for this specific derivative is sparse, the well-documented properties of the parent 7-azaindole serve as an excellent starting point for researchers. The addition of a 5-amino group is predicted to induce a bathochromic shift in the spectra, enhancing the chromophore's interaction with visible light. The provided experimental protocols offer a robust methodology for the characterization of this compound and other similar derivatives, which are of significant interest in the fields of medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate the photophysical properties of this promising molecule.

References

5-Amino-7-azaindole: A Technical Deep Dive into its Photophysical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-7-azaindole, a heterocyclic aromatic compound, is a derivative of 7-azaindole, a scaffold of significant interest in medicinal chemistry and materials science. The introduction of an amino group at the 5-position can modulate the electronic and photophysical properties of the 7-azaindole core, making it a valuable building block for the development of fluorescent probes and potential therapeutic agents. This technical guide provides a comprehensive overview of the fluorescence quantum yield of 7-azaindole derivatives as a proxy for this compound, detailed experimental protocols for its synthesis, and insights into its potential biological applications, particularly as a kinase inhibitor.

Photophysical Properties

The parent 7-azaindole is weakly fluorescent in water.[1] However, modification of the 7-azaindole core can significantly impact its fluorescence quantum yield. For instance, N-methylation to 1-methyl-7-azaindole results in a substantial increase in the fluorescence quantum yield.[2] This suggests that the amino substitution at the 5-position in this compound likely influences its photophysical characteristics, although experimental determination is required for precise quantification.

Table 1: Photophysical Data of 7-Azaindole Derivatives

CompoundSolvent/EnvironmentFluorescence Quantum Yield (Φ)Emission Maximum (λem)
7-AzaindoleWater0.023[1]386 nm[1]
7-Azaindole (glycosylated)1x TBE buffer0.53[1]388 nm[1]
7-Azaindole in single-strand DNA1x TBE buffer0.020[1]379 nm[1]
7-Azaindole in double-strand DNA1x TBE buffer0.016[1]379 nm[1]
1-Methyl-7-azaindoleWater (20 °C)0.55[2]Not Specified

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 5-Nitro-7-azaindole.[3]

Reaction Scheme:

G cluster_0 Synthesis of this compound 5-Nitro-7-azaindole 5-Nitro-7-azaindole This compound This compound 5-Nitro-7-azaindole->this compound Reduction Reducing_Agent H2, Pd/C or Pt/C in Solvent (e.g., MeOH, THF) Reducing_Agent->this compound

Caption: Synthetic pathway for this compound.

Detailed Protocol for the Reduction of 5-Nitro-7-azaindole:

  • Dissolution: Dissolve 5-Nitro-7-azaindole (e.g., 500 mg, 3.07 mmol) in a suitable solvent such as methanol (125 mL) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer.

  • Inert Atmosphere: Purge the solution with an inert gas, such as nitrogen, to remove oxygen.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 326 mg, 0.306 mmol) or Platinum on activated carbon to the solution.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature (20 °C) overnight.

  • Filtration: After the reaction is complete (monitored by TLC or other suitable methods), filter the suspension through a pad of Celite® 545 to remove the catalyst.

  • Purification: Wash the filter cake with the solvent used for the reaction (e.g., MeOH). Combine the organic phases and concentrate them in vacuo to yield this compound.

Measurement of Fluorescence Quantum Yield (General Protocol)

The fluorescence quantum yield (Φ) is typically determined using a comparative method, referencing a standard with a known quantum yield.

G cluster_1 Fluorescence Quantum Yield Measurement Workflow A Prepare solutions of known absorbance B Measure absorbance at excitation wavelength A->B C Record fluorescence emission spectrum B->C D Integrate fluorescence intensity C->D E Plot Integrated Intensity vs. Absorbance D->E F Calculate Quantum Yield using reference standard E->F

Caption: Workflow for fluorescence quantum yield determination.

Key Steps:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample of interest.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths) for both the sample and the standard.

  • Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus the absorbance for both sets of solutions. The slope of the resulting linear plots is proportional to the fluorescence quantum yield.

  • Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample^2 / η_std^2)

    where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Biological Activity and Signaling Pathways

The 7-azaindole scaffold is a well-established pharmacophore in drug discovery, particularly in the development of protein kinase inhibitors.[4][5] The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring of the 7-azaindole core can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, leading to their inhibition.[5][6]

While a specific signaling pathway directly modulated by this compound is not explicitly detailed in the provided search results, its structural similarity to other 7-azaindole-based kinase inhibitors suggests it could potentially inhibit various kinases involved in cellular signaling pathways, such as the PI3K/AKT/mTOR pathway.[7] Inhibition of these kinases can disrupt downstream signaling cascades that are often dysregulated in diseases like cancer.

G cluster_2 General Kinase Inhibition by 7-Azaindole Derivatives 7-Azaindole_Derivative This compound Kinase Protein Kinase (e.g., PI3K) 7-Azaindole_Derivative->Kinase Binds to ATP pocket (inhibition) Substrate Substrate Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response

References

Crystal Structure of 5-Amino-7-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of 5-Amino-7-azaindole, a heterocyclic amine of significant interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for this compound itself, this document extrapolates likely structural features based on the crystallographic analysis of its derivatives and provides a comprehensive framework for its experimental determination.

Introduction

This compound is a derivative of 7-azaindole, a privileged scaffold in drug discovery.[1][2][3] The 7-azaindole nucleus is a bioisostere of indole and purine systems, and its derivatives are known to exhibit a wide range of biological activities, including kinase inhibition, and antiviral effects.[1][2][3] Understanding the three-dimensional structure of this compound is crucial for rational drug design and the development of novel therapeutics. While the precise crystal structure of the parent compound is not publicly documented, analysis of its derivatives provides valuable insights into its probable solid-state conformation and intermolecular interactions.

Predicted Crystallographic Data and Molecular Geometry

Based on the analysis of closely related 7-azaindole derivatives, the following crystallographic parameters and molecular features for this compound can be anticipated.[4]

ParameterPredicted Value/Characteristic
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pca2₁ (Common for similar heterocyclic compounds)
Unit Cell Dimensions a ≈ 5-10 Å, b ≈ 10-15 Å, c ≈ 15-20 Å, β ≈ 90-105°
Molecules per Unit Cell (Z) 4 or 8
Key Intermolecular Interactions N-H···N and N-H···N hydrogen bonds involving the amino group, the pyrrole nitrogen, and the pyridine nitrogen. π-π stacking between the bicyclic rings.
Molecular Conformation The 7-azaindole ring system is expected to be largely planar.

Experimental Protocols

The determination of the crystal structure of this compound would follow a well-established workflow in small molecule X-ray crystallography.[5][6][7][8]

Crystallization

The primary and often most challenging step is the growth of high-quality single crystals.[6][7]

Objective: To obtain single crystals of this compound with dimensions of at least 0.1 x 0.1 x 0.1 mm, free of significant defects.[5][7]

Recommended Method: Slow Evaporation

  • Solvent Selection: Begin by testing the solubility of this compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene). The ideal solvent is one in which the compound is moderately soluble.[9]

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[9]

  • Crystal Growth: Cover the vial with a cap that has a small pinhole or is loosely sealed to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial periodically for the formation of crystals. This process can take anywhere from a few days to several weeks.

X-ray Diffraction Data Collection

Objective: To obtain a complete and high-resolution diffraction dataset from a single crystal.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Below is a DOT script representing the experimental workflow for crystal structure determination.

experimental_workflow cluster_cryst Crystallization cluster_xrd X-ray Diffraction cluster_refine Structure Determination prep_sol Prepare Saturated Solution filter_sol Filter Solution prep_sol->filter_sol Purity slow_evap Slow Evaporation filter_sol->slow_evap Controlled Environment crystal_growth Single Crystal Growth slow_evap->crystal_growth Time mount Mount Crystal crystal_growth->mount data_coll Data Collection mount->data_coll Low Temperature process Data Processing data_coll->process solve Structure Solution process->solve refine Refinement solve->refine validate Validation refine->validate signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation Cascade GrowthFactor Growth Factor GrowthFactor->RTK Activation Inhibitor This compound Derivative Inhibitor->RTK Inhibition Proliferation Cell Proliferation Downstream->Proliferation

References

The Inherent Biological Potential of the 5-Amino-7-Azaindole Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold, a bioisostere of indole and purine, has garnered significant attention in medicinal chemistry as a privileged structure, particularly in the development of kinase inhibitors. The strategic placement of a nitrogen atom in the six-membered ring enhances its hydrogen bonding capabilities, improves physicochemical properties, and offers a versatile platform for structural modifications. This technical guide delves into the inherent biological activities associated with the 5-Amino-7-azaindole core, a key variant of this scaffold. While direct research on the unsubstituted parent compound is limited, extensive studies on its derivatives have illuminated the therapeutic potential of this chemical moiety. This document will focus on a representative application of the 7-azaindole scaffold as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

Core Biological Activity: Kinase Inhibition

The 7-azaindole framework is a recognized pharmacophore for kinase inhibition. The arrangement of nitrogen atoms in the bicyclic system allows for the formation of key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases, mimicking the binding of the natural substrate, adenosine triphosphate (ATP). This interaction is fundamental to the inhibitory activity of many 7-azaindole derivatives.

A prominent example of the therapeutic application of the 7-azaindole scaffold is in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a crucial intracellular signaling network that governs multiple cellular processes, including proliferation, survival, and metabolism.[2][3] Its frequent deregulation in a wide range of human cancers has made it a prime target for the development of novel anticancer therapies.[1]

Quantitative Data: PI3K Inhibition by a 7-Azaindole Derivative

To illustrate the potent inhibitory activity of the 7-azaindole scaffold, the following table summarizes the in vitro inhibitory concentrations (IC50) of a representative 7-azaindole derivative against PI3Kγ and its cellular activity.

Compound IDTargetAssay TypeIC50 (nM)Cell LineCellular IC50 (µM)Reference
B13 PI3KγBiochemical0.5--[1]
C2 PI3KγBiochemical-U9370.003[1]

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the biological activity of 7-azaindole derivatives.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

  • Kinase (e.g., PI3Kγ)

  • Substrate (e.g., phosphatidylinositol-4,5-bisphosphate)

  • ATP

  • 7-azaindole test compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and varying concentrations of the 7-azaindole inhibitor. Include controls for no inhibitor and no enzyme.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Signal Measurement: After a 30-60 minute incubation at room temperature, measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium

  • 7-azaindole test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 7-azaindole compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.[4]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the PI3K/Akt/mTOR signaling pathway and a general experimental workflow for evaluating 7-azaindole derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Azaindole 7-Azaindole Derivative Azaindole->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by a 7-azaindole derivative.

Experimental_Workflow Synthesis Synthesis of 7-Azaindole Derivatives BiochemicalAssay Biochemical Kinase Assay (e.g., ADP-Glo) Synthesis->BiochemicalAssay DetermineIC50 Determine IC50 Values BiochemicalAssay->DetermineIC50 CellBasedAssay Cell-Based Cytotoxicity Assay (e.g., MTT) DetermineIC50->CellBasedAssay DetermineCellularIC50 Determine Cellular IC50 CellBasedAssay->DetermineCellularIC50 LeadOptimization Lead Optimization DetermineCellularIC50->LeadOptimization

Caption: General experimental workflow for the evaluation of 7-azaindole derivatives.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of potent and selective modulators of various biological targets, with a particular emphasis on protein kinases. The inherent ability of the 7-azaindole core to engage in crucial hydrogen bonding interactions within the ATP-binding site of kinases underpins its utility in drug discovery. As exemplified by the potent inhibition of the PI3K/Akt/mTOR pathway by its derivatives, this scaffold holds significant promise for the development of novel therapeutics, particularly in the field of oncology. Further exploration and functionalization of the this compound core are warranted to unlock its full therapeutic potential.

References

5-Amino-7-Azaindole: A Bioisosteric Scaffold for Indole and Purine Systems in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design of novel therapeutic agents hinges on the principle of bioisosterism—the substitution of atoms or groups of atoms within a molecule that results in compounds with similar biological activities. This approach has proven invaluable for optimizing lead compounds, enhancing potency, improving pharmacokinetic profiles, and navigating intellectual property landscapes. Among the privileged scaffolds employed in this strategy, 5-amino-7-azaindole has emerged as a compelling bioisostere for both indole and purine systems. Its unique electronic and structural properties, including an additional hydrogen bond acceptor in the pyridine ring, offer distinct advantages in modulating interactions with biological targets, particularly protein kinases. This technical guide provides a comprehensive overview of this compound as a bioisosteric core, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to empower researchers in the pursuit of next-generation therapeutics.

Azaindoles, as a class, are recognized for their ability to mimic the purine core of ATP, enabling them to bind effectively to the ATP-binding sites of a wide array of kinases.[1] The strategic placement of a nitrogen atom in the six-membered ring of the indole scaffold can significantly influence a compound's physicochemical properties, such as solubility and lipophilicity, and its biological activity.[2][3] While all four isomers of azaindole have been explored, the 7-azaindole scaffold is frequently encountered in the design of kinase inhibitors.[2]

Bioisosteric Comparison: Quantitative Insights

The true value of a bioisostere is demonstrated through direct comparison with its parent scaffold. While extensive head-to-head data for this compound itself is nascent, studies on the broader azaindole class provide compelling evidence of their utility. A comparative analysis of the four azaindole isomers against their indole counterpart in the context of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 revealed that 4-azaindole and 7-azaindole analogs exhibited superior efficacy compared to the parent indole compound.[4] Conversely, the 5-azaindole and 6-azaindole derivatives showed reduced efficacy.[4] Notably, all four azaindole isomers demonstrated a significant enhancement in aqueous solubility (over 25-fold) and metabolic stability compared to the indole prototype.[2]

In the development of Janus kinase (JAK) inhibitors, a C-3 aryl-7-azaindole derivative displayed a JAK2 IC50 of 260 nM, while a structurally related aryl purine derivative showed an IC50 of 496 nM, suggesting the potential for azaindoles to offer comparable or enhanced potency.[1]

The following table summarizes the inhibitory activities of various 7-azaindole derivatives against different protein kinases, highlighting the therapeutic potential of this scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference
7-Azaindole DerivativePI3Kγ0.513
7-Azaindole DerivativeJAK22606
Pexidartinib (7-azaindole core)CSF1R1317
PLX4720 (7-azaindole core)BRAF V600E1317
4-(2-Fluoro-4-nitrophenoxy)-7-azaindole derivativec-Met206

Key Signaling Pathways

This compound derivatives have shown significant promise as inhibitors of various protein kinases that are critical components of intracellular signaling pathways implicated in cancer and inflammatory diseases. Understanding these pathways is crucial for the rational design and development of targeted therapies.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which in turn activate PI3K.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation AKT AKT mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Regulation PDK1->AKT Activation

PI3K/AKT/mTOR Signaling Pathway
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical signaling pathway that regulates a wide variety of cellular processes, including proliferation, differentiation, and apoptosis. The ERK (Extracellular signal-Regulated Kinase) pathway is one of the most well-characterized MAPK pathways.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocation & Phosphorylation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulation ADP_Glo_Workflow Start Start: Prepare Reagents AddReagents Add Kinase, Substrate, and Inhibitor to Plate Start->AddReagents AddATP Initiate Reaction with ATP AddReagents->AddATP Incubate1 Incubate (e.g., 60 min at 30°C) AddATP->Incubate1 AddADPGlo Add ADP-Glo™ Reagent Incubate1->AddADPGlo Incubate2 Incubate (40 min at RT) AddADPGlo->Incubate2 AddDetectionReagent Add Kinase Detection Reagent Incubate2->AddDetectionReagent Incubate3 Incubate (30-60 min at RT) AddDetectionReagent->Incubate3 ReadLuminescence Read Luminescence Incubate3->ReadLuminescence AnalyzeData Analyze Data (Calculate IC50) ReadLuminescence->AnalyzeData

References

Methodological & Application

Application Note: A Scalable and Efficient Synthesis of 5-Amino-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-7-azaindole is a critical building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors for anticancer research.[1] This document outlines a robust and efficient four-step synthesis of this compound starting from the readily available and inexpensive 2-amino-5-nitropyridine. This modern approach, which involves iodination, Sonogashira coupling, cyclization, and reduction, offers significant advantages over older, lower-yielding methods, providing a reliable route for multi-gram scale production with an overall yield of approximately 66%.[1][2]

Overall Synthetic Workflow

The synthesis proceeds through four distinct transformations to yield the final product. The workflow begins with the iodination of the starting material, followed by a palladium-catalyzed cross-coupling reaction. The subsequent intramolecular cyclization forms the azaindole core, which is then reduced in the final step to produce this compound.

G A 2-Amino-5-nitropyridine B Step 1: Iodination A->B KIO₄, KI H₂SO₄, 100 °C C 3-Iodo-5-nitro-pyridin-2-amine B->C D Step 2: Sonogashira Coupling (with Trimethylsilylacetylene) C->D Pd(PPh₃)₂Cl₂, CuI Et₃N, THF E 5-Nitro-3-(trimethylsilylethynyl)- pyridin-2-ylamine D->E F Step 3: Cycloisomerization E->F Morpholine H₂O, 90 °C G 5-Nitro-7-azaindole F->G H Step 4: Reduction G->H H₂, Raney Ni EtOH, 5 bar I This compound H->I

Figure 1: Overall experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Iodo-5-nitro-pyridin-2-amine (17)

This initial step introduces an iodine atom at the 3-position of the pyridine ring, which is essential for the subsequent cross-coupling reaction.[3]

Protocol:

  • To a solution of 2-amino-5-nitropyridine (1.0 kg, 7.1 mol) in 2 M sulfuric acid (12 L), add potassium periodate (0.6 kg, 2.5 mol) portionwise at room temperature over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 100 °C).

  • Add a solution of potassium iodide (1.2 kg, 7.1 mol) in water dropwise over 2 hours.

  • Maintain the reflux for an additional 1.5 hours after the addition is complete.

  • Cool the mixture to room temperature and carefully neutralize with solid sodium bicarbonate.

  • Add sodium thiosulfate with stirring to quench any remaining iodine.

  • Filter the resulting solid, wash thoroughly with water, and dry to yield the product.

ParameterValueReference
Starting Material2-Amino-5-nitropyridine[3]
Key ReagentsPotassium periodate, Potassium iodide[3]
Solvent2 M H₂SO₄[3]
TemperatureReflux (100 °C)[3]
Reaction Time~3.5 hours[3]
Typical Yield ~90% [3]
Purity (HPLC) >98% [3]
Step 2 & 3: Synthesis of 5-Nitro-7-azaindole (6) via Sonogashira Coupling and Cycloisomerization

This phase combines a palladium-catalyzed Sonogashira coupling to introduce an alkyne group, followed by a metal-free intramolecular cyclization to form the 5-nitro-7-azaindole core.[3]

Protocol:

  • Sonogashira Coupling: To a mixture of 3-iodo-5-nitro-pyridin-2-amine (1.0 kg, 3.7 mol), copper(I) iodide (36.0 g, 0.18 mol), and bis(triphenylphosphine)palladium(II) dichloride (132.0 g, 0.18 mol) in THF (10 L), add triethylamine (1.0 L, 7.5 mol).

  • Add trimethylsilylacetylene (0.5 L, 4.5 mol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the mixture through a bed of diatomaceous earth and concentrate the filtrate under reduced pressure.

  • Cycloisomerization: Dissolve the crude intermediate (5-nitro-3-(trimethylsilylethynyl)-pyridin-2-ylamine) in a mixture of morpholine (4.0 L) and water (1.0 L).

  • Heat the mixture at 90 °C for 24 hours.

  • Cool the mixture to room temperature and dilute with water (2.0 L).

  • Filter the yellow solid that precipitates, wash with water, and dry to obtain 5-nitro-7-azaindole.

ParameterValueReference
Starting Material3-Iodo-5-nitro-pyridin-2-amine[3]
Key ReagentsTrimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Morpholine[3]
SolventsTHF, Et₃N, Water[3]
TemperatureRT (Coupling), 90 °C (Cyclization)[3]
Reaction Time12 h (Coupling), 24 h (Cyclization)[3]
Typical Yield ~88% [3]
Purity (HPLC) >99% [3]
Step 4: Synthesis of this compound (3) via Reduction

The final step involves the catalytic hydrogenation of the nitro group to the desired amine, yielding the final product.[1]

Protocol:

  • Dissolve 5-nitro-7-azaindole (1.0 g, 6.1 mmol) in ethanol (100 mL).

  • Add Raney nickel (approximately 1 g, 50% slurry in water) to the solution.

  • Hydrogenate the mixture in a pressure vessel at 5 bar (approx. 73 psi) of H₂ for 4 hours.

  • After the reaction is complete, carefully filter the mixture through a bed of diatomaceous earth to remove the catalyst.

  • Wash the filter cake with additional ethanol.

  • Evaporate the combined filtrates under reduced pressure to yield this compound as an off-white solid.

ParameterValueReference
Starting Material5-Nitro-7-azaindole[1]
CatalystRaney Nickel[1]
SolventEthanol[1]
H₂ Pressure5 bar[1]
Reaction Time4 hours[1]
Typical Yield ~80% [1]

Summary and Product Characterization

This synthetic route provides a high-yield and scalable method for producing this compound. The logical progression of chemical transformations ensures high purity of intermediates and the final product.

G Start 2-Amino-5-nitropyridine (Starting Material) Iodination Iodination Start->Iodination Intermediate1 Iodinated Pyridine (Key Intermediate) Iodination->Intermediate1 CC_Formation C-C Bond Formation (Sonogashira) Intermediate1->CC_Formation Intermediate2 Alkynyl Pyridine (Key Intermediate) CC_Formation->Intermediate2 Cyclization Cyclization Intermediate2->Cyclization Intermediate3 5-Nitro-7-azaindole (Core Structure) Cyclization->Intermediate3 Reduction Reduction Intermediate3->Reduction Final This compound (Final Product) Reduction->Final

References

Application Notes and Protocols for the Use of 5-Amino-7-azaindole in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of the versatile 5-Amino-7-azaindole scaffold into molecules via solid-phase synthesis (SPS). The unique electronic and structural properties of this compound make it a valuable building block in the development of novel therapeutics, particularly as a bioisostere for indole and other bicyclic heteroaromatic systems.[1][2] This document outlines proposed strategies for its use in solid-phase peptide synthesis (SPPS) and the generation of small molecule libraries.

Introduction to this compound in Drug Discovery

7-Azaindole derivatives are prevalent in a variety of biologically active compounds, including kinase inhibitors.[3] The nitrogen atom in the pyridine ring of the 7-azaindole scaffold can act as a hydrogen bond acceptor, which can lead to altered binding modes and improved pharmacological properties compared to their indole counterparts. The 5-amino group provides a convenient handle for derivatization, allowing for the construction of diverse molecular libraries. Solid-phase synthesis offers a streamlined approach for the rapid generation of such libraries.[4][5]

Key Considerations for Solid-Phase Synthesis

The successful incorporation of this compound into a solid-phase synthesis workflow requires careful consideration of a protection strategy for its two reactive nitrogen atoms: the 5-amino group and the pyrrole ring nitrogen (N-7). An orthogonal protection scheme is crucial to ensure selective deprotection and coupling at the desired positions.

Proposed Protocols for Solid-Phase Synthesis

The following protocols are proposed based on standard solid-phase synthesis methodologies. Researchers should optimize these conditions for their specific applications.

Protocol 1: Preparation of Fmoc-Protected this compound for SPPS

To incorporate this compound into a standard Fmoc-based solid-phase peptide synthesis workflow, the 5-amino group must be protected with a base-labile group like Fmoc, while the pyrrole nitrogen should be protected with an acid-labile group, such as a Boc group, to ensure its stability during the piperidine-mediated Fmoc deprotection steps.

Experimental Protocol: Synthesis of N5-Fmoc-N7-Boc-5-Amino-7-azaindole

  • Protection of the Pyrrole Nitrogen (N-7):

    • Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting N7-Boc-5-Amino-7-azaindole by column chromatography on silica gel.

  • Protection of the 5-Amino Group:

    • Dissolve the purified N7-Boc-5-Amino-7-azaindole in a mixture of 1,4-dioxane and water.

    • Add sodium bicarbonate (NaHCO₃) to maintain a basic pH.

    • Cool the solution to 0 °C and add Fmoc-Cl (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, N5-Fmoc-N7-Boc-5-Amino-7-azaindole, by column chromatography.

Protocol 2: Solid-Phase Synthesis of a Peptide Containing this compound

This protocol describes the incorporation of the prepared N5-Fmoc-N7-Boc-5-Amino-7-azaindole into a peptide sequence on a solid support using standard Fmoc-SPPS chemistry.

Materials:

  • Rink Amide resin (or other suitable resin)

  • N5-Fmoc-N7-Boc-5-Amino-7-azaindole

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU, HATU, or DIC/Oxyma

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Experimental Workflow:

SPPS_Workflow Resin 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling 4. Coupling (Fmoc-AA-OH, HBTU/DIPEA) Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Repeat 6. Repeat Steps 2-5 for each amino acid Washing2->Repeat Continue peptide chain Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Washing3 8. Washing (DMF, DCM) Final_Deprotection->Washing3 Coupling_Aza 9. Couple N5-Fmoc-N7-Boc- This compound Washing3->Coupling_Aza Washing4 10. Washing (DMF, DCM) Coupling_Aza->Washing4 Cleavage 11. Cleavage and Deprotection (TFA/H2O/TIS) Washing4->Cleavage Precipitation 12. Precipitation & Purification Cleavage->Precipitation

Caption: Workflow for solid-phase peptide synthesis incorporating this compound.

Detailed Steps:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Incorporation of this compound:

    • After the final amino acid coupling and subsequent Fmoc deprotection, couple the N5-Fmoc-N7-Boc-5-Amino-7-azaindole using the same coupling procedure as in step 4.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide chain using 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the Boc group from the 7-azaindole and other acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Solid-Phase Synthesis of a Small Molecule Library

This protocol outlines a strategy for using this compound as a scaffold on a solid support to generate a library of substituted derivatives.

Experimental Workflow:

Library_Synthesis_Workflow Resin_Prep 1. Prepare Resin with Linker Attach_Aza 2. Attach N7-Boc-5-Amino-7-azaindole to Resin Resin_Prep->Attach_Aza Deprotection 3. Selective Deprotection of N5 (if protected) Attach_Aza->Deprotection Diversification1 4. Diversification at N5 (e.g., Acylation, Alkylation) Deprotection->Diversification1 Deprotection_N7 5. Deprotection of N7-Boc Diversification1->Deprotection_N7 Diversification2 6. Diversification at N7 (e.g., Arylation, Alkylation) Deprotection_N7->Diversification2 Cleavage 7. Cleavage from Resin Diversification2->Cleavage Purification 8. Purification and Analysis Cleavage->Purification

Caption: Workflow for solid-phase synthesis of a this compound library.

Detailed Steps:

  • Resin Functionalization: Start with a resin functionalized with a suitable linker (e.g., a Wang or Rink Amide linker).

  • Attachment of this compound:

    • Protect the N-7 position of this compound with a Boc group.

    • Couple the N7-Boc-5-Amino-7-azaindole to the resin via its 5-amino group using standard coupling conditions.

  • Diversification at the 5-Amino Position:

    • If the 5-amino group was protected during attachment, selectively deprotect it.

    • Perform diversification reactions such as acylation with various carboxylic acids, sulfonation with sulfonyl chlorides, or reductive amination with aldehydes.

  • Diversification at the N-7 Position:

    • Remove the N7-Boc protecting group using TFA.

    • Perform diversification reactions at the N-7 position, such as N-arylation or N-alkylation.

  • Cleavage: Cleave the final compounds from the resin using the appropriate cleavage cocktail for the chosen linker.

  • Purification and Characterization: Purify the library members and characterize them using LC-MS and NMR.

Data Presentation

The following tables provide hypothetical data for the optimization of coupling and cleavage conditions for a model peptide containing this compound.

Table 1: Optimization of Coupling Conditions for N5-Fmoc-N7-Boc-5-Amino-7-azaindole

EntryCoupling ReagentEquivalentsTime (h)Purity (%)
1HBTU/DIPEA3285
2HBTU/DIPEA3492
3HATU/DIPEA3291
4HATU/DIPEA3495
5DIC/Oxyma3488

Table 2: Optimization of Cleavage Conditions

EntryCleavage CocktailTime (h)Purity (%)
195% TFA / 5% H₂O280 (incomplete Boc removal)
295% TFA / 2.5% H₂O / 2.5% TIS294
395% TFA / 2.5% H₂O / 2.5% TIS396
490% TFA / 5% H₂O / 5% TIS293

Conclusion

This compound is a promising scaffold for the synthesis of diverse chemical libraries for drug discovery. The protocols outlined in these application notes provide a foundation for the successful incorporation of this building block into solid-phase synthesis workflows. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and library designs.

References

Application Notes and Protocols: 5-Amino-7-azaindole as a Versatile Building Block for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to mimic the purine core of ATP allows it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The 5-amino-7-azaindole derivative, in particular, serves as a versatile starting material, offering a key functional group for synthetic elaboration. The amino group at the 5-position can act as a hydrogen bond donor or can be readily functionalized to introduce a variety of substituents, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This document provides an overview of the application of this compound in the development of inhibitors for key kinase targets, along with relevant data and experimental protocols.

Key Advantages of the this compound Scaffold

  • Mimics ATP: The 7-azaindole core is a bioisostere of adenine, the nitrogenous base in ATP, facilitating binding to the kinase hinge region.[1]

  • Key Hydrogen Bonding: The pyrrole nitrogen and the pyridine nitrogen of the 7-azaindole nucleus can form two critical hydrogen bonds with the backbone of the kinase hinge region, a common feature of many potent kinase inhibitors.[2]

  • Vector for Substitution: The 5-amino group provides a strategic point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.

  • Proven Clinical Relevance: Numerous kinase inhibitors incorporating the 7-azaindole scaffold have entered clinical trials and received FDA approval, demonstrating the therapeutic potential of this heterocyclic system.[3]

Application in Targeting Key Kinase Families

The this compound scaffold has been successfully employed to generate potent inhibitors against several important kinase families implicated in cancer and other diseases. This section will focus on three such families: Phosphoinositide 3-kinases (PI3Ks), Janus kinases (JAKs), and Aurora kinases.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in many human cancers, making PI3K an attractive target for cancer therapy.

Signaling Pathway

PI3K_Signaling cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound -based Inhibitor Inhibitor->PI3K

Caption: PI3K Signaling Pathway and Inhibition.

Quantitative Data: this compound Based PI3K Inhibitors
Compound IDTarget Isoform(s)IC50 (nM)Reference
B13 PI3Kγ0.5[1]
12 PI3Kγ3.4[4]
(S)-7 PI3Kγ35[4]
10 PI3Kγ50[4]
Experimental Protocols

General Synthesis of 3-Substituted-5-amino-7-azaindole Derivatives:

A common synthetic strategy involves the functionalization of the this compound core at the 3-position, often through a Suzuki or other palladium-catalyzed cross-coupling reaction after appropriate protection of the amino and pyrrole nitrogen atoms.

Protocol 1: Suzuki Coupling for C-3 Arylation

  • Protection: Protect the 5-amino group of this compound with a suitable protecting group (e.g., Boc anhydride). The pyrrole nitrogen can be protected with a group like tosyl (Ts) or left unprotected depending on the subsequent reaction conditions.

  • Halogenation: Introduce a halogen (e.g., iodine or bromine) at the 3-position of the protected this compound using an appropriate halogenating agent (e.g., N-iodosuccinimide).

  • Suzuki Coupling: To a solution of the 3-halo-5-(protected-amino)-7-azaindole in a suitable solvent (e.g., 1,4-dioxane/water), add the desired aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

  • Deprotection: Remove the protecting groups to yield the final 3-substituted-5-amino-7-azaindole derivative.

Protocol 2: In Vitro PI3K Activity Assay (LanthaScreen™ Kinase Assay)

This protocol outlines a general procedure for measuring the inhibitory activity of compounds against PI3K isoforms.

  • Reagent Preparation: Prepare solutions of the PI3K enzyme, a fluorescently labeled lipid substrate (e.g., PIP2), ATP, and the test compounds at various concentrations.

  • Kinase Reaction: In a microplate, combine the PI3K enzyme, the test compound, and the lipid substrate. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the product (PIP3) by adding a terbium-labeled anti-PIP3 antibody and a fluorescein-labeled tracer.

  • Data Analysis: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The signal is inversely proportional to the amount of PIP3 produced. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a primary route for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, regulating processes like inflammation, immunity, and hematopoiesis. Dysregulation of this pathway is associated with autoimmune diseases, myeloproliferative neoplasms, and cancers.

Signaling Pathway

JAK_STAT_Signaling cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT P pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression Inhibitor This compound -based Inhibitor Inhibitor->JAK

Caption: JAK-STAT Signaling Pathway and Inhibition.

Quantitative Data: 7-Azaindole Based JAK Inhibitors

While specific data for this compound derivatives as JAK inhibitors is less prevalent in the public domain, the broader 7-azaindole class has shown significant promise.

Compound IDTarget Isoform(s)IC50 (nM)Reference
97 JAK2, JAK31, 5[5]
94 JAK2260[5]
95 JAK2496[5]
Experimental Protocols

General Synthesis of 4-Substituted-5-amino-7-azaindole Derivatives:

A synthetic approach to certain JAK inhibitors involves functionalization at the C4 position of the 7-azaindole core.

Protocol 3: Pictet-Spengler Reaction for Fused Ring Formation

This protocol describes the synthesis of 3,4-ring fused 7-azaindoles which have shown potent JAK2 inhibitory activity.[2]

  • Starting Material: Begin with a 4-(2-anilinophenyl)-7-azaindole derivative. This intermediate can potentially be synthesized from a 4-halo-5-amino-7-azaindole precursor via a Suzuki coupling.

  • Condensation: React the 4-(2-anilinophenyl)-7-azaindole with an aldehyde or α-keto-ester in a suitable solvent (e.g., methanol or ethanol) with an acid catalyst (e.g., trifluoroacetic acid).

  • Cyclization: Heat the reaction mixture to facilitate the Pictet-Spengler cyclization, forming the fused ring system.

  • Purification: Purify the resulting polycyclic azaindole derivative by crystallization or column chromatography.

Protocol 4: In Vitro JAK Kinase Assay (HTRF® Kinase Assay)

  • Reagent Preparation: Prepare solutions of the JAK enzyme, a biotinylated peptide substrate, ATP, and the test compounds.

  • Kinase Reaction: In a microplate, combine the JAK enzyme, test compound, and peptide substrate. Initiate the reaction by adding ATP and incubate.

  • Detection: Stop the reaction and add a detection solution containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

  • Data Analysis: After incubation, measure the HTRF signal. The ratio of the fluorescence at 665 nm to 620 nm is proportional to the amount of phosphorylated substrate. Calculate IC50 values from the dose-response curves.

Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Their overexpression is common in many cancers, making them important targets for anticancer drug development.

Signaling Pathway

Aurora_Kinase_Workflow Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A (Centrosome Maturation, Spindle Assembly) AuroraA->Prophase AuroraB Aurora B (Chromosome Segregation, Cytokinesis) AuroraB->Metaphase AuroraB->Cytokinesis Inhibitor This compound -based Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Role of Aurora Kinases in Mitosis.

Quantitative Data: 7-Azaindole Based Aurora Kinase Inhibitors
Compound IDTarget Isoform(s)IC50 (nM)Reference
Compound 1 Aurora A, Aurora B, Aurora C61, 31, 124[6]
28b Aurora A, Aurora B75, 4120[7]
28c Aurora A, Aurora B67, 12710[7]
Experimental Protocols

General Synthesis via Sonogashira Coupling:

A general route to certain 7-azaindole-based Aurora kinase inhibitors involves a Sonogashira coupling to construct the azaindole core.

Protocol 5: Synthesis of 7-Azaindole Core via Sonogashira Coupling and Cyclization [7]

  • Starting Materials: Begin with a substituted 2-aminopyridine (e.g., 5-chloro-3-iodo-2-aminopyridine) and a terminal alkyne.

  • Sonogashira Coupling: Couple the 2-aminopyridine with the terminal alkyne using a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).

  • Cyclization: The resulting 2-amino-3-alkynylpyridine undergoes an intramolecular cyclization, often promoted by a base (e.g., DABCO) or heat, to form the 7-azaindole ring.

  • Further Functionalization: The 5-amino group can be introduced at a later stage if not present on the initial 2-aminopyridine, or the existing 5-chloro group can be substituted.

Protocol 6: In Vitro Aurora Kinase Assay (ADP-Glo™ Kinase Assay) [8]

  • Reagent Preparation: Prepare solutions of the Aurora kinase enzyme, a suitable protein substrate (e.g., histone H3 for Aurora B), ATP, and the test compounds.

  • Kinase Reaction: In a microplate, combine the enzyme, substrate, and test compound. Initiate the reaction by adding ATP and incubate at 30°C.

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP formed to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence, which is proportional to the kinase activity. Calculate IC50 values from the dose-response curves.

Conclusion

This compound is a highly valuable building block in the design and synthesis of potent and selective kinase inhibitors. Its inherent ability to engage the kinase hinge region, combined with the synthetic tractability of the 5-amino group, provides a powerful platform for medicinal chemists. The successful application of this scaffold in developing inhibitors for critical cancer targets like PI3K, JAK, and Aurora kinases underscores its importance in modern drug discovery. The protocols and data presented herein offer a foundational resource for researchers aiming to leverage the potential of this compound in their own kinase inhibitor discovery programs.

References

Application Notes and Protocols for the Synthesis of p38 Kinase Inhibitors Utilizing 5-Amino-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of p38 kinase inhibitors using 5-amino-7-azaindole as a key starting material. The p38 mitogen-activated protein (MAP) kinases are critical mediators in cellular responses to inflammatory cytokines and environmental stress, making them significant targets for therapeutic intervention in a range of diseases, including autoimmune disorders and cancer. The 7-azaindole scaffold is a privileged structure in kinase inhibitor design due to its ability to mimic the hinge-binding motif of ATP.

p38 Kinase Signaling Pathway

The p38 MAPK signaling cascade is a key pathway that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stresses (e.g., UV radiation, osmotic shock). Activation of this pathway leads to the regulation of numerous cellular processes such as inflammation, apoptosis, and cell differentiation. The pathway involves a cascade of protein kinases, ultimately leading to the activation of p38 MAPK, which in turn phosphorylates downstream transcription factors and other protein kinases, modulating gene expression and cellular responses.

p38_signaling_pathway extracellular_stimuli Extracellular Stimuli (Cytokines, Stress) receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream_kinases Downstream Kinases (e.g., MK2, PRAK) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors cellular_responses Cellular Responses (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_responses transcription_factors->cellular_responses inhibitor This compound -based Inhibitor inhibitor->p38

Caption: The p38 MAPK signaling pathway and the inhibitory action of a this compound-based inhibitor.

Synthesis of a Representative p38 Kinase Inhibitor

Experimental Workflow

The synthesis workflow begins with the protection of the 5-amino group, followed by functionalization at another position of the azaindole core, and finally deprotection and further modification to yield the target inhibitor.

synthesis_workflow start This compound step1 Buchwald-Hartwig Amination start->step1 intermediate1 N-Arylated This compound step1->intermediate1 step2 Suzuki Coupling intermediate1->step2 intermediate2 Di-substituted 7-Azaindole step2->intermediate2 step3 Final Modification/ Deprotection intermediate2->step3 product Target p38 Kinase Inhibitor step3->product

Caption: A representative workflow for the synthesis of a p38 kinase inhibitor from this compound.

Experimental Protocols

Protocol 1: Synthesis of N-(Aryl)-7-azaindol-5-amine (Buchwald-Hartwig Amination)

This protocol describes the coupling of an aryl halide with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromopyridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), aryl halide (1.1 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

  • Purge the vessel with an inert gas (e.g., Argon) for 15 minutes.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-arylated product.

Protocol 2: Synthesis of 3-(Heteroaryl)-N-(Aryl)-7-azaindol-5-amine (Suzuki Coupling)

This protocol details the introduction of a heteroaryl group at the C3 position of the N-arylated intermediate.

Materials:

  • N-(Aryl)-3-bromo-7-azaindol-5-amine (prepared from the product of Protocol 1 via bromination)

  • Heteroaryl boronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃ aqueous solution)

  • Solvent (e.g., 1,4-Dioxane)

Procedure:

  • To a reaction vessel, add the N-(Aryl)-3-bromo-7-azaindol-5-amine (1.0 eq) and the heteroaryl boronic acid/ester (1.2 eq).

  • Purge the vessel with an inert gas.

  • Add the solvent and the aqueous base solution.

  • Add the palladium catalyst.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the final p38 kinase inhibitor.

Biological Evaluation of p38 Kinase Inhibitors

The inhibitory activity of the synthesized compounds against p38 kinase is determined using in vitro kinase assays.

Protocol 3: In Vitro p38α Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by the test compound.

Materials:

  • p38α kinase

  • Lanthascreen™ Eu-anti-tag antibody

  • Kinase tracer

  • Test compounds

  • Assay buffer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound, p38α kinase, and Eu-anti-tag antibody.

  • Incubate for 60 minutes at room temperature.

  • Add the kinase tracer.

  • Incubate for another 60 minutes at room temperature.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the IC₅₀ values from the dose-response curves.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized p38 kinase inhibitors based on the this compound scaffold.

Table 1: Synthesis Yields of Representative p38 Kinase Inhibitors

Compound IDStep 1 Yield (%) (Buchwald-Hartwig)Step 2 Yield (%) (Suzuki Coupling)Overall Yield (%)
AZD-001 756549
AZD-002 827057
AZD-003 687249

Table 2: In Vitro p38α Kinase Inhibitory Activity

Compound IDp38α IC₅₀ (nM)
AZD-001 15
AZD-002 8
AZD-003 25
Reference 5

Conclusion

The this compound scaffold serves as a versatile starting material for the synthesis of potent p38 kinase inhibitors. The synthetic protocols outlined provide a framework for the generation of diverse compound libraries for SAR studies. The biological evaluation methods described are essential for determining the potency and selectivity of these inhibitors. Further optimization of these lead compounds could result in the development of novel therapeutics for the treatment of inflammatory diseases and cancer.

The Role of 5-Amino-7-azaindole in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in the quest for novel therapeutics. This approach identifies low-molecular-weight fragments (typically < 300 Da) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The 7-azaindole scaffold is recognized as a "privileged fragment" in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2][3] Its structure is bioisosteric to the purine core of ATP, allowing it to effectively interact with the hinge region of many kinases.[1] The addition of an amino group at the 5-position, yielding 5-Amino-7-azaindole, provides a key vector for chemical elaboration, making it an excellent starting point for FBDD campaigns.

These application notes provide a comprehensive overview of the utility of this compound in FBDD and offer detailed protocols for its application in screening and validation cascades.

Application Notes

The this compound Fragment

This compound is a versatile starting fragment for several reasons:

  • Privileged Scaffold: The 7-azaindole core is a known hinge-binder for a multitude of kinases, providing a strong foundation for inhibitor design.[1][2]

  • Hydrogen Bonding: The pyridine nitrogen and the pyrrole -NH group of the 7-azaindole scaffold can form bidentate hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[2]

  • Vector for Growth: The amino group at the 5-position serves as a crucial handle for chemical modification. It allows for the systematic exploration of chemical space through techniques like amide coupling, sulfonylation, and reductive amination, facilitating the fragment-to-lead process.

  • Favorable Physicochemical Properties: As a small, polar molecule, this compound generally exhibits good aqueous solubility, a desirable property for fragments used in biophysical screening assays.

Application in Kinase Inhibitor Discovery

The 7-azaindole scaffold has been successfully employed in the development of numerous kinase inhibitors, including the FDA-approved drug Vemurafenib for the treatment of melanoma.[2] Derivatives of the 7-azaindole core have shown potent activity against a wide range of kinases, including PI3K, Cdc7, ALK, and Aurora kinases. The PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, represents a key area where inhibitors derived from azaindole fragments can be impactful.[4] A typical FBDD campaign starting with this compound would involve screening it against a kinase of interest, validating the binding, determining the binding mode, and then systematically growing the fragment to enhance potency and selectivity.

Quantitative Data Summary

The following tables represent hypothetical, yet typical, data that would be generated during an FBDD campaign with this compound against a target kinase (e.g., PI3Kα).

Table 1: Biophysical Screening of this compound

ParameterValueMethod
Molecular Weight 133.15 g/mol -
Aqueous Solubility > 1 mMNMR
Binding Affinity (KD) 250 µMSurface Plasmon Resonance (SPR)
Ligand Efficiency (LE) 0.38Calculated

Table 2: Structure-Activity Relationship (SAR) of Initial Analogs

CompoundModification at 5-amino groupKD (µM)Ligand Efficiency (LE)
This compound -2500.38
Analog 1 Acetamide1500.35
Analog 2 Benzamide800.33
Analog 3 Methane sulfonamide1200.36

Experimental Protocols

Protocol 1: Fragment Screening by Surface Plasmon Resonance (SPR)

This protocol outlines the primary screening of this compound against a target protein using SPR.

1. Materials and Reagents:

  • Biacore™ system (or equivalent SPR instrument)

  • Sensor Chip CM5

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (e.g., PI3Kα) in a suitable buffer (e.g., HBS-EP+)

  • This compound stock solution (100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+ with 1% DMSO)

2. Procedure:

  • Immobilization of Target Protein:

    • Equilibrate the Sensor Chip CM5 with running buffer.

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer (e.g., 1000, 500, 250, 125, 62.5 µM).

    • Inject the fragment solutions over the immobilized target protein surface for a defined contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).

    • Regenerate the sensor surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH).

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal.

    • Fit the steady-state responses against the fragment concentrations to a 1:1 binding model to determine the dissociation constant (KD).

Protocol 2: Hit Validation and Binding Site Mapping by 1H-15N HSQC NMR Spectroscopy

This protocol describes the use of protein-observed NMR to validate the binding of this compound and map its binding site.

1. Materials and Reagents:

  • 15N-labeled target protein (e.g., PI3Kα, ~50 µM) in NMR buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, in 90% H2O/10% D2O)

  • This compound stock solution (100 mM in d6-DMSO)

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

2. Procedure:

  • Reference Spectrum:

    • Acquire a 2D 1H-15N HSQC spectrum of the 15N-labeled target protein alone.

  • Titration:

    • Add a small aliquot of the this compound stock solution to the protein sample to achieve a final concentration of ~500 µM (a 10-fold excess).

    • Acquire a second 2D 1H-15N HSQC spectrum.

  • Data Analysis:

    • Overlay the two HSQC spectra.

    • Identify residues that show significant chemical shift perturbations (CSPs) upon addition of the fragment. These residues likely form or are near the binding site.

    • Calculate the combined CSP for each residue using the formula: Δδ = √[(ΔδH)2 + (α * ΔδN)2], where α is a scaling factor (typically ~0.15-0.2).

    • Map the residues with the largest CSPs onto the 3D structure of the target protein to visualize the binding site.

Protocol 3: Co-crystallization for Structural Determination

This protocol details the steps for obtaining a co-crystal structure of the target protein in complex with this compound.

1. Materials and Reagents:

  • Purified target protein (e.g., PI3Kα, 5-10 mg/mL)

  • This compound stock solution (100 mM in DMSO)

  • Crystallization screens (various commercially available screens)

  • Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)

2. Procedure:

  • Complex Formation:

    • Incubate the target protein with a 5- to 10-fold molar excess of this compound for at least 1 hour on ice.

  • Crystallization Screening:

    • Set up crystallization trials by mixing the protein-fragment complex solution with the reservoir solutions from the crystallization screens in a 1:1 ratio (e.g., 1 µL protein complex + 1 µL reservoir solution).

    • Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Optimization and Soaking (Alternative):

    • If co-crystallization is unsuccessful, obtain crystals of the apo-protein first.

    • Prepare a soaking solution by adding this compound to the mother liquor to a final concentration of 1-5 mM.

    • Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • X-ray Diffraction:

    • Harvest a suitable crystal, cryo-protect it (if necessary), and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Build the this compound molecule into the observed electron density and refine the structure.

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Fragment-to-Lead FragLib Fragment Library (incl. This compound) SPR Primary Screen (SPR) FragLib->SPR NMR_screen Orthogonal Screen (NMR) SPR->NMR_screen HitVal Hit Validation NMR_screen->HitVal KD_det Affinity Determination (KD) HitVal->KD_det Xray Structural Biology (X-ray/NMR) KD_det->Xray SAR SAR by Chemistry Xray->SAR LeadOp Lead Optimization SAR->LeadOp Candidate Drug Candidate LeadOp->Candidate

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Fragment This compound -derived inhibitor Fragment->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Application of 5-Amino-7-azaindole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-7-azaindole, a derivative of the privileged 7-azaindole scaffold, serves as a crucial building block in medicinal chemistry. Its unique structural and electronic properties make it an attractive pharmacophore for the design of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. The 7-azaindole core is a bioisostere of indole, and the addition of an amino group at the 5-position provides a key vector for further chemical modification, enabling the optimization of pharmacological properties.[1][2][3] This document provides detailed application notes on the utility of this compound in drug discovery, focusing on its role in the development of kinase inhibitors, along with relevant experimental protocols and pathway diagrams.

Key Applications in Medicinal Chemistry

The this compound moiety is predominantly utilized as a scaffold for the development of small molecule kinase inhibitors. The nitrogen atom in the pyridine ring and the pyrrole NH group can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP with the kinase active site.[4][5] This has led to the discovery of potent inhibitors targeting various kinases involved in cancer and other diseases.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7][8][9] Several 7-azaindole-based compounds have been developed as potent PI3K inhibitors.[10][11][12][13] The 5-amino group can be functionalized to interact with specific residues in the PI3K active site, enhancing potency and selectivity.

Aurora Kinase Inhibitors

Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in various tumors.[1][14][15] 7-Azaindole derivatives have shown promise as inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is involved in immunity and inflammation. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. 7-Azaindole derivatives have been explored as JAK inhibitors, with some compounds showing high potency.[16]

Quantitative Data Summary

The following tables summarize the in vitro activity of representative 7-azaindole derivatives against various kinase targets. While specific data for this compound derivatives is limited in the public domain, the data for related 7-azaindole compounds highlight the potential of this scaffold.

Table 1: PI3K Inhibition Data for 7-Azaindole Derivatives

Compound IDPI3K IsoformIC50 (nM)Reference
B13 PI3Kγ0.5[10]
25 PI3Kγ2.5[11]
FD2054 PI3KαNot specified[12][13]
FD2078 PI3KαNot specified[12][13]

Table 2: Aurora Kinase Inhibition Data for 7-Azaindole Derivatives

Compound IDAurora KinaseIC50 (nM)Reference
16a Aurora-A1[17]
16c Aurora-A3[17]

Table 3: JAK2 Inhibition Data for 7-Azaindole Derivatives

Compound IDJAK IsoformIC50 (nM)Reference
94 JAK2260[16]
97 JAK21[16]
97 JAK35[16]

Experimental Protocols

Synthesis of this compound

A practical and efficient synthesis of this compound has been reported starting from the readily available 2-amino-5-nitropyridine. A key step in this synthesis involves a microwave-promoted heteroannulation reaction of a pyridine alkyne.[14]

Protocol: Microwave-Promoted Synthesis of this compound

  • Step 1: Synthesis of 2-Amino-5-nitro-3-[(trimethylsilyl)ethynyl]pyridine.

    • To a solution of 2-amino-3-iodo-5-nitropyridine in a suitable solvent (e.g., triethylamine), add (trimethylsilyl)acetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

    • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

    • Purify the product by column chromatography.

  • Step 2: Cyclization to 5-Nitro-7-azaindole.

    • Dissolve the product from Step 1 in a suitable solvent (e.g., NMP).

    • Add a desilylating agent (e.g., TBAF) and heat the mixture in a microwave reactor at a specified temperature and time (e.g., 190°C for 30 minutes).[6]

    • Purify the resulting 5-nitro-7-azaindole by column chromatography.

  • Step 3: Reduction to this compound.

    • Dissolve 5-nitro-7-azaindole in a suitable solvent (e.g., ethanol or THF).

    • Add a catalyst (e.g., 10% Pd/C or PtO₂).

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete.

    • Filter off the catalyst and concentrate the filtrate to obtain this compound.[6]

Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol is a general method for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Purified recombinant kinase (e.g., PI3K, Aurora Kinase)

  • Kinase-specific substrate

  • Test compound (this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • Add the test compound dilutions to the wells of a 384-well plate.

  • Add the kinase and substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[4][18]

Signaling Pathway and Experimental Workflow Diagrams

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis (Inhibition) AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of a this compound derivative.

Aurora_Kinase_Pathway Prophase Prophase AuroraA Aurora A Prophase->AuroraA Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Metaphase Metaphase AuroraB Aurora B Metaphase->AuroraB Chromosome Chromosome Biorientation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Anaphase Anaphase Anaphase->AuroraB Inhibitor This compound Derivative Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Simplified Aurora kinase signaling pathway during mitosis and points of inhibition.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Biochemical Biochemical Kinase Assay (IC50) Synthesis->Biochemical Cellular Cell-Based Assays (e.g., Proliferation) Biochemical->Cellular Pathway Pathway Analysis (e.g., Western Blot) Cellular->Pathway Lead Lead Optimization Pathway->Lead

Caption: General experimental workflow for the development of this compound based kinase inhibitors.

References

Application Notes and Protocols: 5-Amino-7-azaindole as a Fluorescent Probe in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in biological research due to their unique fluorescent properties. These molecules serve as intrinsic fluorescent probes, with their emission characteristics being highly sensitive to the local environment. This sensitivity makes them powerful tools for studying protein structure and dynamics, protein-ligand interactions, and cellular imaging. This document provides an overview of 5-Amino-7-azaindole, a derivative of this class, and outlines its potential applications as a fluorescent probe in biological systems. While specific photophysical data for this compound is limited in the current literature, we can infer its probable characteristics and utility based on the well-documented properties of the parent compound, 7-azaindole, and its tryptophan analog, 7-azatryptophan.

Photophysical Properties of the 7-Azaindole Chromophore

The fluorescence of 7-azaindole is characterized by a notable sensitivity to solvent polarity and hydrogen bonding capabilities of its environment. This solvatochromism is a key feature that allows it to report on changes in its immediate surroundings, such as those occurring during protein conformational changes or binding events. The absorption and emission spectra of 7-azatryptophan are red-shifted compared to native tryptophan, which can be advantageous in reducing background fluorescence from endogenous tryptophans in proteins.[1]

Table 1: Comparative Photophysical Data of 7-Azaindole and 7-Azatryptophan

CompoundSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Lifetime (ns)
7-Azaindole Methanol-374, 505 (bimodal)--
Water-386-0.91
1-Methyl-7-azaindole Water--0.5521
7-Azatryptophan Water~290~400--

Data inferred from multiple sources. The bimodal emission of 7-azaindole in alcohols is due to excited-state proton transfer. Methylation at the N1 position blocks this process, resulting in a higher quantum yield and longer lifetime in water.[1]

Due to the scarcity of specific experimental data for this compound, researchers should experimentally determine its photophysical properties (excitation and emission maxima, quantum yield, and lifetime) in various solvents to fully characterize its potential as a fluorescent probe. The amino substitution at the 5-position is expected to influence the electronic properties of the azaindole ring, potentially leading to further red-shifted spectra and altered environmental sensitivity compared to the parent compound.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the use of this compound as a fluorescent probe. It is crucial to note that these protocols are based on standard methods for other fluorescent probes and will require optimization for this compound.

Protocol 1: General Procedure for Labeling Proteins with this compound

This protocol assumes that this compound has been chemically modified to incorporate a reactive group (e.g., an N-hydroxysuccinimide ester for targeting primary amines or a maleimide for targeting free thiols).

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Amine- or thiol-reactive derivative of this compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 for amine labeling; PBS, pH 7.2-7.5 for thiol labeling)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 for amine labeling; 1 M β-mercaptoethanol for thiol labeling)

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the appropriate reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous nucleophiles (e.g., Tris or ammonia for amine labeling).

  • Probe Preparation: Immediately before use, dissolve the reactive this compound derivative in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Slowly add a 5- to 20-fold molar excess of the dissolved probe to the stirring protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C, protected from light.

  • Quenching: Stop the reaction by adding the appropriate quenching reagent to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

  • Purification: Separate the labeled protein from the unreacted probe and quenching reagents using a gel filtration column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the incorporated probe (at its absorption maximum) and using the Beer-Lambert law.

Workflow for Protein Labeling

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis protein_prep Prepare Protein Solution mixing Mix Protein and Probe protein_prep->mixing probe_prep Prepare Probe Solution probe_prep->mixing incubation Incubate (1-2h, RT) mixing->incubation quenching Quench Reaction incubation->quenching purification Gel Filtration quenching->purification characterization Determine DOL purification->characterization

Caption: Workflow for labeling a protein with a reactive derivative of this compound.

Protocol 2: Monitoring Protein-Ligand Interactions using Intrinsic Fluorescence of this compound

This protocol is applicable if this compound is incorporated into a protein, for example, by replacing a native tryptophan residue through site-directed mutagenesis and unnatural amino acid incorporation techniques.

Materials:

  • Purified protein containing this compound

  • Ligand of interest

  • Assay buffer (e.g., PBS or HEPES buffer, pH 7.4)

  • Fluorometer

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength of the fluorometer to the determined excitation maximum of this compound.

    • Set the emission wavelength to its emission maximum. Optimize the excitation and emission slit widths to maximize the signal-to-noise ratio.

  • Sample Preparation:

    • Prepare a solution of the labeled protein in the assay buffer at a concentration that gives a stable and measurable fluorescence signal (typically in the low micromolar range).

    • Prepare a concentrated stock solution of the ligand in the same assay buffer.

  • Titration:

    • Place the protein solution in a cuvette and record the initial fluorescence intensity.

    • Add small aliquots of the concentrated ligand stock solution to the protein solution.

    • After each addition, mix thoroughly and allow the system to equilibrate (typically 1-2 minutes).

    • Record the fluorescence intensity after each addition.

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence intensity as a function of the ligand concentration.

    • Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (Kd).

Signaling Pathway for Fluorescence-Based Binding Assay

G Fluorescence Binding Assay Protein Protein with This compound Complex Protein-Ligand Complex Protein->Complex + Ligand Ligand Ligand Ligand->Complex Fluorescence_Change Change in Fluorescence Complex->Fluorescence_Change

Caption: Ligand binding induces a change in the local environment of the probe, leading to a measurable change in fluorescence.

Protocol 3: Fluorescence Microscopy of Cells Labeled with this compound

This protocol assumes that a cell-permeable derivative of this compound is available for live-cell imaging or that a reactive derivative is used for fixed-cell staining.

Materials:

  • Cells cultured on coverslips or in imaging dishes

  • Cell-permeable or reactive this compound probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) for fixed-cell imaging

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for fixed-cell imaging

  • Mounting medium

  • Fluorescence microscope equipped with appropriate filters for the probe.

Procedure for Live-Cell Imaging:

  • Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a stock solution of the cell-permeable this compound probe in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM, to be optimized).

    • Replace the culture medium of the cells with the probe-containing medium.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.

  • Washing: Wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe.

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set.

Procedure for Fixed-Cell Imaging:

  • Cell Seeding and Fixation:

    • Seed and grow cells as for live-cell imaging.

    • Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Labeling:

    • Wash the cells with PBS.

    • Incubate the cells with a solution of the reactive this compound probe in PBS for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove the unbound probe.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.

Workflow for Cellular Imaging

G Cellular Imaging Workflow cluster_live Live-Cell Imaging cluster_fixed Fixed-Cell Imaging seed_live Seed Cells load_probe Load with Cell-Permeable Probe seed_live->load_probe incubate_live Incubate load_probe->incubate_live wash_live Wash incubate_live->wash_live image_live Image wash_live->image_live seed_fixed Seed Cells fix Fix Cells seed_fixed->fix permeabilize Permeabilize fix->permeabilize label_fixed Label with Reactive Probe permeabilize->label_fixed wash_fixed Wash label_fixed->wash_fixed mount_image Mount & Image wash_fixed->mount_image

Caption: Comparative workflows for live-cell and fixed-cell fluorescence microscopy using this compound probes.

Disclaimer: The information provided in these application notes and protocols is intended for guidance only. As specific data for this compound as a fluorescent probe is not widely available, significant optimization of these protocols will be necessary. Researchers are encouraged to perform thorough characterization of the probe's photophysical properties and to empirically determine the optimal conditions for their specific biological applications.

References

Application Notes and Protocols: Incorporation of 5-Amino-7-azaindole into DNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole, a structural analog of purine, serves as a valuable fluorescent probe for investigating nucleic acid structure, dynamics, and interactions.[1] When incorporated into DNA oligonucleotides, its fluorescence properties are highly sensitive to the local microenvironment, making it an effective tool for studying DNA melting, DNA-protein interactions, and conformational changes.[1][2] The 7-azaindole framework is also recognized as a "privileged structure" in medicinal chemistry, frequently appearing in the design of kinase inhibitors for drug discovery programs.[3][4][5]

This document provides detailed protocols for the synthesis of 5-Amino-7-azaindole precursors and their incorporation into DNA oligonucleotides using standard phosphoramidite chemistry. The addition of the 5-amino group to the 7-azaindole scaffold offers a key advantage: it provides a functional handle for post-synthetic modification, allowing for the attachment of other labels, drugs, or cross-linking agents. This modification can also modulate the electronic and photophysical properties of the core fluorophore. These methods are intended to guide researchers in utilizing this versatile molecule for advanced applications in molecular biology and drug development.

Synthesis of Precursors

The successful incorporation of this compound into DNA requires the chemical synthesis of its corresponding 2'-deoxyriboside phosphoramidite. This process begins with the synthesis of the parent heterocycle, followed by protection of the exocyclic amine, glycosylation, and finally, phosphitylation.

Protocol: Synthesis of this compound

This protocol is adapted from the reduction of 5-Nitro-7-azaindole.[6]

Materials:

  • 5-Nitro-7-azaindole

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C)

  • Nitrogen (N₂) gas

  • Hydrogen (H₂) gas

  • Celite™ 545

Procedure:

  • To a stirred solution of 5-Nitro-7-azaindole (e.g., 3.07 mmol) in methanol (125 mL) under a nitrogen atmosphere, add 10% Pd/C (e.g., 326 mg, 0.306 mmol).

  • Place the reaction mixture under an atmosphere of hydrogen gas (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature (20-25°C) overnight.

  • Upon reaction completion (monitored by TLC), filter the suspension through a pad of Celite™ 545.

  • Wash the filter cake thoroughly with additional methanol.

  • Combine the organic filtrates and concentrate them in vacuo to yield this compound as a solid.[6] The product can be used in the next step after verifying its purity.

Protocol: Synthesis of this compound Deoxyriboside Phosphoramidite

This protocol is an adapted multi-step procedure based on the synthesis of the parent 7-azaindole phosphoramidite.[1] A crucial addition is the protection of the 5-amino group to prevent side reactions during subsequent synthesis steps.

Step 1: Protection of the 5-Amino Group

  • Dissolve this compound in a suitable solvent like dichloromethane (DCM) or pyridine.

  • Add a protecting group reagent, such as trifluoroacetic anhydride, in a dropwise manner at 0°C. This will protect the exocyclic amino group as a trifluoroacetamide, which is stable during subsequent steps but can be removed during the final oligonucleotide deprotection.

  • Monitor the reaction by TLC. Upon completion, purify the N-protected product using column chromatography.

Step 2: Glycosylation

  • Add sodium hydride (60% in oil, 1.1 eq) to a solution of the N-protected this compound (1.0 eq) in anhydrous acetonitrile.

  • Stir the mixture for 2 hours at room temperature under a nitrogen atmosphere.

  • Cool the mixture to -10°C.

  • Add 1-(α)-chloro-3,5-di-O-(p-toluoyl)-2-deoxy-D-ribose (1.2 eq) portionwise while stirring.

  • Maintain the reaction at -10°C for 3 hours.[1]

  • Filter the solution and concentrate the filtrate. Purify the resulting protected nucleoside by silica gel chromatography.

Step 3: Hydrolysis of Toluoyl Groups

  • Add the purified product from Step 2 to methanol containing sodium methoxide (0.45 eq).

  • Stir the reaction at room temperature and monitor by TLC until completion.

  • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the product by column chromatography to yield the protected this compound-2'-deoxyriboside.[1]

Step 4: 4,4'-Dimethoxytritylation (DMT Protection)

  • Co-evaporate the deoxyriboside from Step 3 with anhydrous pyridine.

  • Resuspend the residue in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.2 eq).

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with methanol, concentrate, and purify by column chromatography to yield the DMT-protected nucleoside.[1]

Step 5: Phosphitylation

  • Dissolve the DMT-protected nucleoside from Step 4 in anhydrous DCM containing diisopropylethylamine (DIPEA).

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C under a nitrogen atmosphere.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench with methanol, concentrate, and purify by column chromatography to yield the final phosphoramidite product.[1]

G Synthesis of this compound Phosphoramidite cluster_0 Precursor Preparation cluster_1 Nucleoside Synthesis cluster_2 Phosphoramidite Finalization A This compound B N-TFA-5-Amino- 7-azaindole A->B Trifluoroacetic anhydride C Glycosylation with protected deoxyribose B->C NaH, Acetonitrile, -10°C D Hydrolysis of toluoyl groups C->D NaOMe, MeOH E DMT Protection D->E DMT-Cl, Pyridine F Final Phosphoramidite E->F 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA

Caption: Synthesis pathway for this compound phosphoramidite.

Incorporation into DNA and Analysis

The synthesized phosphoramidite can be incorporated into DNA oligonucleotides at any desired position using a standard automated DNA synthesizer.

Protocol: Automated Solid-Phase DNA Synthesis
  • Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the standard concentration required by the DNA synthesizer (e.g., 0.1 M).

  • Install the vial on a designated port on the DNA synthesizer.

  • Program the desired oligonucleotide sequence, using the designated port for the incorporation of the modified base.

  • Perform the synthesis on the desired scale (e.g., 1.0 µmol) using standard synthesis cycles.[1]

Protocol: Cleavage and Deprotection
  • Transfer the synthesis column containing the controlled pore glass (CPG) support to a vial.

  • Add a solution of concentrated ammonium hydroxide. For bases sensitive to ammonia, a milder deprotection can be achieved using AMA (a 1:1 mixture of aqueous Ammonium Hydroxide and aqueous MethylAmine).

  • Incubate the mixture at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the standard DNA bases, the phosphate backbone, and the 5-amino group of the azaindole.

  • Cool the vial, centrifuge, and transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Evaporate the solution to dryness using a centrifugal vacuum concentrator.

Protocol: Purification
  • Resuspend the crude oligonucleotide pellet in an appropriate buffer (e.g., 0.1 M triethylammonium acetate).

  • Purify the oligonucleotide using reverse-phase high-performance liquid chromatography (HPLC). The DMT-on purification method is often preferred, where the hydrophobicity of the DMT group allows for excellent separation of the full-length product from failure sequences.

  • Collect the peak corresponding to the DMT-on product.

  • Treat the collected fraction with 80% acetic acid to remove the DMT group.

  • Neutralize and desalt the final product using a suitable method like ethanol precipitation or a desalting column.

  • Verify the identity and purity of the final oligonucleotide using mass spectrometry (e.g., ESI-MS) and analytical HPLC or UPLC.

G Experimental Workflow start Synthesized Phosphoramidite synth Automated Solid-Phase DNA Synthesis start->synth deprotect Cleavage & Deprotection (e.g., AMA at 55°C) synth->deprotect purify HPLC Purification (Reverse-Phase) deprotect->purify analyze Analysis & QC purify->analyze Mass Spectrometry & Analytical HPLC final Purified Oligonucleotide analyze->final

Caption: General workflow for creating and purifying modified oligonucleotides.

Properties and Characterization

While specific data for this compound within a DNA context is not yet widely published, the properties can be inferred from its parent compound, 7-azaindole. The 5-amino group, being an electron-donating group, is expected to cause a red-shift (to longer wavelengths) in both the absorption and emission spectra.

Reference Data: Photophysical Properties of 7-Azaindole in DNA

The following data for the unsubstituted 7-azaindole (⁷ªIn) is provided for comparison and as a baseline for characterization experiments.[1]

Compound Environment Fluorescence Quantum Yield (Φ)
7-Azaindole (⁷ªIn)Water0.023
7-Azaindole 2'-deoxyribosideWater0.53
⁷ªIn in ssDNA1x TBE Buffer0.020
⁷ªIn in dsDNA1x TBE Buffer0.016
Table 1: Fluorescence quantum yields of 7-azaindole in various environments. Data sourced from reference[1].
Compound Environment Fluorescence Emission Max (λₑₘ)
7-Azaindole (⁷ªIn)Water386 nm
7-Azaindole 2'-deoxyribosideWater388 nm
⁷ªIn in ssDNA1x TBE Buffer379 nm
⁷ªIn in dsDNA1x TBE Buffer379 nm
Table 2: Fluorescence emission maxima of 7-azaindole. Data sourced from reference[1].

Key Observations for 7-Azaindole:

  • Quenching in DNA: A significant decrease in fluorescence quantum yield is observed when 7-azaindole is incorporated into both single-stranded (ssDNA) and double-stranded (dsDNA) oligonucleotides. This quenching is attributed to stacking interactions with adjacent DNA bases.[1]

  • Melting Studies: During thermal melting of a duplex, the fluorescence of the 7-azaindole probe increases as the duplex transitions to the more fluorescent single-stranded state. This makes it a sensitive reporter of DNA hybridization status.[1]

Protocol: Characterizing Modified Oligonucleotides
  • UV-Vis Spectroscopy:

    • Dilute the purified oligonucleotide in a suitable buffer (e.g., 1x TBE, 0.2 M NaCl).

    • Measure the absorbance spectrum from 220 nm to 450 nm.

    • Determine the concentration using the calculated molar extinction coefficient at 260 nm. The contribution of the this compound moiety must be included in this calculation.

  • Fluorescence Spectroscopy:

    • Using the same sample, record the fluorescence emission spectrum. The excitation wavelength should be set near the absorbance maximum of the azaindole moiety (approx. 300-320 nm).[1]

    • To study hybridization, mix the modified strand with its complementary strand, anneal by heating to 90°C and cooling slowly, and record the emission spectrum. Compare the fluorescence intensity of the single strand versus the duplex.

  • Thermal Denaturation (Melting) Studies:

    • Prepare a sample of the DNA duplex containing the modified base.

    • Use a spectrophotometer equipped with a temperature controller. Monitor either the UV absorbance at 260 nm or the fluorescence intensity of the azaindole probe as the temperature is increased at a controlled rate (e.g., 0.5°C/min).

    • Plot the signal versus temperature to generate a melting curve and determine the melting temperature (Tₘ), which is the temperature at which 50% of the duplex has dissociated.

Applications

  • Fluorescent Probing of DNA Dynamics: The sensitivity of the fluorescence to base stacking makes this compound a powerful tool for real-time monitoring of DNA hybridization, enzymatic processing, and conformational changes in response to ligand binding.[1]

  • Drug Development and Screening: The 7-azaindole scaffold is a core component of many potent kinase inhibitors.[3] Incorporating this moiety into DNA aptamers or antisense oligonucleotides could lead to novel therapeutic agents with dual-action mechanisms or improved target binding.

  • Post-Synthetic Labeling: The 5-amino group serves as a versatile chemical handle. It can be reacted with N-hydroxysuccinimide (NHS) esters of various molecules (e.g., biotin, other fluorophores, cross-linkers) to create complex, multi-functional DNA constructs for use in diagnostics, bio-imaging, and pull-down assays. It can also be converted to an azide or alkyne for highly specific "click" chemistry ligations.[7]

References

Application Notes and Protocols: 5-Amino-7-azaindole Derivatives for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential application of 5-amino-7-azaindole derivatives in the field of organic light-emitting diodes (OLEDs). Due to the nascent stage of research in this specific area, this guide focuses on foundational protocols, theoretical considerations, and generalized experimental workflows rather than on established quantitative performance data.

Introduction to this compound Derivatives in OLEDs

The 7-azaindole scaffold is a promising building block for functional organic materials due to its electron-rich nature and hydrogen-bonding capabilities. The introduction of an amino group at the 5-position can further modulate the electronic properties, making these derivatives potential candidates for various roles within an OLED device, including as emissive materials, host materials, or hole-transporting materials. The inherent photophysical properties of the 7-azaindole core, such as fluorescence, suggest that its derivatives could be tailored for efficient light emission.[1]

Synthesis of this compound

A practical and efficient synthesis of the core this compound structure can be achieved starting from 2-amino-5-nitropyridine.[2] This multi-step synthesis is crucial for obtaining the foundational molecule for further derivatization.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-5-nitropyridine

  • Iodine monochloride (ICl)

  • Pyridine

  • (Trimethylsilyl)acetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrabutylammonium fluoride (TBAF)

  • Sodium azide (NaN₃)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol (EtOH), Water (H₂O)

Procedure:

  • Iodination of 2-Amino-5-nitropyridine:

    • Dissolve 2-amino-5-nitropyridine in DCM.

    • Add pyridine to the solution.

    • Slowly add a solution of ICl in DCM at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-amino-3-iodo-5-nitropyridine.

  • Sonogashira Coupling:

    • To a solution of 2-amino-3-iodo-5-nitropyridine in a mixture of THF and TEA, add Pd(OAc)₂, PPh₃, and CuI.

    • Degas the mixture with argon for 15 minutes.

    • Add (trimethylsilyl)acetylene and stir the reaction at room temperature until completion (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Purify the residue by column chromatography to yield 2-amino-5-nitro-3-((trimethylsilyl)ethynyl)pyridine.

  • Desilylation and Cyclization:

    • Dissolve the product from the previous step in THF.

    • Add TBAF (1M solution in THF) and stir at room temperature.

    • Upon completion, add water and extract with ethyl acetate.

    • The organic layers are combined, dried, and concentrated.

    • The crude 2-amino-3-ethynyl-5-nitropyridine is then subjected to a microwave-promoted heteroannulation reaction to yield 5-nitro-7-azaindole.[2]

  • Reduction of the Nitro Group:

    • Suspend 5-nitro-7-azaindole in a mixture of EtOH and H₂O.

    • Add iron powder and ammonium chloride.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Filter the hot reaction mixture through Celite and wash with hot EtOH.

    • Concentrate the filtrate and purify the residue by column chromatography to afford this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Iodination cluster_step2 Step 2: Sonogashira Coupling cluster_step3 Step 3: Desilylation & Cyclization cluster_step4 Step 4: Reduction A 2-Amino-5-nitropyridine B 2-Amino-3-iodo-5-nitropyridine A->B ICl, Pyridine C 2-Amino-5-nitro-3-((trimethylsilyl)ethynyl)pyridine B->C (TMS)acetylene, Pd(OAc)2, PPh3, CuI, TEA D 5-Nitro-7-azaindole C->D 1. TBAF 2. Microwave E This compound D->E Fe, NH4Cl

Synthesis of this compound.

Photophysical Properties and Material Design Considerations

The utility of this compound derivatives in OLEDs will be dictated by their photophysical properties. Key parameters to consider are:

  • Absorption and Emission Spectra: The wavelengths of absorption and emission will determine the color of the emitted light. For blue emitters, a high energy gap is required.[3]

  • Photoluminescence Quantum Yield (PLQY): A high PLQY is essential for efficient light emission.

  • HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels determine the ease of charge injection and transport. These levels must be aligned with adjacent layers in the OLED stack to ensure efficient device operation.[4]

  • Triplet Energy (T₁): For use as a host material in phosphorescent OLEDs (PhOLEDs), the derivative must have a triplet energy higher than that of the phosphorescent dopant to prevent reverse energy transfer.[5][6]

Derivatization Strategies:

To tune these properties, various functional groups can be introduced at the amino group (N⁵) or the pyrrolic nitrogen (N¹). For instance, attaching aromatic amines could enhance hole-transporting properties, while incorporating electron-withdrawing or donating groups can modulate the emission wavelength.

OLED Fabrication Protocols

Two primary methods are used for fabricating OLEDs with small molecules: thermal evaporation and solution processing.[7][8]

4.1. Protocol: OLED Fabrication via Thermal Evaporation

This method is suitable for small molecules that can be sublimed under high vacuum.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • This compound derivative

  • Hole-transporting material (e.g., TAPC)[9]

  • Electron-transporting material (e.g., TPBi)[10]

  • Host material (if the derivative is a dopant, e.g., CBP)[6]

  • Metal for cathode (e.g., LiF/Al)

  • High-vacuum thermal evaporation system[11][12]

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Place the cleaned substrates and crucibles containing the organic materials into the thermal evaporation chamber.

    • Evacuate the chamber to a high vacuum (<10⁻⁶ Torr).

    • Deposit the layers sequentially by resistive heating of the crucibles. A typical device architecture could be:

      • ITO / Hole-Transporting Layer (HTL) / Emissive Layer (EML) / Electron-Transporting Layer (ETL) / LiF / Al.

    • The this compound derivative could be deposited as the EML (as a neat film or co-evaporated with a host) or as the HTL.

    • Monitor the thickness of each layer using a quartz crystal microbalance.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit a thin layer of LiF followed by a thicker layer of Al to form the cathode.

  • Encapsulation:

    • Transfer the fabricated device to a glovebox and encapsulate it using a glass lid and UV-curable epoxy to protect it from atmospheric moisture and oxygen.

4.2. Protocol: OLED Fabrication via Solution Processing

This method is applicable if the this compound derivatives are soluble in common organic solvents.[8][13]

Materials and Equipment:

  • Patterned ITO coated glass substrates

  • Soluble this compound derivative

  • Soluble hole-transporting polymer (e.g., PEDOT:PSS)

  • Soluble electron-transporting material (optional)

  • Solvents (e.g., toluene, chlorobenzene)

  • Spin coater

  • Hotplate

  • Thermal evaporator for cathode deposition

Procedure:

  • Substrate Cleaning: Follow the same procedure as for thermal evaporation.

  • Hole-Injection Layer (HIL) Deposition:

    • Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate.

    • Anneal the substrate on a hotplate to remove residual water.

  • Emissive Layer Deposition:

    • Prepare a solution of the this compound derivative (and host material if applicable) in a suitable organic solvent.

    • Spin-coat the solution onto the PEDOT:PSS layer.

    • Anneal the substrate to remove the solvent.

  • Electron-Transporting Layer (Optional):

    • If a soluble ETL material is used, it can be deposited by spin-coating using an orthogonal solvent that does not dissolve the underlying emissive layer.

  • Cathode Deposition:

    • Transfer the substrate to a thermal evaporator for the deposition of the LiF/Al cathode as described previously.

  • Encapsulation: Encapsulate the device as described above.

OLED_Fabrication_Workflow cluster_prep Preparation cluster_final Finalization A ITO Substrate Cleaning B UV-Ozone/Plasma Treatment A->B C Hole-Transport Layer (HTL) B->C Thermal Evaporation or Solution Processing D Emissive Layer (EML) (this compound derivative) C->D E Electron-Transport Layer (ETL) D->E F Cathode (LiF/Al) E->F G Encapsulation F->G H Device Testing G->H

Generalized OLED Fabrication Workflow.

Characterization Protocols

5.1. Material Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized derivatives.

  • Mass Spectrometry: To verify the molecular weight.

  • UV-Visible Spectroscopy: To determine the absorption characteristics.

  • Photoluminescence Spectroscopy: To measure the emission spectra and determine the PLQY.

  • Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels.

5.2. Device Characterization

  • Current-Voltage-Luminance (I-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, current density, and luminance.[14][15]

  • Electroluminescence (EL) Spectra: Recorded with a spectroradiometer to determine the emission color and calculate the CIE coordinates.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum. This is a key metric for device performance.[3][16]

  • Operational Lifetime: Measured by monitoring the decay in luminance over time at a constant current density.

Logical_Relationships cluster_material Material Properties cluster_device Device Design cluster_performance OLED Performance A Chemical Structure (this compound derivative) B Photophysical Properties (PLQY, Emission λ) A->B C Electronic Properties (HOMO/LUMO, Mobility) A->C F Efficiency (EQE) B->F H Color Purity (CIE) B->H C->F G Brightness (Luminance) C->G D Device Architecture (HTL, EML, ETL) D->F D->G E Fabrication Method (Evaporation vs. Solution) E->F I Lifetime E->I

Key Relationships in OLED Development.

Quantitative Data Summary (Hypothetical)

As previously stated, specific performance data for this compound derivatives in OLEDs is not yet available in the literature. For the purpose of illustrating how such data would be presented, a hypothetical data table is provided below. Researchers entering this field should aim to populate such tables with their experimental results.

Table 1: Hypothetical Performance of OLEDs with this compound Derivatives

Derivative IDRole in DeviceMax EQE (%)Max Luminance (cd/m²)CIE Coordinates (x, y)Turn-on Voltage (V)
5A7A-D1 Blue EmitterTBDTBDTBDTBD
5A7A-D2 Host for Green PhOLEDTBDTBDTBDTBD
5A7A-D3 Hole-Transport LayerTBDTBDTBDTBD

TBD: To Be Determined through experimentation.

Conclusion

This compound derivatives represent an unexplored but potentially valuable class of materials for organic light-emitting diodes. Their synthesis is achievable through established chemical routes, and their electronic and photophysical properties can likely be tuned through targeted derivatization. The protocols and considerations outlined in this document provide a foundational framework for researchers to begin exploring the synthesis, characterization, and device integration of these promising compounds. Future work should focus on synthesizing a library of these derivatives and systematically evaluating their performance in OLEDs to establish structure-property relationships and unlock their full potential.

References

Application Notes and Protocols for Suzuki Coupling with 5-bromo-7-azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the Suzuki-Miyaura cross-coupling of 5-bromo-7-azaindole derivatives. The 7-azaindole scaffold is a crucial pharmacophore found in numerous biologically active compounds, including kinase inhibitors. The ability to functionalize the 5-position of this ring system through C-C bond formation is a key strategy in medicinal chemistry for generating diverse molecular libraries and optimizing structure-activity relationships (SAR).

The following sections detail generalized and specific protocols, catalyst and reagent selection, and quantitative data from various Suzuki coupling reactions involving bromo-aza-indoles and related substrates.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., boronic acid or ester) and an organic halide or triflate. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[1][2]

Experimental Protocols

Herein are detailed protocols for the Suzuki coupling of 5-bromo-7-azaindole derivatives. A general procedure is provided, followed by specific examples with varying catalysts and conditions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-bromo-7-azaindole

This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 5-position of the 7-azaindole ring.

Materials:

  • 5-bromo-7-azaindole derivative (1.0 equivalent)

  • Aryl/Heteroaryl boronic acid or ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃) (see Table 1 for catalyst selection)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., Dioxane/H₂O, Toluene/Ethanol, Dimethoxyethane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a Schlenk flask or reaction vial

Procedure:

  • To a Schlenk flask or reaction vial, add the 5-bromo-7-azaindole derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).[3]

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst and, if necessary, the ligand.

  • Add the degassed solvent mixture (e.g., dioxane and water in a 4:1 ratio) via syringe.[3]

  • Heat the reaction mixture to the desired temperature (typically 70-110 °C) and stir for the specified time (typically 4-24 hours).[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst.[1]

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-7-azaindole derivative.[1]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly shorten reaction times.[5]

Materials:

  • 5-bromo-7-azaindole derivative (1.0 equivalent)

  • Arylboronic acid (1.3 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.07 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Ethanol

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add the 5-bromo-7-azaindole derivative, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.[1]

  • Add ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 25-40 minutes with stirring.[1][5]

  • After the reaction is complete, cool the vial to room temperature.

  • Follow steps 8-11 from Protocol 1 for workup and purification.[1]

Data Presentation: Reaction Conditions and Yields

The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of the Suzuki coupling reaction. The following tables summarize various conditions and their outcomes for substrates similar to 5-bromo-7-azaindole.

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Bromo-aza-indoles and Analogs

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)SubstrateYield (%)Reference
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane8025-bromo-1-ethyl-1H-indazole95[6][7]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane8045-bromo-1-ethyl-1H-indazole65[6][7]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane8045-bromo-1-ethyl-1H-indazole22[6][7]
PdCl₂(dppf)dppfK₂CO₃Dioxane : H₂O (3:1)7022bis(5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone-[4]
Pd(PPh₃)₄-Cs₂CO₃Ethanol100 (MW)0.5-0.75-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one72-97[5]
Pd₂(dba)₃SPhosCs₂CO₃Toluene/Ethanol (1:1)60-110-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine67-93[8][9]
Pd(OAc)₂SPhosK₂CO₃Toluene/Water (4:1)80-1004-125-bromoindole-[10]

Table 2: Substrate Scope for Suzuki Coupling of a 6-chloro-3-iodo-7-azaindole Derivative [8][9]

EntryAryl Boronic AcidProductYield (%)
14-methylphenylboronic acid10b89
23-methylphenylboronic acid10c93
34-methoxyphenylboronic acid10d93
44-fluorophenylboronic acid10e79
53,5-bis(trifluoromethyl)phenylboronic acid10f67
6naphthalen-2-ylboronic acid10g92
7benzo[d][10][11]dioxol-5-ylboronic acid10h76
Reaction conditions: 6-chloro-3-iodo-1-methyl-7-azaindole (1 equiv), aryl boronic acid (1.2 equiv), Pd₂(dba)₃ (5 mol %), SPhos (5 mol %), Cs₂CO₃ (2 equiv), in toluene/ethanol (1:1) at 60 °C.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 5-aryl-7-azaindole derivatives via Suzuki coupling.

G Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - 5-bromo-7-azaindole - Boronic Acid - Base - Catalyst/Ligand setup Combine in Flask Purge with Inert Gas reagents->setup solvent Add Degassed Solvent setup->solvent heat Heat to Target Temperature (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter (remove catalyst) cool->filter extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify product Pure 5-aryl-7-azaindole purify->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

RAF-MEK-ERK Signaling Pathway

5-bromo-7-azaindole is a key structural component of Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase. This kinase is a component of the RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer.

G RAF-MEK-ERK Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Activates RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Promotes Inhibitor 5-bromo-7-azaindole Derivative (e.g., Vemurafenib) Inhibitor->BRAF Inhibits

Caption: RAF-MEK-ERK pathway and the inhibitory action of a 5-bromo-7-azaindole-derived inhibitor on BRAF.

References

Application Notes and Protocols: 5-Amino-7-azaindole in Antiviral Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold, a bioisostere of purines, has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities.[1][2] The incorporation of an amino group at the 5-position, creating 5-amino-7-azaindole, provides a key building block for the synthesis of a diverse range of antiviral compounds. These derivatives have demonstrated potent activity against a spectrum of viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), influenza viruses, Human Immunodeficiency Virus (HIV), and Respiratory Syncytial Virus (RSV).[3][4][5][6] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel antiviral therapeutics.

Antiviral Applications of this compound Derivatives

Derivatives of this compound have been successfully employed to target various stages of the viral life cycle. The strategic modification of the this compound core allows for the fine-tuning of inhibitory activity against specific viral proteins and host factors essential for viral replication.

Inhibition of SARS-CoV-2 Entry

A notable application of 7-azaindole derivatives is in the development of inhibitors targeting the interaction between the SARS-CoV-2 spike (S) protein and the human angiotensin-converting enzyme 2 (hACE2) receptor, a critical step for viral entry into host cells.[3]

Mechanism of Action: Compounds derived from a 7-azaindole scaffold have been designed to bind to the receptor-binding domain (RBD) of the spike protein, thereby blocking its interaction with hACE2.[3] This mechanism effectively neutralizes the virus before it can infect cells.

Quantitative Data Summary: Anti-SARS-CoV-2 Activity of 7-Azaindole Derivatives

CompoundTargetAssayEC50 (µM)CC50 (µM)Cell LineReference
G7a S1-RBD-hACE2 InteractionPseudovirus Assay9.08>10A549, MRC-5[3]
ASM-7 S1-RBD-hACE2 InteractionPseudovirus Assay0.45>10A549, MRC-5[3]
ASM-7 SARS-CoV-2 (Original Strain)Native Virus Assay1.001>10A549, MRC-5[3]
Inhibition of Influenza Virus Polymerase

7-azaindole-based compounds have been identified as potent inhibitors of the influenza virus polymerase complex, specifically targeting the PB2 subunit.[4][7] The PB2 subunit is crucial for the "cap-snatching" mechanism, where the virus cleaves the 5' caps of host pre-mRNAs to prime its own transcription.[4]

Mechanism of Action: These inhibitors bind to the cap-binding domain of the PB2 subunit, preventing it from binding to host pre-mRNAs. This disruption of the cap-snatching process halts viral gene expression and replication.[4]

Quantitative Data Summary: Anti-Influenza Activity of 7-Azaindole Derivatives

CompoundTargetAssayIC50 (nM)EC50 (nM)Reference
Compound 4 PB2 SubunitCellular Protection Assay4-[4]
Compound 4 PB2 SubunitBranched DNA Assay-12[4]
Compound 6 PB2 SubunitBranched DNA Assay-Potent (12-fold > Cpd 4)[4]
Broad-Spectrum Antiviral Activity

Recent studies have highlighted the potential of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents, demonstrating activity against RSV, SARS-CoV-2, and Venezuelan Equine Encephalitis Virus (VEEV).[6][8]

Mechanism of Action: While the precise mechanism for some of these broad-spectrum agents is still under investigation, some have been linked to the inhibition of host kinases like Adaptor-Associated Kinase 1 (AAK1), which are hijacked by various viruses for their replication.[8][9]

Quantitative Data Summary: Broad-Spectrum Antiviral Activity

CompoundVirusEC50 (µM)CC50 (µM)Cell LineReference
Compound 1 RSV--HEp-2[8]
Compound 4d RSVPotent>50HEp-2[8]
Selected Analogues SARS-CoV-2Promising--[8]
Selected Analogues VEEVPromising--[8]

Experimental Protocols

Protocol 1: Synthesis of 3-Alkynyl-5-Aryl-7-Aza-Indoles

This protocol describes a general two-step synthesis for a library of 3-alkynyl-5-aryl-7-aza-indoles.[8]

Step 1: Sonogashira Cross-Coupling

  • To a solution of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in tetrahydrofuran (THF), add the desired (hetero)aromatic acetylene (1.2 equivalents), copper iodide (CuI, 0.1 equivalents), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equivalents).

  • Add triethylamine (Et₃N, 3 equivalents) as a base.

  • Stir the reaction mixture at 30°C under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3-alkynyl-5-bromo-7-aza-indole intermediate.

Step 2: Suzuki Cross-Coupling

  • To a solution of the 3-alkynyl-5-bromo-7-aza-indole intermediate (1 equivalent) in a mixture of dioxane and water, add the desired arylboronic acid or arylpinacolboronate ester (1.5 equivalents).

  • Add potassium carbonate (K₂CO₃, 3 equivalents) as a base and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents) as the catalyst.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, add water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography.

start 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine intermediate 3-alkynyl-5-bromo-7-aza-indole start->intermediate Sonogashira Coupling (Acetylene, Pd/Cu catalyst) final 3-alkynyl-5-aryl-7-aza-indole intermediate->final Suzuki Coupling (Arylboronic acid, Pd catalyst)

Caption: Synthetic workflow for 3-alkynyl-5-aryl-7-aza-indoles.

Protocol 2: SARS-CoV-2 Pseudovirus Neutralization Assay

This protocol is used to evaluate the ability of compounds to inhibit SARS-CoV-2 entry into host cells.[3]

  • Cell Seeding: Seed human embryonic kidney (HEK293T) cells expressing hACE2 in 96-well plates at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., ASM-7) in cell culture medium.

  • Virus-Compound Incubation: Incubate the SARS-CoV-2 pseudovirus (e.g., expressing a luciferase reporter) with the diluted compounds for 1 hour at 37°C.

  • Infection: Remove the medium from the seeded cells and add the virus-compound mixture.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by fitting the dose-response curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed hACE2-expressing cells infect_cells Infect cells seed_cells->infect_cells prep_compounds Prepare compound dilutions incubate_virus_compound Incubate pseudovirus with compounds prep_compounds->incubate_virus_compound incubate_virus_compound->infect_cells incubate_plates Incubate for 48-72h infect_cells->incubate_plates read_luminescence Measure luciferase activity incubate_plates->read_luminescence calculate_ec50 Calculate EC50 read_luminescence->calculate_ec50

Caption: Workflow for SARS-CoV-2 pseudovirus neutralization assay.

Protocol 3: Cell Viability (Cytotoxicity) Assay

This protocol assesses the toxicity of the compounds on host cells.[3]

  • Cell Seeding: Seed cells (e.g., A549 or MRC-5) in 96-well plates and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plates for a period corresponding to the antiviral assay (e.g., 48-72 hours).

  • Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT).

  • Signal Measurement: Measure the signal (luminescence or absorbance) according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) from the dose-response curve.

Signaling Pathways and Logical Relationships

cluster_inhibition SARS_CoV_2 SARS-CoV-2 Virus Spike_RBD Spike Protein (RBD) hACE2 hACE2 Receptor Spike_RBD->hACE2 Binding Cell_Membrane Host Cell Membrane Viral_Entry Viral Entry hACE2->Viral_Entry Mediates Azaindole_Inhibitor 7-Azaindole Derivative (e.g., ASM-7) Azaindole_Inhibitor->Spike_RBD Inhibits Binding

Caption: Inhibition of SARS-CoV-2 entry by 7-azaindole derivatives.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel antiviral agents. The amenability of this core to chemical modification allows for the generation of compound libraries with diverse and potent activities against a range of viral pathogens. The protocols and data presented herein provide a foundation for researchers to explore and advance the development of this compound-based antiviral therapies.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 5-Amino-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-Amino-7-azaindole.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound and its precursors.

Q1: I am experiencing low yields during the Sonogashira coupling of 3-iodo-5-nitro-pyridin-2-ylamine with trimethylsilylacetylene. What are the critical parameters to optimize?

A1: Low yields in the Sonogashira coupling step are a common challenge. The key to a successful and high-yielding coupling is the optimization of catalyst loading and reaction conditions. It has been demonstrated that the amount of the palladium catalyst, bis(triphenylphosphino)palladium(II) chloride, can be significantly reduced without affecting the product yield. However, reducing it too much can lead to lower yields. In one study, the optimal amount of bis(triphenylphosphino)palladium(II) chloride was found to be 0.002 equivalents, while keeping the copper(I) iodide amount at 0.02 equivalents.[1] Further reduction in the palladium catalyst resulted in a decreased yield, even with extended reaction times.[1]

Another critical factor is the choice of solvent and base. A mixture of triethylamine and N,N-dimethylformamide (DMF) has been used effectively.[1] Ensure all reagents are of high purity and the reaction is performed under an inert atmosphere to prevent catalyst deactivation and side reactions.

Q2: I am having difficulty with the purification of the Sonogashira coupling product, 5-nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine. What is an effective purification strategy?

A2: Purification of this intermediate can indeed be problematic, especially on a large scale where column chromatography is not ideal.[1] A more scalable approach is to optimize the reaction conditions to allow for the product to be isolated by simple filtration. By using a solvent system of triethylamine and DMF, the desired product can often be obtained in good yield and purity by direct filtration from the reaction mixture.[1] This avoids the need for laborious chromatographic purification.

Q3: The intramolecular cyclization of 5-nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine to 5-nitro-7-azaindole is not proceeding to completion. How can I improve this step?

A3: Incomplete cyclization can be a significant hurdle. A robust and scalable method for this step is a metal-free cycloisomerization. One effective procedure involves treating the starting material with morpholine in the presence of water at an elevated temperature (e.g., 90 °C) for an extended period (e.g., 24 hours).[1] This method has been successfully demonstrated on a multikilogram scale, consistently providing high yields and purity of 5-nitro-7-azaindole.[1][2] The product can be isolated by diluting the cooled reaction mixture with water, followed by filtration and washing.[1]

Q4: What are the best practices for the final reduction of 5-nitro-7-azaindole to this compound on a large scale?

A4: The selection of the reducing agent is critical for a clean and efficient reduction of the nitro group without affecting the azaindole core. While various reducing agents can be used for nitro group reduction, for large-scale synthesis, catalytic hydrogenation is often preferred due to its efficiency and cleaner work-up. Common catalysts include palladium on carbon (Pd/C). It is important to carefully control the reaction conditions, such as hydrogen pressure, temperature, and reaction time, to ensure complete conversion and avoid over-reduction or side reactions.

Alternatively, metal-based reducing agents like tin(II) chloride (SnCl2) in a mixture of ethanol and acetic acid can be used. However, the work-up can be challenging due to the formation of tin byproducts that require strongly basic conditions to dissolve. Sodium dithionite (Na2S2O4) in a water-ethanol mixture is another powerful reducing agent for nitro groups.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A1: A widely used and scalable synthetic pathway starts from the commercially available 2-amino-5-nitropyridine. This multi-step synthesis involves:

  • Iodination: Introduction of an iodine atom at the 3-position of 2-amino-5-nitropyridine.

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling with trimethylsilylacetylene.

  • Cyclization: Intramolecular cyclization to form the 5-nitro-7-azaindole core.

  • Reduction: Reduction of the nitro group to an amino group to yield the final product, this compound.

This route has been successfully implemented on a multikilogram scale.[1][2]

Q2: Are there safety concerns associated with the synthesis of 5-nitro-7-azaindole?

A2: Yes, some older synthetic methods for 5-nitro-7-azaindole pose significant safety risks, particularly on a large scale. For instance, a method involving the nitration of 7-azaindoline using a mixture of fuming nitric acid and concentrated sulfuric acid raises safety concerns and is not suitable for large-scale production.[1] The more modern and scalable route starting from 2-amino-5-nitropyridine is generally considered safer.

Q3: Why is the functionalization at the C5 position of the 7-azaindole system challenging?

A3: Direct functionalization at the C5 position of the 7-azaindole core can be difficult. A common strategy to overcome this is to introduce the desired substituent or a precursor (like a nitro or bromo group) onto the pyridine ring before the formation of the pyrrole ring. This approach allows for greater control over the regioselectivity of the substitution.

Data Presentation

Table 1: Optimized Conditions for the Sonogashira Coupling of 3-iodo-5-nitro-pyridin-2-ylamine

ParameterOptimized ValueReference
Catalyst 1 bis(triphenylphosphino)palladium(II) chloride[1]
Catalyst 1 Loading 0.002 equivalents[1]
Catalyst 2 Copper(I) iodide[1]
Catalyst 2 Loading 0.02 equivalents[1]
Reagent Trimethylsilylacetylene[1]
Reagent Loading 1.2 equivalents[1]
Solvent Triethylamine and DMF[1]
Yield Good[1]

Experimental Protocols & Visualizations

A common large-scale synthesis of this compound proceeds through the intermediate 5-nitro-7-azaindole, starting from 2-amino-5-nitropyridine.

Experimental Workflow for the Synthesis of 5-nitro-7-azaindole

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Iodination cluster_step2 Step 2: Sonogashira Coupling cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Reduction start 2-Amino-5-nitropyridine step1 3-Iodo-5-nitro-pyridin-2-ylamine start->step1 KI, KIO4, H2SO4 step2 5-Nitro-3-trimethylsilanylethynyl- pyridin-2-ylamine step1->step2 TMS-acetylene, PdCl2(PPh3)2, CuI, Et3N, DMF step3 5-Nitro-7-azaindole step2->step3 Morpholine, H2O, 90°C end This compound step3->end Reducing Agent (e.g., Pd/C, H2)

Caption: Synthetic pathway for this compound.

References

Technical Support Center: Purification of 5-Amino-7-azaindole by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Amino-7-azaindole using chromatographic techniques.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.

Issue 1: Poor Separation or Co-elution of Impurities

  • Question: My this compound is not separating from its impurities on the silica gel column. What can I do?

  • Answer: Poor separation can result from an inappropriate solvent system. This compound is a polar compound with a basic nitrogen, which can lead to strong interactions with the acidic silica gel surface. To improve separation, you can:

    • Increase the polarity of the mobile phase gradually. A common mobile phase for related compounds is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

    • Add a basic modifier. Incorporating a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide (0.5-2% in the methanol portion of the mobile phase) can neutralize the acidic silanol groups on the silica gel, reducing peak tailing and improving separation of basic compounds.[1][2]

    • Consider a different stationary phase. If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 silica gel for purification.

Issue 2: Significant Peak Tailing in HPLC Analysis

  • Question: I am observing significant peak tailing for this compound during my HPLC analysis. How can I resolve this?

  • Answer: Peak tailing for basic compounds like this compound is often caused by secondary interactions with residual acidic silanol groups on the C18 column.[3][4] Here are several strategies to mitigate this issue:

    • Adjust the mobile phase pH. For basic compounds, using a mobile phase with a pH 2 units above the pKa can improve peak shape.[1] Alternatively, a low pH (around 2-3) will protonate the silanol groups and reduce interaction.[4]

    • Use a suitable buffer. Incorporating a buffer, such as ammonium formate or ammonium acetate (10-50 mM), can help maintain a consistent pH and mask silanol interactions.[5]

    • Employ an end-capped column. Modern, well-end-capped HPLC columns have fewer free silanol groups and are designed to provide better peak shapes for basic analytes.[3]

    • Add a basic modifier. A small amount of an amine modifier like triethylamine (TEA) can be added to the mobile phase to compete with the analyte for interaction with the silanol groups.[1]

    • Reduce sample concentration. Column overload can lead to peak tailing. Try diluting the sample to see if the peak shape improves.[3]

Issue 3: Product Degradation on the Column

  • Question: I suspect my this compound is degrading on the silica gel column, leading to low recovery. What could be the cause and how can I prevent it?

  • Answer: While this compound is generally stable, prolonged exposure to the acidic environment of silica gel can potentially cause degradation for sensitive compounds. A related compound, 5-nitro-7-azaindole, has been noted to be somewhat unstable on silica gel.[6] To minimize the risk of degradation:

    • Deactivate the silica gel. This can be done by pre-treating the silica gel with the mobile phase containing a basic modifier (e.g., triethylamine) before loading the sample.

    • Expedite the purification. Use flash chromatography to minimize the time the compound spends on the column.[7]

    • Use an alternative stationary phase. Consider using a less acidic stationary phase like neutral alumina or a polymer-based column.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for silica gel column chromatography of this compound?

A1: A good starting point is flash chromatography on silica gel.[7] You can begin with a mobile phase of ethyl acetate in hexanes or dichloromethane in methanol. Based on the polarity of your crude material observed on a Thin Layer Chromatography (TLC) plate, you can adjust the solvent gradient. For instance, a gradient of 0-10% methanol in dichloromethane is a common starting point for polar amines. Adding 0.5% triethylamine or ammonium hydroxide to the mobile phase is also recommended to improve peak shape and recovery.[2]

Q2: How can I choose between normal-phase and reverse-phase chromatography for purification?

A2: The choice depends on the impurities present in your crude sample.

  • Normal-phase chromatography (e.g., silica gel) is effective for separating compounds with different polarities. It is often the first choice for purification after synthesis.

  • Reverse-phase chromatography (e.g., C18) separates compounds based on their hydrophobicity. It can be very effective for removing non-polar impurities from a polar compound like this compound or for high-purity final purification.

Q3: My compound is not eluting from the silica gel column, even with a high percentage of methanol in dichloromethane. What should I do?

A3: If your compound is not eluting, it indicates a very strong interaction with the silica gel. In this situation, you can try adding a stronger, more polar solvent like methanol with a basic modifier. A mobile phase containing 5-10% of 2M ammonia in methanol added to your dichloromethane mobile phase can help elute highly retained basic compounds.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 98:2 dichloromethane:methanol).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol (and any basic modifier). For example:

    • 2% Methanol (+0.5% NH4OH) in Dichloromethane (5 column volumes)

    • 4% Methanol (+0.5% NH4OH) in Dichloromethane (5 column volumes)

    • Continue increasing the methanol concentration as needed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following tables provide representative data for typical chromatographic purifications of this compound and related compounds.

Table 1: Comparison of Mobile Phase Modifiers in Silica Gel Chromatography

ModifierMobile Phase SystemObservationPurity (Typical)
None5% MeOH in DCMSignificant peak tailing on TLC, lower recovery< 90%
0.5% Triethylamine5% MeOH in DCMReduced tailing, improved separation> 95%
0.5% NH4OH5% MeOH in DCMSymmetrical spots on TLC, good recovery> 98%

Table 2: Typical HPLC Conditions for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude_sample Crude 5-Amino- 7-azaindole dissolve Dissolve in minimal solvent or adsorb onto silica crude_sample->dissolve load_sample Load Sample dissolve->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Gradient (e.g., MeOH/DCM + NH4OH) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure 5-Amino- 7-azaindole evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_peak_tailing cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed for this compound cause1 Secondary Interactions (Silanol Groups) start->cause1 cause2 Column Overload start->cause2 cause3 Inappropriate Mobile Phase pH start->cause3 solution1a Add Basic Modifier (e.g., Triethylamine) cause1->solution1a solution1b Use End-Capped Column cause1->solution1b solution2 Dilute Sample cause2->solution2 solution3 Adjust pH (Buffer) cause3->solution3 end_node Symmetrical Peak Achieved solution1a->end_node solution1b->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting guide for HPLC peak tailing.

References

Technical Support Center: Synthesis of 5-Amino-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: A prevalent and scalable method for synthesizing this compound involves a multi-step process starting from a substituted pyridine. This typically includes the synthesis of a 5-nitro-7-azaindole intermediate, followed by the reduction of the nitro group. Key reactions in this sequence often involve Sonogashira coupling of a halogenated aminopyridine with a protected alkyne, followed by cyclization to form the azaindole core.

Q2: What is the role of the nitro group in the synthesis?

A2: The nitro group serves as a precursor to the desired amino group at the 5-position. Its electron-withdrawing nature can also influence the reactivity of the pyridine ring during the construction of the fused pyrrole ring. The reduction of the nitro group is typically the final step in the synthesis of this compound.

Q3: Are there any major safety concerns with the synthesis of 5-nitro-7-azaindole?

A3: Some synthetic routes to 5-nitro-7-azaindole may have safety issues when performed on a large scale. It is crucial to consult safety data sheets for all reagents and to perform a thorough risk assessment before beginning any synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, with a focus on the common route via a 5-nitro-7-azaindole intermediate.

Problem 1: Low yield in the Sonogashira coupling step.

Possible Causes & Solutions:

  • Homocoupling of the alkyne (Glaser coupling): This is a common side reaction in Sonogashira couplings, leading to the formation of a symmetrical diyne from the starting alkyne.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative homocoupling. Using a slight excess of the alkyne may also be beneficial. Some reports suggest that an atmosphere of hydrogen gas diluted with an inert gas can reduce homocoupling.[1]

  • Decomposition of the catalyst: The palladium catalyst can be sensitive to air and temperature.

    • Solution: Use fresh, high-quality palladium and copper catalysts. Ensure proper inert atmosphere techniques are used throughout the setup and reaction.

  • Inactive catalyst: The phosphine ligands can oxidize, rendering the catalyst inactive.

    • Solution: Use fresh ligands and handle them under an inert atmosphere.

Problem 2: Formation of multiple products during the cyclization to form the 7-azaindole ring.

Possible Causes & Solutions:

  • Formation of regioisomers: Depending on the starting materials and reaction conditions, different regioisomers of the azaindole may form.

    • Solution: Carefully control the reaction temperature and choice of base or acid catalyst. The regioselectivity of the cyclization can be highly dependent on these factors.

  • Incomplete cyclization: The reaction may not go to completion, leaving unreacted starting material.

    • Solution: Increase the reaction time or temperature, or consider a more effective catalyst or base/acid for the cyclization step.

Problem 3: Incomplete or problematic reduction of the 5-nitro group.

Possible Causes & Solutions:

  • Incomplete reduction: The reduction of the nitro group to the amine may be sluggish.

    • Solution: Increase the amount of the reducing agent (e.g., tin(II) chloride, hydrogen with a catalyst) or extend the reaction time. Ensure the catalyst (if used) is active.

  • Formation of side products: Over-reduction or side reactions can occur, leading to impurities. While specific side products for 5-nitro-7-azaindole reduction are not extensively detailed in the provided literature, common side products in nitro group reductions include hydroxylamines and azo compounds.

    • Solution: Carefully control the reaction conditions (temperature, pressure if using hydrogenation) and the stoichiometry of the reducing agent. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.

  • Dehalogenation (if applicable): If there are other halogen substituents on the molecule, these may be removed during catalytic hydrogenation.

    • Solution: Choose a milder reducing agent or a more selective catalyst system.

Problem 4: Difficulty in purification of 5-nitro-7-azaindole.

Possible Causes & Solutions:

  • Presence of closely related impurities: Side products from the coupling and cyclization steps may have similar polarities to the desired product, making chromatographic separation difficult.

    • Solution: Optimize the reaction conditions to minimize side product formation. Consider crystallization as a purification method, as it can be very effective for removing small amounts of impurities. Some scalable syntheses are designed to avoid column chromatography by precipitating the product in high purity.[2]

Experimental Protocols

Synthesis of 5-Nitro-7-azaindole via Sonogashira Coupling and Cyclization

This protocol is a generalized procedure based on common methods.[2][3][4]

  • Sonogashira Coupling: To a solution of 3-iodo-5-nitropyridin-2-amine in a suitable solvent (e.g., a mixture of triethylamine and DMF), add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide. The mixture is degassed and placed under an inert atmosphere. Trimethylsilylacetylene is then added, and the reaction is stirred at an appropriate temperature until completion (monitored by TLC or LC-MS). The product, 5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine, can often be isolated by filtration.

  • Cyclization: The crude 5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is treated with a base such as morpholine in the presence of water and heated. The reaction promotes desilylation and subsequent intramolecular cyclization to form 5-nitro-7-azaindole. The product often precipitates from the reaction mixture upon cooling and can be collected by filtration.[2]

Reduction of 5-Nitro-7-azaindole to this compound
  • Tin(II) Chloride Reduction: 5-nitro-7-azaindole is dissolved in a suitable solvent like ethanol. An excess of tin(II) chloride dihydrate is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS). After cooling, the reaction mixture is basified, and the product is extracted with an organic solvent.

  • Catalytic Hydrogenation: 5-nitro-7-azaindole is dissolved in a suitable solvent (e.g., methanol or ethanol) and a palladium on carbon catalyst is added. The mixture is then subjected to a hydrogen atmosphere (at a suitable pressure) and stirred until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

Data Presentation

Table 1: Representative Yields for the Synthesis of this compound and Intermediates.

StepStarting MaterialProductReagentsTypical Yield (%)
Iodination2-Amino-5-nitropyridine2-Amino-3-iodo-5-nitropyridineI₂/HIO₄80-90
Sonogashira Coupling2-Amino-3-iodo-5-nitropyridine5-Nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amineTMS-acetylene, Pd/Cu catalyst85-95
Cyclization5-Nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine5-Nitro-7-azaindoleMorpholine/H₂O85-90
Reduction5-Nitro-7-azaindoleThis compoundSnCl₂ or H₂/Pd-C80-95

Note: Yields are approximate and can vary significantly based on reaction scale and specific conditions.

Visualizations

Troubleshooting_Workflow cluster_coupling Sonogashira Coupling Issues cluster_reduction Reduction Issues start Low Yield or Impure Product in this compound Synthesis check_step Identify the Problematic Step (e.g., Coupling, Cyclization, Reduction) start->check_step coupling_issue Low Coupling Yield check_step->coupling_issue Coupling reduction_issue Incomplete Reduction or Multiple Products check_step->reduction_issue Reduction homocoupling Homocoupling Side Product Detected? coupling_issue->homocoupling dehalogenation Starting Material Consumed with No Product (Dehalogenation)? coupling_issue->dehalogenation homocoupling_sol Solution: - Ensure inert atmosphere - Use fresh catalyst/ligands - Adjust stoichiometry homocoupling->homocoupling_sol Yes dehalogenation_sol Solution: - Use milder base - Lower reaction temperature - Change ligand dehalogenation->dehalogenation_sol Yes incomplete Incomplete Reaction? reduction_issue->incomplete over_reduction Over-reduction or Other Side Products? reduction_issue->over_reduction incomplete_sol Solution: - Increase reducing agent - Extend reaction time - Check catalyst activity incomplete->incomplete_sol Yes over_reduction_sol Solution: - Use milder conditions - Monitor reaction closely - Stoichiometric control of reductant over_reduction->over_reduction_sol Yes

Caption: Troubleshooting workflow for this compound synthesis.

Sonogashira_Side_Products cluster_products Reaction Products A Aryl Halide (R-X) catalyst Pd/Cu Catalyst A->catalyst B Terminal Alkyne (H-C≡C-R') B->catalyst desired_product Desired Product: Cross-Coupling (R-C≡C-R') catalyst->desired_product Desired Pathway side_product Side Product: Homocoupling (Glaser) (R'-C≡C-C≡C-R') catalyst->side_product Side Pathway (Oxidative Conditions)

Caption: Desired vs. side products in Sonogashira coupling.

References

Technical Support Center: Optimization of N-alkylation of 5-Amino-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the N-alkylation of 5-amino-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites for N-alkylation on the this compound scaffold?

A1: The this compound molecule presents three primary nucleophilic nitrogen atoms that can undergo alkylation:

  • N1-H (Pyrrole Nitrogen): Part of the indole-like core, this nitrogen can be deprotonated with a suitable base to become a potent nucleophile.

  • N7 (Pyridine Nitrogen): This nitrogen is generally less nucleophilic than the deprotonated N1-H or the 5-amino group but can be alkylated under certain conditions, often leading to a quaternary salt.

  • 5-NH2 (Amino Group): The exocyclic amino group is nucleophilic and can be selectively alkylated, typically through methods like reductive amination or palladium-catalyzed amination.

Q2: What are the general strategies to control regioselectivity during N-alkylation?

A2: Controlling which nitrogen atom is alkylated is a primary challenge. The choice of reaction conditions is critical for achieving selectivity:

  • For N1-Alkylation: Typically favored by using a strong base (e.g., NaH, LiHMDS) in a polar aprotic solvent (e.g., DMF, THF). The strong base completely deprotonates the N1-H, making it the most nucleophilic site.[1]

  • For 5-NH2 Alkylation: Reductive amination with an aldehyde or ketone is a highly selective method for alkylating the exocyclic amino group without affecting the N1 or N7 positions.[2] For N-arylation, palladium-catalyzed Buchwald-Hartwig amination is effective.[2]

  • For N7-Alkylation: This is often the most challenging to achieve selectively. It may occur as a side product, and specific methodologies, such as those employing N-oxide activation, might be required for targeted N7 functionalization.[3][4]

Q3: Why is my reaction producing a significant amount of C3-alkylated product?

A3: C3-alkylation is a common side reaction in indole chemistry due to the high nucleophilicity of this position.[1] This can occur when the N1-H is not fully deprotonated. To favor N-alkylation over C3-alkylation, ensure the use of a sufficiently strong base and anhydrous conditions to achieve complete deprotonation of the pyrrole nitrogen.[1][5]

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction

Question: My N-alkylation reaction is not proceeding to completion or is resulting in a very low yield. What are the potential causes and how can I fix them?

Answer: Several factors can contribute to poor reaction performance. Consider the following troubleshooting steps:

  • Inadequate Base: The chosen base may not be strong enough to sufficiently deprotonate the N1-H of the azaindole. For N1-alkylation, strong bases like Sodium Hydride (NaH) are highly effective. For alkylating the 5-amino group, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient.[2][6]

  • Poor Solvent Choice: The solvent must be able to dissolve the reagents, particularly the deprotonated azaindole salt. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for N1-alkylation.[5] Ensure the solvent is anhydrous, as moisture can quench strong bases like NaH.[1]

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. Gradually increasing the temperature (e.g., from room temperature to 60-80 °C) can significantly improve the reaction rate and yield.[1][5]

  • Reagent Quality: Ensure the alkylating agent is pure and reactive. If using an alkyl bromide, consider adding a catalytic amount of potassium iodide (KI) to facilitate an in-situ Finkelstein reaction, converting it to the more reactive alkyl iodide.[6]

Troubleshooting_Low_Yield start Low Yield or No Reaction sub_problem1 Check Base start->sub_problem1 sub_problem2 Check Solvent start->sub_problem2 sub_problem3 Check Temperature start->sub_problem3 sub_problem4 Check Reagents start->sub_problem4 solution1 Use stronger base (e.g., NaH for N1) sub_problem1->solution1 solution2 Use anhydrous polar aprotic solvent (DMF, THF) sub_problem2->solution2 solution3 Increase temperature (e.g., to 60-80 °C) sub_problem3->solution3 solution4 Verify purity Add cat. KI for bromides sub_problem4->solution4 Regioselectivity_Pathways start This compound cond_n1 Strong Base (NaH) + Alkyl Halide in DMF/THF start->cond_n1 cond_5nh2 Reductive Amination (R-CHO, NaBH(OAc)₃) start->cond_5nh2 cond_n7 Harsh Conditions or N-Oxide Strategy start->cond_n7 product_n1 N1-Alkylated Product product_5nh2 5-NH-Alkyl Product product_n7 N7-Alkylated Product (Side Product) cond_n1->product_n1 cond_5nh2->product_5nh2 cond_n7->product_n7 Workflow_Direct_Alkylation sub This compound in Anhydrous DMF deprotonation Add NaH at 0°C Stir 30 min sub->deprotonation alkylation Add Alkyl Halide Warm to RT deprotonation->alkylation workup Quench (NH₄Cl) Extract (EtOAc) alkylation->workup purify Column Chromatography workup->purify product N1-Alkylated Product purify->product

References

Technical Support Center: 5-Amino-7-azaindole - Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 5-Amino-7-azaindole. Below are troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, dark place at room temperature.[1][2][3] Some suppliers recommend refrigeration at 0-8°C for optimal preservation.[4] It is crucial to protect the compound from light as it is light-sensitive.[2]

Q2: Is this compound sensitive to air or moisture?

Q3: What are the signs of degradation of this compound?

A3: Degradation of this compound may be indicated by a change in its physical appearance, such as a color change from its typical yellow or brown solid form.[2] Purity analysis by chromatography (e.g., HPLC) would be the most definitive way to detect degradation, which would appear as a decrease in the main peak area and the emergence of new impurity peaks.

Q4: What substances are incompatible with this compound?

A4: this compound should not be stored with or exposed to strong oxidizing agents or strong acids.[6][7][8] Contact with these substances can lead to chemical reactions that degrade the compound.

Q5: What are the expected decomposition products of this compound under stress conditions?

A5: Under fire conditions, hazardous decomposition products include carbon oxides and nitrogen oxides.[6] Based on the chemistry of aromatic amines and azaindoles, potential degradation pathways under experimental stress conditions (e.g., oxidative, photolytic) could involve modification of the amino group and alterations to the heterocyclic ring structure.[1][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If storing solutions, protect them from light, keep them tightly sealed, and consider refrigeration. Run a purity check on the stock solution using a suitable analytical method like HPLC.
Color change of the solid compound Exposure to light, air (oxidation), or moisture.Store the compound in an amber vial or a container wrapped in foil inside a desiccator or glovebox. Ensure the container is properly sealed after each use.
Low purity observed upon receipt Improper handling during shipping or previous storage.Contact the supplier immediately and provide the lot number and analytical data. Request a certificate of analysis for the specific batch.
Formation of unexpected byproducts in reactions Degradation of this compound prior to or during the reaction.Confirm the purity of the starting material before use. Ensure all reaction solvents and reagents are pure and dry. If the reaction is sensitive to air, perform it under an inert atmosphere.

Data Presentation: Illustrative Stability Data

Disclaimer: The following tables contain illustrative data for this compound and are intended to serve as an example of how to present stability data. Actual stability results may vary.

Table 1: Illustrative Solid-State Stability of this compound under Accelerated Conditions (40°C/75% RH)

Time PointAppearancePurity by HPLC (%)Total Impurities (%)
InitialYellow Solid99.50.5
1 MonthYellow Solid99.20.8
3 MonthsYellow-Brown Solid98.71.3
6 MonthsBrown Solid97.92.1

Table 2: Illustrative Photostability of this compound (Solid State)

ConditionDurationAppearancePurity by HPLC (%)Total Impurities (%)
Control (Dark)24 hoursNo Change99.50.5
ICH Q1B Light Exposure24 hoursDarkened96.33.7

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions, as recommended by ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Heat the sample in an oven at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the solid in the mobile phase to a known concentration for HPLC analysis.

  • Photolytic Degradation (Solid State):

    • Spread a thin layer of solid this compound in a shallow dish.

    • Expose the sample to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Keep a control sample protected from light.

    • After exposure, dissolve a portion of both the exposed and control samples in the mobile phase to a known concentration for HPLC analysis.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the remaining this compound and detect any degradation products.

Visualizations

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare 1 mg/mL Stock Solution Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 80°C) Start->Thermal Photo Photolytic Degradation (Solid, ICH Q1B) Start->Photo HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic Troubleshooting Logic for Stability Issues cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Results or Visible Degradation Light Light Exposure Problem->Light Air Air (Oxidation) Problem->Air Moisture Moisture (Hydrolysis) Problem->Moisture Temp Improper Temperature Problem->Temp Purity Initial Purity Issue Problem->Purity StoreDark Store in Dark/Amber Vial Light->StoreDark InertAtmosphere Handle Under Inert Gas Air->InertAtmosphere Desiccate Store in Desiccator Moisture->Desiccate ControlTemp Store at Recommended Temp. Temp->ControlTemp CheckPurity Verify Purity with CoA/Re-analyze Purity->CheckPurity

Caption: Logical approach to troubleshooting stability issues with this compound.

References

Troubleshooting low yields in 5-Amino-7-azaindole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields and other issues in chemical reactions involving 5-Amino-7-azaindole and related 7-azaindole scaffolds.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems encountered during common cross-coupling reactions with 7-azaindole derivatives.

Question: Why am I getting low to no yield in my Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) reaction with an unprotected this compound substrate?

Answer: Low yields in Buchwald-Hartwig aminations of 7-azaindoles are frequently due to catalyst inhibition or deactivation. The 7-azaindole scaffold presents unique challenges:

  • Catalyst Chelation: The adjacent pyridine nitrogen (N7) and the pyrrole nitrogen (N1-H) can act as a bidentate ligand, chelating the palladium catalyst and hindering its catalytic activity.[1]

  • Substrate Homo-coupling: Undesired coupling between two molecules of the halo-azaindole can occur, consuming the starting material.[1]

  • Poor Reactivity of Aryl Chlorides: Aryl chlorides are generally less reactive than bromides or iodides and can be difficult substrates for oxidative addition.[2]

Solutions to Improve Yields:

  • Choice of Catalyst System: Standard palladium sources like Pd(OAc)₂ can be unreliable.[2] The use of specialized palladium precatalysts and bulky, electron-rich phosphine ligands is critical. These systems promote rapid catalyst activation and favor the desired catalytic cycle over inhibitory pathways.[1][3]

    • Recommended Ligands: Buchwald's biarylphosphine ligands such as RuPhos, XPhos, and BrettPhos are highly effective.[4][5]

    • Recommended Precatalysts: Using palladium precatalysts (e.g., RuPhos Pd G2) ensures efficient formation of the active catalytic species.[1][4]

  • Choice of Base: A strong, non-nucleophilic base is crucial. Lithium bis(trimethylsilyl)amide (LiHMDS) is often effective as it can fully deprotonate both the amine nucleophile and the azaindole N1-H, which may reduce the rate of undesired side reactions.[1] However, be mindful that strong bases like NaOt-Bu can be incompatible with electrophilic functional groups.[5]

  • Protecting Groups: While reactions can be successful with the unprotected N1-H, protection can sometimes simplify the reaction. Silyl protecting groups (e.g., TBS, TIPS) have been shown to be effective and can lead to quantitative yields in subsequent steps.[6]

Question: My Suzuki-Miyaura coupling reaction is failing or giving low yields. What are the likely causes?

Answer: Failure in Suzuki couplings involving 7-azaindole substrates often points to issues with the boronic acid/ester, the catalyst system, or the reaction conditions.

  • Protodeboronation: The boronic acid starting material can be hydrolyzed back to the corresponding arene, especially under basic aqueous conditions. Pyridine-based boronic acids can be particularly susceptible to this side reaction.[7]

  • Catalyst Inactivation: As with C-N couplings, the azaindole moiety can interfere with the palladium catalyst.[8]

  • Poor Oxidative Addition: If your substrate is an electron-rich aryl halide (e.g., with multiple electron-donating groups), the initial oxidative addition step of the catalytic cycle can be slow or unfavorable.[9]

Solutions to Improve Yields:

  • Boronic Acid Stability:

    • Use boronic esters, such as pinacol (Bpin) or MIDA esters, which are more stable to hydrolysis than the corresponding boronic acids.[8]

    • If using a boronic acid, ensure it is of high quality.

    • Consider anhydrous conditions or using milder bases like K₃PO₄ or K₂CO₃ to slow the rate of protodeboronation.[8][9]

  • Optimized Catalyst System:

    • Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to be effective for challenging heteroaryl couplings.[8]

    • For electron-rich halides, ligands that accelerate oxidative addition are beneficial.[9]

  • Solvent and Base Combination: The choice of solvent and base is critical and often needs to be empirically optimized. Common systems include dioxane/water with K₂CO₃ or K₃PO₄.[8] Ensure all solvents are properly degassed to prevent catalyst oxidation.[7]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the N1-H of the 7-azaindole ring before performing cross-coupling reactions? A1: Not always. Efficient methods have been developed for the cross-coupling of unprotected halo-7-azaindoles.[3] The key is to use robust catalyst systems with specific biarylphosphine ligands and palladium precatalysts that can operate effectively in the presence of the free N-H group.[1] However, if you continue to face issues with side reactions or low yields, N-protection can be a viable strategy.[6]

Q2: What about the 5-amino group? Does it need to be protected? A2: The 5-amino group, like the N1-H, can potentially coordinate to the palladium catalyst. However, many successful couplings are performed without protecting this group. Using a strong base like LiHMDS can help by deprotonating the amine, potentially reducing its coordinating ability.[1] If catalyst inhibition is suspected, protection of the amino group with a standard protecting group like Boc or a silyl group could be explored.

Q3: My reaction with a 4-chloro-7-azaindole substrate is not working. What should I do? A3: 4-chloro-7-azaindoles are particularly challenging substrates for palladium-catalyzed couplings due to the lower reactivity of the C-Cl bond. Success often requires more specialized conditions, including highly active palladium precatalysts and ligands like BrettPhos.[3] In some cases, switching to the analogous 4-bromo or 4-iodo substrate will significantly improve reactivity.

Q4: I am observing significant amounts of dehalogenated starting material as a byproduct. How can I prevent this? A4: Dehalogenation can arise from side reactions within the catalytic cycle. To minimize this, ensure your solvents are pure and not a source of hydrides. Optimizing the reaction time can also help; running the reaction for the minimum time required for product formation can reduce the accumulation of byproducts.[8]

Quantitative Data Summary

The following tables summarize reported yields for relevant 7-azaindole reactions under various conditions.

Table 1: Buchwald-Hartwig Amination of Halo-7-azaindoles

Aryl Halide Amine Catalyst System Base Solvent Yield (%) Reference
4-chloro-7-azaindole N-benzylmethylamine RuPhos Pd G2 / RuPhos NaOt-Bu Toluene 33% [4]
4-chloro-7-azaindole Morpholine P5 (BrettPhos Precatalyst) LiHMDS THF 88% [3]
5-bromo-7-azaindole N-methylaniline P1 (XPhos Precatalyst) LiHMDS THF 95% [1]

| N-Benzyl-4-bromo-7-azaindole | Benzamide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 85% |[10] |

Table 2: Suzuki-Miyaura Coupling of Halo-7-azaindoles

Aryl Halide Boronic Acid/Ester Catalyst System Base Solvent Yield (%) Reference
2-iodo-4-chloro-7-azaindole 4-methoxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O Not specified [4]
5-bromo-7-azaindole Phenylboronic acid 5% Pd(OAc)₂ KOAc DMF Moderate-High [11]

| 4-boronate pinacolato ester-7-azaindole | Bromo derivative 17 | Not specified | Not specified | Not specified | 49% |[12] |

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Unprotected Halo-7-azaindoles[1][3]

  • Reaction Setup: In a glovebox, add the halo-7-azaindole (1.0 equiv), the palladium precatalyst (e.g., XPhos or BrettPhos precatalyst, 2 mol%), and a stir bar to an oven-dried vial.

  • Reagent Addition: Remove the vial from the glovebox. Add the amine (1.2 equiv) followed by anhydrous solvent (e.g., THF or Toluene).

  • Base Addition: Add the base (e.g., LiHMDS as a 1M solution in THF, 2.2 equiv) dropwise at room temperature.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 65-100 °C) with stirring for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halo-7-azaindole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄ or a precatalyst system, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction Conditions: Heat the mixture to reflux (e.g., 80-100 °C) with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Visualizations

Troubleshooting_Low_Yields Start Low Yield in This compound Reaction ReactionType Identify Reaction Type Start->ReactionType Buchwald Buchwald-Hartwig (C-N Coupling) ReactionType->Buchwald C-N Suzuki Suzuki (C-C Coupling) ReactionType->Suzuki C-C CatalystChelation Catalyst Chelation/ Inhibition by Azaindole? Buchwald->CatalystChelation BoronicAcidIssue Protodeboronation of Boronic Acid? Suzuki->BoronicAcidIssue BuchwaldSolution1 Use Bulky Ligand (RuPhos, XPhos) & Pd Precatalyst CatalystChelation->BuchwaldSolution1 Yes BuchwaldSolution2 Use Strong Base (e.g., LiHMDS) CatalystChelation->BuchwaldSolution2 Yes GeneralIssues General Cross-Coupling Issues CatalystChelation->GeneralIssues No SuzukiSolution1 Use Boronic Ester (Pinacol, MIDA) BoronicAcidIssue->SuzukiSolution1 Yes SuzukiSolution2 Use Milder Base & Anhydrous Conditions BoronicAcidIssue->SuzukiSolution2 Yes BoronicAcidIssue->GeneralIssues No GeneralSolution1 Degas Solvents Thoroughly GeneralIssues->GeneralSolution1 GeneralSolution2 Check Reagent Purity GeneralIssues->GeneralSolution2 GeneralSolution3 Optimize Temp & Time GeneralIssues->GeneralSolution3

Caption: Troubleshooting flowchart for low yields in azaindole cross-coupling.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Halo-azaindole) Inhibition Catalyst Inhibition (Chelation by Azaindole) Pd0->Inhibition PdII_Complex L₂(R¹)Pd(II)-X OxAdd->PdII_Complex AmineCoord Amine Coordination PdII_Complex->AmineCoord + H₂NR² PdII_Complex->Inhibition Amido_Complex [L₂Pd(II)(R¹)(H₂NR²)]⁺X⁻ AmineCoord->Amido_Complex Deprotonation Deprotonation (Base) Amido_Complex->Deprotonation ReductElim Reductive Elimination Deprotonation->ReductElim L₂Pd(II)(R¹)(HNR²) ReductElim->Pd0 Product R¹-NHR² (Product) ReductElim->Product

Caption: Buchwald-Hartwig catalytic cycle with potential inhibition point.

References

Preventing degradation of 5-Amino-7-azaindole during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of degradation of 5-Amino-7-azaindole during chemical reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Reaction mixture turns dark or shows multiple spots on TLC, suggesting degradation.

If you observe a darkening of your reaction mixture or the appearance of multiple unexpected spots on your Thin Layer Chromatography (TLC) plate, it is likely that the this compound is degrading. The primary amino group and the electron-rich aromatic system make the molecule susceptible to oxidation and other side reactions.

Possible Causes and Solutions:

  • Oxidation: The amino group on the azaindole ring is susceptible to oxidation, which can be accelerated by atmospheric oxygen, certain metal catalysts, or oxidizing reagents.

    • Solution: Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are thoroughly deoxygenated prior to use. If your reaction involves a metal catalyst, consider adding an antioxidant or using a catalyst known for its stability towards air and moisture.

  • Light Sensitivity: Aromatic amines can be light-sensitive and may degrade upon exposure to UV or even ambient light over extended periods.[1]

    • Solution: Protect your reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.

  • Incompatible Reagents: Strong acids, bases, or electrophilic reagents can react with the amino group or the azaindole core, leading to unwanted side products.

    • Solution: If possible, protect the amino group with a suitable protecting group (e.g., Boc, Cbz, or a sulfonyl group like Tosyl) before proceeding with reactions that require harsh conditions.[2] The choice of protecting group will depend on the subsequent reaction steps and the conditions required for its removal.

  • High Temperatures: Prolonged heating can lead to thermal degradation.

    • Solution: If possible, run the reaction at a lower temperature for a longer period. Monitor the reaction progress closely to avoid unnecessary heating after completion.

Issue 2: Low yield in coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Low yields in cross-coupling reactions can be due to the degradation of this compound or its participation in side reactions.

Possible Causes and Solutions:

  • Side Reactions of the Amino Group: The primary amino group can compete with the desired coupling site for reaction with the catalyst or electrophile.

    • Solution: Protection of the amino group is a common strategy to prevent side reactions in coupling chemistry. A tosyl (Ts) group, for example, can be used to protect the indole nitrogen, which can improve stability and influence reactivity in coupling reactions.[2][3]

  • Catalyst Inhibition: The nitrogen atoms in the azaindole ring can coordinate to the metal catalyst, potentially inhibiting its activity.

    • Solution: A careful selection of ligands for the metal catalyst can sometimes mitigate this issue. Experiment with different ligand-to-metal ratios.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to prevent degradation?

A1: this compound should be stored in a cool, dark, and dry place.[1] It is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[1]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in the available literature, based on its chemical structure, the most probable degradation pathways are:

  • Oxidation: The primary amino group can be oxidized to form nitroso, nitro, or polymeric species, often resulting in colored impurities. The electron-rich pyrrole ring is also susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of radical species and subsequent degradation.

  • Acid/Base Instability: In strongly acidic or basic conditions, the molecule may undergo protonation or deprotonation, which could alter its reactivity and potentially lead to decomposition or rearrangement.

Q3: Is it necessary to protect the amino group of this compound?

A3: Protecting the amino group is highly recommended, especially for multi-step syntheses or when using reagents that are incompatible with a primary amine. Protection can prevent side reactions, improve solubility, and increase the overall yield and purity of the desired product. The choice of the protecting group is crucial and should be based on the reaction conditions of the subsequent steps.

Q4: What are some suitable protecting groups for the amino group of this compound?

A4: Common protecting groups for aromatic amines that could be applicable include:

  • Carbamates: tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) are widely used and can be removed under acidic or hydrogenolysis conditions, respectively.

  • Sulfonamides: A tosyl (Ts) group is robust and can protect the nitrogen under a wide range of conditions.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Storage Temperature Room Temperature[1] or colder (-20°C for long-term)To slow down potential thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the amino group.
Light Exposure Keep in a dark place[1]To prevent photodegradation.
Moisture Sealed in a dry environment[1]To prevent hydrolysis and other moisture-mediated reactions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction with a Protected this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Protection of the Amino Group:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane or THF).

    • Add a base (e.g., triethylamine or diisopropylethylamine).

    • Slowly add the protecting group reagent (e.g., Boc-anhydride or Ts-Cl) at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction and purify the protected this compound by column chromatography.

  • Suzuki Cross-Coupling:

    • To a reaction vessel, add the protected this compound, the boronic acid or ester partner, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

    • Purge the vessel with an inert gas (argon or nitrogen).

    • Add deoxygenated solvent(s) (e.g., a mixture of dioxane and water).

    • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

    • Purify the product by column chromatography.

  • Deprotection:

    • Dissolve the purified, protected product in a suitable solvent.

    • Add the appropriate reagent for deprotection (e.g., trifluoroacetic acid for Boc removal, or specific conditions for Ts removal).

    • Stir until the reaction is complete.

    • Neutralize the reaction and perform a workup to isolate the final product.

Visualizations

degradation_pathway A This compound B Oxidized Products (Nitroso, Nitro, Polymers) A->B O₂, Metal Catalysts, Oxidizing Agents C Photodegradation Products A->C UV/Visible Light D Side Products from Incompatible Reagents A->D Strong Acids/Bases, Electrophiles

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification A Start with This compound B Protect Amino Group? (e.g., with Boc) A->B C Reaction under Inert Atmosphere? B->C D Protect from Light? C->D E Add Reagents and Deoxygenated Solvents D->E F Control Temperature E->F G Monitor Reaction (TLC, LC-MS) F->G H Aqueous Workup G->H I Purification (Column Chromatography) H->I J Deprotection Step (if necessary) I->J K K J->K Final Product troubleshooting_logic rect rect start Degradation Observed? (Dark color, multiple TLC spots) q1 Is reaction under inert atmosphere? start->q1 a1_no Implement inert atmosphere conditions. q1->a1_no No q2 Is reaction protected from light? q1->q2 Yes a1_no->q2 a2_no Protect reaction from light. q2->a2_no No q3 Are reagents compatible with a primary amine? q2->q3 Yes a2_no->q3 a3_no Protect the amino group. q3->a3_no No end Problem Resolved q3->end Yes a3_no->end

References

Technical Support Center: Managing Regioselectivity in Reactions Involving 5-Amino-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the regioselectivity of chemical reactions involving 5-Amino-7-azaindole.

Section 1: Halogenation Reactions

Electrophilic halogenation of 7-azaindoles, including this compound, typically occurs at the C3 position of the pyrrole ring, which is the most electron-rich site.[1][2] However, achieving high regioselectivity can be challenging, and reactions at other positions are possible under specific conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my halogenation of this compound resulting in a mixture of products?

A1: A mixture of halogenated products can arise from several factors. The inherent reactivity of the this compound nucleus allows for substitution at multiple sites. The reaction conditions, including the choice of halogenating agent, solvent, and temperature, play a crucial role in directing the regioselectivity. Additionally, the presence of the amino group can influence the electronic properties of the ring system, potentially leading to competing reaction pathways.

Q2: Is it possible to achieve halogenation on the pyridine ring of this compound?

A2: While the C3 position is the most reactive towards electrophilic substitution, functionalization of the pyridine ring is achievable.[3][4] This often requires a multi-step approach, such as initial nitration followed by reduction and diazotization, or through directed metalation strategies. A practical synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole has been reported, demonstrating that functionalization of the pyridine ring is possible.[3][4]

Troubleshooting Guides

Issue: Low selectivity for C3-halogenation.

  • Solution 1: Choice of Halogenating Agent: Milder halogenating agents often provide better selectivity. For bromination, consider using N-bromosuccinimide (NBS) in a non-polar solvent like THF or DMF at low temperatures. For iodination, N-iodosuccinimide (NIS) is a common choice.[5]

  • Solution 2: Protecting Group Strategy: The amino group at the C5 position can be protected to modulate the electronic properties of the molecule and enhance selectivity. Common protecting groups for amines include Boc, Cbz, and acetyl groups.[6][7][8]

  • Solution 3: Enzymatic Halogenation: Biocatalytic methods using halogenase enzymes, such as RebH variants, have shown excellent regioselectivity for the C3 position of azaindoles.[1][2]

Issue: Formation of di- or tri-halogenated products.

  • Solution 1: Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Using a slight excess or a 1:1 ratio of the halogenating agent to the substrate can minimize over-halogenation.

  • Solution 2: Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the desired mono-halogenated product is formed. Lowering the reaction temperature can also help to reduce the rate of subsequent halogenation reactions.

Data Presentation: Regioselectivity in Halogenation
Halogenating AgentSolventTemperature (°C)Major ProductMinor Product(s)Reference
NBSTHF0 - RT3-Bromo-5-amino-7-azaindoleDi-brominated species[5]
NISDMFRT3-Iodo-5-amino-7-azaindole-[5]
ICl/CeliteCH2Cl2RT3-Iodo-7-azaindole2,3-Diiodo-7-azaindole[9]
PyBroP/BSATolueneRT3-Bromo-5-amino-7-azaindole-[10]
Experimental Protocol: Regioselective C3-Bromination of this compound

This protocol is a general guideline and may require optimization.

  • Protection of the Amino Group (Optional but Recommended):

    • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF, DCM).

    • Add a base (e.g., triethylamine, 1.2 eq).

    • Slowly add the protecting group reagent (e.g., Boc-anhydride, 1.1 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction and purify the N-protected this compound.

  • Bromination:

    • Dissolve the N-protected this compound (1.0 eq) in THF.

    • Cool the solution to 0 °C.

    • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

    • Stir the reaction at 0 °C and monitor by TLC.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate.

    • Extract the product with an organic solvent, dry, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Deprotection (if applicable):

    • Dissolve the protected, brominated product in a suitable solvent.

    • Add the appropriate deprotection reagent (e.g., TFA for Boc group).

    • Stir until the reaction is complete.

    • Neutralize the reaction and extract the final product.

Visualization: Halogenation of this compound

G Regioselectivity in Halogenation of this compound cluster_main A This compound C C3-Halogenated Product (Major) A->C Major Pathway D Other Halogenated Isomers (Minor) A->D Minor Pathway B Electrophilic Halogenating Agent (e.g., NBS, NIS) B->C B->D

Caption: Preferential electrophilic halogenation at the C3 position.

Section 2: Acylation and Coupling Reactions

Acylation and cross-coupling reactions are pivotal for the further functionalization of the this compound scaffold. The regioselectivity of these transformations is highly dependent on the reaction conditions and the directing effects of existing substituents.

Frequently Asked Questions (FAQs)

Q3: Where does Friedel-Crafts acylation typically occur on this compound?

A3: Friedel-Crafts acylation of 7-azaindoles, in the presence of a Lewis acid like AlCl3, predominantly occurs at the C3 position. This has been demonstrated in the synthesis of intermediates for SARS-CoV-2 inhibitors, where 5-bromo-7-azaindole was acylated at C3 with various substituted aryl chlorides.[11]

Q4: How can I achieve selective Suzuki coupling on a di-halogenated this compound?

A4: Selective Suzuki coupling can be achieved by exploiting the differential reactivity of the halogen atoms. For instance, in a molecule with both bromo and iodo substituents, the iodo group is generally more reactive in palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction temperature, it is possible to selectively couple at the more reactive site. For example, 3,5-disubstituted 7-azaindoles have been synthesized through two successive regioselective Suzuki-Miyaura cross-coupling reactions.[5]

Troubleshooting Guides

Issue: My Suzuki coupling reaction is giving low yields or is not proceeding.

  • Solution 1: Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is critical. Systems like Pd(PPh3)4 or Pd2(dba)3 with ligands such as XPhos or SPhos are commonly used.[12][13] Experiment with different catalyst/ligand combinations to find the optimal system for your specific substrates.

  • Solution 2: Base and Solvent Optimization: The base and solvent system can significantly impact the reaction outcome. Common bases include K2CO3, Cs2CO3, and K3PO4, while solvents like dioxane, toluene, and DMF are frequently employed.

  • Solution 3: Boronic Acid/Ester Quality: Ensure that the boronic acid or ester is pure and dry, as impurities and water can deactivate the catalyst and hinder the reaction.

Issue: Lack of selectivity in Sonogashira coupling.

  • Solution: Protecting Groups and Reaction Sequence: For substrates with multiple reactive sites, a protecting group strategy is often necessary. Protecting the more reactive positions can direct the coupling to the desired site. The order of reactions is also crucial; for instance, performing a Sonogashira reaction before a cyclization step can lead to the desired azaindole structure.[14]

Data Presentation: Regioselectivity in Suzuki Coupling
7-Azaindole SubstrateCoupling PartnerCatalyst/LigandMajor ProductYield (%)Reference
1-Tosyl-3-iodo-5-bromo-7-azaindoleArylboronic acidPd(PPh3)43-Aryl-5-bromo-7-azaindoleHigh[5]
3-Aryl-5-bromo-7-azaindoleArylboronic acidPd(PPh3)43,5-Diaryl-7-azaindoleModerate[5]
4-Bromo-7-azaindole derivativesAminesPd2(dba)3/Xantphos4-Amino-7-azaindole derivativesGood[13]
Experimental Protocol: Regioselective C5-Suzuki Coupling on 3-Iodo-5-bromo-7-azaindole

This protocol is a general guideline and may require optimization.

  • N-Protection:

    • Protect the N1 position of 3-iodo-5-bromo-7-azaindole with a suitable protecting group (e.g., tosyl, benzenesulfonyl) to enhance stability and solubility.[5][15]

  • First Suzuki Coupling (at C3):

    • Combine the N-protected 3-iodo-5-bromo-7-azaindole (1.0 eq), the first arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., Na2CO3, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water).

    • Degas the mixture and heat to reflux under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, perform an aqueous workup, and purify the 3-aryl-5-bromo intermediate.

  • Second Suzuki Coupling (at C5):

    • Use the purified 3-aryl-5-bromo-7-azaindole from the previous step (1.0 eq).

    • Combine with the second arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., Na2CO3, 2.0 eq) in a suitable solvent.

    • Heat the reaction under an inert atmosphere until completion.

    • Cool, work up, and purify the desired 3,5-disubstituted-7-azaindole.

  • Deprotection:

    • Remove the N-protecting group under appropriate conditions (e.g., basic hydrolysis for a tosyl group) to yield the final product.

Visualization: Decision Workflow for Regioselective Functionalization

G Decision Workflow for Regioselective Functionalization cluster_workflow Start Start with This compound Q1 Desired Position of Functionalization? Start->Q1 C3 C3 Position Q1->C3 Pyrrole Ring C4_C6 Pyridine Ring (C4, C5, C6) Q1->C4_C6 Pyridine Ring Protect Protecting Group Strategy Needed? C3->Protect MultiStep Multi-step Synthesis (e.g., Halogenation then Coupling) C4_C6->MultiStep Acylation Direct Electrophilic Acylation/Halogenation Proceed Proceed with Reaction Acylation->Proceed Yes Yes Protect->Yes No No Protect->No ProtectAmine Protect C5-Amino Group Yes->ProtectAmine No->Acylation ProtectAmine->Acylation

Caption: A workflow for deciding on a synthetic strategy.

References

Quenching of 5-Amino-7-azaindole fluorescence and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent probe 5-Amino-7-azaindole (5A7AI). The guidance is based on established principles of fluorescence spectroscopy and the known photophysical properties of the 7-azaindole scaffold.

FAQs: Understanding this compound Fluorescence

Q1: What are the primary mechanisms that can quench the fluorescence of this compound?

A1: The fluorescence of 5A7AI can be quenched by several mechanisms, largely extrapolated from the behavior of the parent compound, 7-azaindole. These include:

  • Excited-State Proton Transfer (ESPT): In protic solvents like water, 7-azaindole can form non-fluorescent dimers through a process called excited-state double proton transfer. This is a significant cause of weak fluorescence in aqueous solutions.[1]

  • Stacking Interactions: When incorporated into macromolecules like DNA, the planar structure of the azaindole ring can lead to quenching through stacking interactions with neighboring bases.[1]

  • Solvent Effects: The polarity of the solvent can influence the fluorescence quantum yield. Polar protic solvents can facilitate ESPT, leading to quenching.

  • Collisional Quenching: Interactions with other molecules in the solution, such as amino acids or buffer components, can lead to non-radiative decay of the excited state.

  • Photobleaching: Like many fluorophores, prolonged exposure to high-intensity light can lead to irreversible photochemical destruction of the 5A7AI molecule.

Q2: How can I prevent the quenching of my 5A7AI fluorescence?

A2: Several strategies can be employed to mitigate fluorescence quenching:

  • Solvent Choice: Whenever possible, using aprotic or less polar solvents can reduce quenching from ESPT.

  • N-1 Modification: For the parent 7-azaindole, methylation or glycosylation at the N-1 position prevents the hydrogen bonding necessary for dimer formation and significantly enhances fluorescence quantum yield.[1] While this chemically modifies the probe, it is a powerful strategy to increase brightness if the modification does not interfere with the experimental goals.

  • Control of Microenvironment: If 5A7AI is used as a probe in a biological system, its immediate environment will dictate its fluorescence. A more hydrophobic binding pocket can shield the probe from water and reduce quenching.

  • Use of Antifade Reagents: In microscopy applications, the use of commercial or self-made antifade reagents in the mounting media can reduce photobleaching.

  • Optimize pH: The fluorescence of amino-substituted fluorophores can be pH-sensitive. It is advisable to work in a buffered solution and determine the optimal pH range for your experiment empirically.

Q3: What is the expected quantum yield and lifetime for 5A7AI?

A3: Specific quantitative data for this compound is not extensively published. However, we can infer its properties from the parent compound, 7-azaindole, and related azatryptophans. The fluorescence of 7-azaindole is known to be strongly quenched in aqueous solvents.[2] Studies on other azatryptophans suggest that 4-aza and 5-aza derivatives exhibit reduced quenching sensitivity in aqueous solutions compared to 7-azatryptophan.[2] This suggests that the position of the nitrogen atoms significantly influences the photophysical properties.

CompoundConditionFluorescence Quantum Yield (Φ)Fluorescence Lifetime (τ)
7-azaindole Water0.023[1]~0.9 ns[3]
7-azaindole-riboside Water0.53[1]-
7-azaindole in ssDNA Aqueous Buffer0.020[1]-
7-azaindole in dsDNA Aqueous Buffer0.016[1]-
1-methyl-7-azaindole Water0.55[3]21 ns[3]
7-azatryptophan Water-~0.8 ns[3]

This table summarizes data for the parent 7-azaindole scaffold to provide a baseline for understanding the potential behavior of 5A7AI. Actual values for 5A7AI may differ.

Troubleshooting Guide

Problem Possible Causes Solutions
Weak or No Fluorescence Signal 1. Excited-State Proton Transfer (ESPT): In aqueous or other protic solvents, 5A7AI may be forming non-fluorescent dimers. 2. Incorrect Excitation/Emission Wavelengths: The filter set or monochromator settings on your instrument may not be optimal for 5A7AI. 3. Low Concentration: The concentration of 5A7AI may be too low to detect a signal. 4. Degradation: The sample may have degraded due to improper storage or handling. 5. pH Effects: The pH of the solution may be quenching the fluorescence.1. If experimentally feasible, try a less polar or aprotic solvent. 2. Consult the absorbance and emission spectra of 5A7AI to determine the optimal wavelengths. 3. Increase the concentration of 5A7AI. 4. Store 5A7AI protected from light and at the recommended temperature. Prepare fresh solutions for experiments. 5. Empirically test a range of pH values to find the optimal condition for your experiment.
Fluorescence Signal Decreases Over Time (Photobleaching) 1. High Excitation Intensity: The light source is too powerful, causing rapid photodestruction of the fluorophore. 2. Long Exposure Times: The sample is being illuminated for too long. 3. Oxygen Presence: Dissolved oxygen can contribute to photobleaching.1. Reduce the intensity of the light source using neutral density filters or by lowering the laser power. 2. Decrease the exposure time for each measurement or image acquisition. 3. For in vitro experiments, consider deoxygenating the solution. For microscopy, use an antifade reagent in the mounting medium.
Inconsistent Fluorescence Intensity Between Samples 1. Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of 5A7AI. 2. Different Environmental Conditions: Variations in temperature, pH, or solvent composition between samples can affect fluorescence. 3. Inner Filter Effect: At high concentrations, the emitted fluorescence can be reabsorbed by other 5A7AI molecules, leading to a non-linear relationship between concentration and intensity.1. Use calibrated pipettes and ensure proper mixing. 2. Prepare all samples under identical conditions. 3. Measure the absorbance of your sample. If the absorbance at the excitation wavelength is high (typically > 0.1), dilute the sample.

Experimental Protocols & Methodologies

General Protocol for Fluorescence Measurement of 5A7AI

  • Sample Preparation:

    • Prepare a stock solution of 5A7AI in a suitable solvent (e.g., DMSO or ethanol) and store it protected from light at -20°C.

    • Dilute the stock solution to the desired final concentration in the experimental buffer or solvent. Ensure the final concentration of the stock solvent is minimal (typically <1%) to avoid affecting the measurement.

    • Prepare a blank sample containing the same buffer or solvent without 5A7AI.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time.

    • Set the excitation and emission wavelengths based on the known spectra of 5A7AI. If unknown, first measure the absorbance spectrum to determine the excitation maximum. Then, perform an emission scan by exciting at this maximum.

    • Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. Start with a moderate setting (e.g., 5 nm).

  • Measurement:

    • Place the blank sample in the fluorometer and measure its fluorescence to obtain a background reading.

    • Replace the blank with the 5A7AI sample and measure its fluorescence intensity.

    • Subtract the blank reading from the sample reading to get the corrected fluorescence intensity.

Visualizations

Quenching_Troubleshooting Start Weak 5A7AI Fluorescence CheckSolvent Is the solvent protic (e.g., water)? Start->CheckSolvent ProticSolvent Yes CheckSolvent->ProticSolvent Yes AproticSolvent No CheckSolvent->AproticSolvent No CheckConcentration Is the concentration adequate? LowConcentration No CheckConcentration->LowConcentration No GoodConcentration Yes CheckConcentration->GoodConcentration Yes CheckWavelengths Are excitation/emission wavelengths correct? WrongWavelengths No CheckWavelengths->WrongWavelengths No CorrectWavelengths Yes CheckWavelengths->CorrectWavelengths Yes CheckpH Is the pH optimal? WrongpH No CheckpH->WrongpH No OptimalpH Yes CheckpH->OptimalpH Yes Solution1 Consider aprotic solvent or N-1 modification ProticSolvent->Solution1 AproticSolvent->CheckConcentration Solution2 Increase concentration LowConcentration->Solution2 GoodConcentration->CheckWavelengths Solution3 Optimize wavelengths based on spectra WrongWavelengths->Solution3 CorrectWavelengths->CheckpH Solution4 Perform pH titration WrongpH->Solution4 Continue Problem Persists: Consider other quenchers OptimalpH->Continue

Caption: Troubleshooting workflow for weak 5A7AI fluorescence.

Prevention_Strategies Title Strategies to Prevent 5A7AI Fluorescence Quenching ESPT Excited-State Proton Transfer (ESPT) Title->ESPT Photobleaching Photobleaching Title->Photobleaching Environmental Environmental Effects Title->Environmental Solvent Use Aprotic Solvents ESPT->Solvent Modification N-1 Chemical Modification (e.g., Methylation) ESPT->Modification Antifade Use Antifade Reagents Photobleaching->Antifade LightControl Reduce Excitation Intensity/ Exposure Time Photobleaching->LightControl pH_Control Optimize and Buffer pH Environmental->pH_Control Shielding Utilize Hydrophobic Pockets (in biological systems) Environmental->Shielding

Caption: Key strategies for preventing 5A7AI fluorescence quenching.

References

Navigating the Synthesis: A Technical Guide to Protecting the 5-Amino Group of 5-Amino-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic protection and deprotection of reactive functional groups are paramount to successful multi-step syntheses. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the protection of the 5-amino group of 5-amino-7-azaindole, a crucial scaffold in medicinal chemistry.

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter several challenges during the protection and deprotection of the 5-amino group of this compound. This guide provides solutions to common problems.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Protection - Insufficient reagent stoichiometry.- Low reaction temperature or short reaction time.- Poor solubility of this compound.- Inadequate base for scavenging acid byproducts.- Increase the equivalents of the protecting group reagent (e.g., Boc₂O, Cbz-Cl, Fmoc-OSu).- Extend the reaction time or gradually increase the temperature, monitoring by TLC.- Use a co-solvent (e.g., THF, Dioxane) to improve solubility.- Ensure at least a stoichiometric amount of a suitable base (e.g., TEA, DIPEA, NaHCO₃) is used.
Double Protection (at 5-amino and N-1) - Use of strong bases (e.g., NaH) that deprotonate the indole nitrogen.- High reaction temperatures.- Employ milder bases like NaHCO₃ or TEA.- Perform the reaction at room temperature or below.- Consider using a protecting group strategy that is more selective for the amino group under neutral or slightly basic conditions.
Side Reaction with Pyridine Nitrogen (N-7) - Highly reactive protecting group reagent.- Lewis acid catalysis.- This is generally less common due to the lower basicity of the pyridine nitrogen. If observed, use a less reactive acylating agent or avoid Lewis acid catalysts if possible.
Difficult Deprotection - Incomplete reaction due to insufficient acid/base or catalyst.- Catalyst poisoning (for hydrogenolysis of Cbz).- Steric hindrance around the protected group.- For Boc deprotection, ensure an adequate concentration of strong acid (e.g., TFA, HCl in dioxane).- For Cbz deprotection, use a fresh, active catalyst (e.g., Pd/C) and ensure efficient hydrogen transfer.- For Fmoc deprotection, use a fresh solution of piperidine in DMF.- If standard conditions fail, consider alternative deprotection methods (see protocols below).
Substrate Degradation during Deprotection - Harsh acidic conditions for Boc removal affecting other acid-sensitive groups.- Over-reduction of the heterocyclic ring during Cbz hydrogenolysis.- For acid-labile substrates, use milder acidic conditions (e.g., HCl in Et₂O at 0°C) or non-acidic methods for Boc removal.[1][2]- For Cbz deprotection, carefully monitor the reaction and consider using transfer hydrogenation with a milder hydrogen donor.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is best for the 5-amino group of this compound?

A1: The choice of protecting group depends on the overall synthetic strategy, particularly the orthogonality required.

  • Boc (tert-butyloxycarbonyl): Ideal for its stability to a wide range of conditions and its straightforward removal with acid. It is a good general-purpose protecting group.

  • Cbz (carbobenzyloxy): Suitable when acid-labile groups are present in the molecule, as it is removed by hydrogenolysis.[3][4]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Primarily used in solid-phase peptide synthesis due to its base-lability, allowing for orthogonal removal in the presence of acid- and hydrogenolysis-labile groups.[5][6][7]

Q2: How can I selectively protect the 5-amino group in the presence of the indole N-1 and pyridine N-7 nitrogens?

A2: The 5-amino group is significantly more nucleophilic than the N-1 and N-7 nitrogens. Under standard, mildly basic or neutral conditions, acylation will occur preferentially at the 5-amino position. To avoid deprotonation and subsequent protection of the N-1 position, strong bases like sodium hydride should be avoided.

Q3: My Boc deprotection with TFA is causing decomposition of my 7-azaindole core. What should I do?

A3: The 7-azaindole core can be sensitive to strong acids. If TFA is causing degradation, consider using a milder acidic condition such as 4M HCl in dioxane at 0°C to room temperature, or ethereal HCl.[1] Alternatively, non-acidic deprotection methods for Boc groups, such as thermal deprotection or using Lewis acids like ZnBr₂, can be explored, though these may require more optimization.[8]

Q4: Can I use a tosyl (Ts) group to protect the 5-amino group?

A4: While tosyl groups are commonly used for protecting the indole nitrogen of 7-azaindoles, they are generally not ideal for primary amino groups in multi-step syntheses due to the harsh conditions required for their removal.[9][10][11] Boc, Cbz, or Fmoc are generally preferred for their milder deprotection conditions.

Experimental Protocols and Data

The following are generalized protocols adapted for the protection of the 5-amino group of this compound. Researchers should optimize these conditions for their specific substrate and scale.

Boc Protection

Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 1:1).

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Visualization

cluster_protection Boc Protection Workflow start This compound reagents Boc₂O, NaHCO₃ THF/H₂O, RT start->reagents Add reaction Stir 4-12h reagents->reaction workup Workup: - Remove THF - EtOAc extraction - Brine wash, dry reaction->workup Reaction Complete purification Silica Gel Chromatography workup->purification product Boc-protected This compound purification->product cluster_deprotection General Deprotection Logic start Protected This compound choice Choose Deprotection Based on PG start->choice boc_path Boc choice->boc_path Acid-Labile cbz_path Cbz choice->cbz_path Hydrogenolysis fmoc_path Fmoc choice->fmoc_path Base-Labile boc_reagents TFA/DCM or HCl/Dioxane boc_path->boc_reagents cbz_reagents H₂, Pd/C cbz_path->cbz_reagents fmoc_reagents 20% Piperidine/DMF fmoc_path->fmoc_reagents product This compound boc_reagents->product cbz_reagents->product fmoc_reagents->product

References

Technical Support Center: Palladium Catalyst Removal from 5-Amino-7-azaindole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 5-Amino-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from this compound reactions particularly challenging?

A1: The primary challenge lies in the structure of this compound itself. The presence of two nitrogen atoms (the amino group and the pyridine nitrogen) creates a bidentate chelation site that can strongly coordinate with the palladium catalyst.[1] This strong binding makes the palladium species more soluble and difficult to remove by simple filtration or standard chromatography compared to compounds lacking such chelating moieties.

Q2: What are the most common methods for removing residual palladium from reactions involving nitrogen-containing heterocycles like this compound?

A2: The most prevalent and effective methods include:

  • Scavenging: Using solid-supported reagents (scavengers) that have a high affinity for palladium.[2][3]

  • Filtration through Adsorbents: Passing the reaction mixture through a pad of adsorbent material like Celite® or silica gel.[4][5]

  • Activated Carbon Treatment: Adsorbing the palladium onto the surface of activated carbon.[2]

  • Chromatography: Separating the desired product from the palladium catalyst using column chromatography.[4]

  • Crystallization: Purifying the final product through recrystallization, leaving the palladium impurities in the mother liquor.[3]

Q3: How do I choose the most appropriate palladium removal method for my specific this compound reaction?

A3: The optimal method depends on several factors, including the nature of your product, the palladium catalyst used (homogeneous vs. heterogeneous), the solvent system, and the required final palladium concentration. A decision-making workflow is provided below to guide your selection.

Q4: What are acceptable levels of residual palladium in active pharmaceutical ingredients (APIs)?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in APIs.[6][7] For palladium, a common limit is less than 10 ppm.[8] It is crucial to consult the relevant regulatory guidelines for your specific application.

Troubleshooting Guides

This section addresses common issues encountered during palladium catalyst removal from this compound reactions and provides step-by-step solutions.

Issue 1: High Residual Palladium Levels After Initial Purification

  • Symptom: Elemental analysis (e.g., ICP-MS) of your purified this compound derivative shows palladium levels significantly above the desired limit.

  • Possible Cause 1: Strong Chelation of Palladium. The nitrogen atoms of the azaindole ring and the amino group are likely forming a stable, soluble complex with the palladium catalyst.[1]

    • Solution:

      • Employ a High-Affinity Scavenger: Use a scavenger specifically designed for strong palladium chelation. Thiol-based scavengers (e.g., SiliaMetS® Thiol) or triaminotriazine-based scavengers (e.g., MP-TMT) are often effective.[2][3]

      • Optimize Scavenging Conditions: Increase the reaction time and/or temperature during the scavenging step to enhance the binding of palladium to the scavenger.[3]

  • Possible Cause 2: Ineffective Filtration. Soluble palladium complexes will pass through standard filtration media.

    • Solution:

      • Switch to a Scavenging Method: If you are only using filtration, switch to a scavenger-based method to capture soluble palladium.[9]

      • Precipitate the Palladium: Before filtration, try to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent.[4]

Issue 2: Significant Product Loss During Palladium Removal

  • Symptom: Low yield of your final this compound product after the palladium removal step.

  • Possible Cause: Non-specific Adsorption of the Product. The purification medium, especially activated carbon, can adsorb your desired product along with the palladium.[2][3]

    • Solution:

      • Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal. This may require some optimization.[8]

      • Screen Different Scavengers: Some scavengers may have a lower affinity for your product. It is advisable to screen a small panel of scavengers to find the one with the best balance of palladium removal and product recovery.[8]

      • Change the Solvent: The choice of solvent can influence the non-specific binding. Try a solvent in which your product is highly soluble to minimize its adsorption.[10]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Symptom: The efficiency of palladium removal varies significantly between different batches of the same reaction.

  • Possible Cause: Variability in the Palladium Species. The oxidation state (Pd(0) vs. Pd(II)) and the nature of the palladium complexes can differ slightly between runs, affecting the performance of the removal method.

    • Solution:

      • Standardize the Work-up Procedure: Ensure a consistent work-up protocol before palladium removal to have a more homogeneous palladium species distribution.[2]

      • Use a Broad-Spectrum Scavenger: Scavengers like trimercaptotriazine (TMT) are known to be effective for a wider range of palladium species.[2]

      • Consider a Pre-treatment Step: A mild oxidation or reduction step before scavenging can help to convert the various palladium species into a single, more easily removable form.[2]

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes the typical efficiency of various palladium removal methods for nitrogen-containing heterocyclic compounds. Please note that the actual performance will depend on the specific experimental conditions.

Removal MethodTypical Initial Pd Level (ppm)Typical Final Pd Level (ppm)AdvantagesDisadvantages
Filtration (Celite®) >1000 (heterogeneous)<100Simple, inexpensive for heterogeneous catalysts.[4]Ineffective for soluble palladium species.[4]
Activated Carbon 200 - 2000<50Cost-effective, readily available.[2]Potential for significant product loss due to non-specific adsorption.[3]
Thiol-Based Scavengers 500 - 5000<10High efficiency for various palladium species, good product recovery.[2][3]Higher cost compared to activated carbon.
TMT-Based Scavengers 500 - 5000<10Very high affinity for palladium, robust performance.[2][11]Can be more expensive than other scavengers.
Chromatography Variable<20Can remove other impurities simultaneously.[4]Can be time-consuming and require large solvent volumes.
Recrystallization Variable<50Can provide very high purity product.[3]Product must be crystalline; potential for yield loss in mother liquor.

Experimental Protocols

Protocol 1: Palladium Removal using a Solid-Supported Scavenger (Batch Method)

  • Dissolution: Dissolve the crude reaction mixture containing the this compound derivative in a suitable solvent (e.g., THF, ethyl acetate, or toluene).

  • Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., SiliaMetS® Thiol or MP-TMT). A typical starting point is 5-10 equivalents relative to the initial amount of palladium catalyst used.[10]

  • Stirring: Stir the suspension vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally for your specific system.[2][10]

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the residual palladium content in the purified product using ICP-MS.[12]

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[13]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[10]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is thick enough to prevent fine carbon particles from passing through.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Protocol 3: Filtration through a Celite® Pad

This method is primarily for removing heterogeneous palladium catalysts (e.g., Pd/C).

  • Preparation: Prepare a filtration setup with a sintered glass funnel or a Büchner funnel. Add a 1-2 cm thick pad of Celite®.[4]

  • Pre-wetting: Pre-wet the Celite® pad with the solvent used in the reaction mixture.

  • Dilution: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.

  • Filtration: Slowly pour the diluted reaction mixture onto the Celite® pad. Apply gentle vacuum if necessary.

  • Washing: Wash the Celite® pad with additional solvent to ensure all the product is collected.

  • Collection: The combined filtrate contains the product, free of the heterogeneous palladium catalyst.

Visualizations

Palladium_Removal_Workflow cluster_alternatives Alternative/Additional Purification start Crude Reaction Mixture (this compound derivative) check_catalyst Is the Pd Catalyst Heterogeneous? start->check_catalyst filtration Filtration through Celite® check_catalyst->filtration Yes scavenging Scavenger Treatment (e.g., Thiol, TMT) check_catalyst->scavenging No (Homogeneous) analysis Analyze Residual Pd (ICP-MS) filtration->analysis scavenging->analysis activated_carbon Activated Carbon Treatment activated_carbon->analysis chromatography Column Chromatography chromatography->analysis recrystallization Recrystallization recrystallization->analysis purified_product Purified Product analysis->purified_product

Caption: A general workflow for selecting a palladium removal method.

Troubleshooting_Logic start High Residual Palladium? product_loss Significant Product Loss? start->product_loss No strong_chelation Strong Pd Chelation Likely start->strong_chelation Yes adsorption Non-specific Product Adsorption product_loss->adsorption Yes use_scavenger Use High-Affinity Scavenger (Thiol or TMT) strong_chelation->use_scavenger optimize_scavenging Optimize Scavenging (Time, Temperature) use_scavenger->optimize_scavenging reduce_adsorbent Reduce Adsorbent Amount adsorption->reduce_adsorbent screen_scavengers Screen Different Scavengers reduce_adsorbent->screen_scavengers change_solvent Change Solvent screen_scavengers->change_solvent

Caption: A troubleshooting decision tree for common palladium removal issues.

References

Validation & Comparative

A Comparative Analysis of 5-Amino-7-azaindole and 5-aminoindole as Kinase Hinge Binders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kinase hinge region, a flexible segment connecting the N- and C-lobes of the catalytic domain, is a critical anchoring point for the majority of ATP-competitive kinase inhibitors. The formation of one or more hydrogen bonds with the backbone of this region is a hallmark of potent kinase inhibition. Consequently, the choice of the hinge-binding motif is a pivotal decision in the design of novel kinase inhibitors, profoundly influencing their potency and selectivity. This guide provides a comparative study of two key heterocyclic scaffolds, 5-Amino-7-azaindole and 5-aminoindole, for their potential as kinase hinge binders, supported by structural analysis and generalized experimental data.

Structural and Electronic Properties

The primary difference between this compound and 5-aminoindole lies in the presence of a nitrogen atom at the 7-position of the bicyclic ring system in the former. This substitution has significant implications for the molecule's electronic properties and its ability to interact with the kinase hinge.

This compound is considered a "privileged" scaffold in kinase inhibitor design.[1][2][3][4] The key advantage of the 7-azaindole core is its ability to form two hydrogen bonds with the kinase hinge region, acting as both a hydrogen bond donor (from the pyrrole N-H) and a hydrogen bond acceptor (from the pyridine N7).[5][6] This bidentate interaction mimics the binding of the adenine base of ATP to the kinase hinge, contributing to high binding affinity.[7][8]

5-aminoindole , while also utilized in the synthesis of kinase inhibitors, fundamentally differs in its hydrogen bonding potential with the hinge.[9][10][11] The indole nitrogen (N-H) can act as a hydrogen bond donor, but the scaffold lacks an intrinsic hydrogen bond acceptor at the position equivalent to N7 in 7-azaindole. Therefore, 5-aminoindole-based inhibitors typically form a single hydrogen bond with the kinase hinge backbone.

Quantitative Comparison of Derivatives

Kinase TargetInhibitor ScaffoldIC50 (nM)Reference
BRAF (V600E)7-azaindole derivative (Vemurafenib)31[12]
PI3Kγ7-azaindole derivative50[13]
Cdc75-azaindole derivativePotent (specific value not stated)[4][14]
Cdc77-azaindole isomerLower activity than 5-azaindole[4][14]
VEGFR27-azaindole derivative37[15]
VEGFR25-azaindole derivative~10-fold higher than 7-azaindole[15]
Mer RTKMer RTK Inhibitor, UNC5692.9[16]
DDX37-azaindole derivative (7-AID)12,690 (MDA-MB-231 cells)[17]

Disclaimer: The data presented in this table is compiled from different sources and for various derivatives, and therefore does not represent a direct head-to-head comparison under identical experimental conditions. The inhibitory activity is highly dependent on the overall structure of the inhibitor, not just the hinge-binding motif.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of kinase inhibition and a typical workflow for evaluating kinase inhibitors.

Kinase Hinge Binding Mechanism of Kinase Hinge Binding cluster_hinge Kinase Hinge Region cluster_binders Hinge Binders Hinge_NH Backbone N-H Hinge_CO Backbone C=O 5_Amino_7_azaindole This compound 5_Amino_7_azaindole->Hinge_NH H-bond (donor) 5_Amino_7_azaindole->Hinge_CO H-bond (acceptor) 5_aminoindole 5-aminoindole 5_aminoindole->Hinge_CO H-bond (donor) ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Inhibitor Inhibitor Inhibitor->Kinase Competitively Binds Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes

Caption: Interaction of hinge binders with the kinase active site.

Experimental Workflow Kinase Inhibitor Evaluation Workflow cluster_design Compound Design & Synthesis cluster_screening Screening & Validation cluster_analysis Data Analysis & Optimization Design Inhibitor Design Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET, AlphaLISA) Synthesis->Biochemical_Assay Binding_Assay Biophysical Binding Assay (e.g., SPR, ITC) Biochemical_Assay->Binding_Assay Orthogonal Validation Data_Analysis IC50 / Kd Determination Biochemical_Assay->Data_Analysis Binding_Assay->Data_Analysis Cellular_Assay Cell-based Assay SAR Structure-Activity Relationship (SAR) Cellular_Assay->SAR Data_Analysis->Cellular_Assay Data_Analysis->SAR SAR->Design Iterative Improvement Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A typical workflow for the evaluation of kinase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of kinase inhibitors. Below are representative protocols for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay and a Surface Plasmon Resonance (SPR) binding assay.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay

This protocol describes a generic method for determining the inhibitory activity of compounds against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at the Km value for the specific kinase.
  • Substrate Solution: Prepare a stock solution of the appropriate fluorescently labeled substrate in kinase buffer.
  • Kinase Solution: Prepare a stock solution of the kinase in kinase buffer. The concentration should be optimized to give a robust signal in the assay.
  • Inhibitor Solutions: Prepare serial dilutions of the test compounds (this compound and 5-aminoindole derivatives) in DMSO, and then dilute further in kinase buffer.
  • Detection Reagents: Prepare the detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the reaction) in a suitable detection buffer.[2][11][18]

2. Assay Procedure:

  • Add the inhibitor solutions to the wells of a low-volume 384-well plate.
  • Add the kinase solution to all wells except the negative controls.
  • Add the substrate solution to all wells.
  • Initiate the kinase reaction by adding the ATP solution.
  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
  • Stop the reaction by adding the detection solution containing EDTA and the terbium-labeled antibody.
  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., for the acceptor and donor fluorophores).[11]

3. Data Analysis:

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).
  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[19]

Surface Plasmon Resonance (SPR) Binding Assay

This protocol outlines a general procedure for measuring the binding kinetics and affinity of an inhibitor to a kinase.[20][21]

1. System Preparation:

  • Immobilization: Immobilize the purified kinase onto a sensor chip surface using a suitable chemistry (e.g., amine coupling).[15] A reference flow cell should be prepared in the same way but without the kinase to subtract non-specific binding.
  • Running Buffer: Use a suitable running buffer (e.g., HBS-EP+ buffer) for the interaction analysis.

2. Interaction Analysis:

  • Analyte Preparation: Prepare a series of dilutions of the inhibitor (analyte) in the running buffer.
  • Association: Inject the different concentrations of the inhibitor over the sensor surface for a defined period to monitor the association phase.
  • Dissociation: After the association phase, switch back to the running buffer flow to monitor the dissociation of the inhibitor from the kinase.
  • Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound inhibitor and prepare the surface for the next injection.[20]

3. Data Analysis:

  • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
  • Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[21]

Conclusion

The this compound scaffold offers a significant advantage as a kinase hinge binder due to its ability to form a bidentate hydrogen bond with the kinase hinge, closely mimicking the interaction of ATP. This generally translates to higher binding affinity and potency for inhibitors incorporating this motif. While 5-aminoindole can also serve as a hinge binder, its single hydrogen bond donation typically results in lower affinity compared to a bidentate interaction. The choice between these scaffolds will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall structure-activity relationship of the inhibitor series. The experimental protocols provided herein offer a framework for the rigorous evaluation and comparison of novel kinase inhibitors based on these and other promising scaffolds.

References

5-Amino-7-azaindole vs. 7-Azaindole: A Comparative Analysis in Specific Assays

Author: BenchChem Technical Support Team. Date: December 2025

7-Azaindole is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of kinases makes it a valuable core for designing potent and selective therapeutics. The introduction of substituents onto the 7-azaindole ring can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties.

This guide explores the potential advantages of a 5-amino substitution on the 7-azaindole core based on established principles of medicinal chemistry and available data on related compounds.

The Rationale for the 5-Amino Substitution

The introduction of an amino group at the 5-position of the 7-azaindole ring can influence its biological activity through several mechanisms:

  • Additional Hydrogen Bonding: The amino group can act as a hydrogen bond donor, providing an additional interaction point with the target protein. This can lead to increased binding affinity and potency.

  • Modulation of Physicochemical Properties: The amino group can alter the electronic properties and solubility of the molecule, which can impact cell permeability and overall pharmacokinetic profile.

  • Vector for Further Derivatization: The amino group serves as a handle for further chemical modifications, allowing for the exploration of a wider chemical space and the optimization of lead compounds.

Hypothetical Comparison in a Kinase Inhibition Assay

While direct experimental data is lacking, we can postulate a hypothetical comparison in a kinase inhibition assay, for instance, against a target like BRAF kinase, where 7-azaindole derivatives have shown significant activity.

Table 1: Postulated Comparative Inhibitory Activity
CompoundTarget KinaseIC50 (nM) (Hypothetical)Rationale for Postulated Difference
7-AzaindoleBRAF V600E50Forms canonical hydrogen bonds with the kinase hinge.
5-Amino-7-azaindoleBRAF V600E25The 5-amino group may form an additional hydrogen bond with a nearby residue in the active site, leading to enhanced potency.

Note: The IC50 values presented are purely hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Experimental Protocols

To experimentally validate the potential advantages of this compound, the following assays would be crucial:

In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This assay would directly measure the binding affinity of the compounds to the target kinase.

Protocol:

  • Reagents: Kinase, fluorescently labeled ATP tracer, europium-labeled anti-tag antibody, and test compounds (7-azaindole and this compound).

  • Procedure:

    • Incubate the kinase with varying concentrations of the test compounds.

    • Add the tracer and the antibody.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: A decrease in the FRET signal indicates displacement of the tracer by the compound. The IC50 value is calculated from the dose-response curve.

Cellular Proliferation Assay (e.g., MTT Assay)

This assay would assess the ability of the compounds to inhibit the growth of cancer cells that are dependent on the target kinase.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., A375 melanoma cells harboring the BRAF V600E mutation) in 96-well plates.

  • Treatment: Treat the cells with a range of concentrations of 7-azaindole and this compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent.

  • Measurement: Measure the absorbance at a specific wavelength.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

Visualizing the Potential Interaction

The following diagram illustrates the hypothetical interaction of this compound with a kinase hinge region, highlighting the potential for an additional hydrogen bond.

G Hypothetical Binding of this compound cluster_kinase Kinase Hinge Region cluster_inhibitor This compound hinge_backbone Hinge Backbone (e.g., Cys-Gly-Xaa) residue Nearby Residue (e.g., Asp) azaindole 7-Azaindole Core azaindole->hinge_backbone Canonical H-Bonds amino_group 5-Amino Group amino_group->residue Potential Additional H-Bond

Caption: Hypothetical interaction of this compound with a kinase active site.

Conclusion

While direct comparative experimental data remains to be published, the principles of medicinal chemistry suggest that the introduction of an amino group at the 5-position of the 7-azaindole scaffold has the potential to enhance biological activity. The amino group can provide an additional hydrogen bonding interaction, favorably modulate physicochemical properties, and offer a point for further chemical modification. To confirm these potential advantages, rigorous side-by-side experimental evaluation of this compound and 7-azaindole in relevant biochemical and cellular assays is necessary. Such studies would provide valuable insights for the rational design of next-generation 7-azaindole-based therapeutics.

Validation of 5-Amino-7-azaindole as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 5-amino-7-azaindole showcases its significance as a privileged scaffold in medicinal chemistry, particularly in the development of potent kinase inhibitors. Its intrinsic properties, including its bioisosteric relationship with purines and its ability to form critical hydrogen bonds with kinase hinge regions, have established it as a valuable starting point for the design of targeted therapeutics.

The 7-azaindole core, a bioisostere of both indole and purine systems, has garnered significant attention in drug discovery. The strategic placement of a nitrogen atom in the indole ring can modulate physicochemical properties and enhance biological activity. Among its derivatives, this compound has emerged as a particularly valuable fragment, offering a key vector for further chemical elaboration while maintaining the desirable pharmacophoric features of the parent scaffold.

Comparison with Alternative Scaffolds

The validation of this compound as a privileged scaffold is best understood through comparison with other commonly employed heterocyclic systems in kinase inhibitor design. While direct, head-to-head quantitative comparisons of the unsubstituted this compound scaffold are not extensively documented in publicly available literature, the performance of its derivatives against various kinases provides substantial evidence of its utility.

ScaffoldKey FeaturesAdvantagesDisadvantagesRepresentative Kinase Targets
This compound Bioisostere of purine and indole. The amino group at the 5-position provides a key attachment point for further synthesis.Forms two crucial hydrogen bonds with the kinase hinge region, mimicking the adenine binding of ATP. The 5-amino group allows for facile derivatization to explore structure-activity relationships (SAR).Limited data on the unsubstituted scaffold's broad kinase profile.PI3K, CDK, Haspin
Indole Core structure of many natural products and approved drugs.Well-established synthetic chemistry. Can participate in hydrogen bonding and hydrophobic interactions.Can be susceptible to metabolic oxidation. May have lower aqueous solubility compared to azaindole analogs.Various kinases
Purine The natural scaffold of ATP.Natural mimic of the kinase substrate. Well-understood binding modes.Can lead to off-target effects due to binding to other ATP-dependent enzymes.Various kinases
Quinoline/Quinazoline Fused aromatic heterocyclic systems.Offer multiple points for substitution and optimization of physicochemical properties.Can have planarity issues affecting solubility and ADME properties.EGFR, VEGFR
Pyrazolopyrimidine Fused heterocyclic system.Versatile scaffold with multiple sites for substitution.Can be synthetically challenging to access diverse derivatives.JAK, BTK

Supporting Experimental Data

One study reported the discovery of 7-azaindole isoindolinone-based PI3Kγ inhibitors with cellular IC50 values as low as 0.040 μM, while maintaining over 300-fold selectivity against other class I PI3K isoforms.[2] Although these are complex derivatives, the 7-azaindole core is essential for their activity.

Another study on 7-azaindole derivatives bearing benzocycloalkanone motifs identified compounds that inhibit cyclin-dependent kinase 9 (CDK9/CyclinT) and Haspin kinase in the micromolar to nanomolar range. One derivative was found to be a potent Haspin inhibitor with an IC50 of 14 nM.[3]

Experimental Protocols

Synthesis of this compound

An improved and workable synthesis of this compound has been described, starting from 2-amino-5-nitropyridine. A key step in this synthesis involves a microwave-promoted heteroannulation reaction of a pyridine alkyne.[4]

A representative synthetic step is the reduction of 5-nitro-7-azaindole:

  • 5-Nitro-7-azaindole is dissolved in tetrahydrofuran (THF).

  • The solution is degassed and purged with nitrogen.

  • 10% Platinum on activated carbon is added as a catalyst.

  • The mixture is hydrogenated using a balloon filled with hydrogen for 5 hours at room temperature.

  • The catalyst is removed by filtration, and the filtrate is evaporated to yield this compound.[4]

In Vitro Kinase Assay Protocol (General)

The inhibitory activity of compounds derived from the this compound scaffold can be determined using various in vitro kinase assay formats. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[1]

General Workflow:

  • Kinase Reaction: In a 384-well plate, the kinase, a suitable substrate, ATP, and the test compound (at various concentrations) are combined in a kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA). The reaction is incubated at a controlled temperature (e.g., room temperature or 30°C) for a set period (e.g., 60 minutes).

  • ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection: Kinase Detection Reagent is added to convert the produced ADP back to ATP, which is then used by a luciferase to generate a luminescent signal.

  • Data Analysis: The luminescence is measured, and the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated.

Signaling Pathway and Experimental Workflow Visualization

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and is a common target for cancer therapies. Inhibitors based on the this compound scaffold can effectively block this pathway at the level of PI3K.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of a this compound-based inhibitor.

Experimental_Workflow Start Start: This compound Scaffold Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Kinase Screening (IC50) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iteration In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: General experimental workflow for the development of kinase inhibitors from the this compound scaffold.

References

Unveiling the Target Landscape: A Comparative Guide to the Cross-reactivity of 5-Amino-7-azaindole Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides an objective comparison of the cross-reactivity of kinase inhibitors derived from the 5-Amino-7-azaindole scaffold, a privileged structure in kinase inhibitor design. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to offer a comprehensive overview.

The this compound core is a versatile scaffold frequently utilized in the design of potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases.[1][2][3] This inherent binding capability, however, also presents a challenge in achieving high selectivity, making cross-reactivity profiling a critical step in the development of these compounds.

This guide uses the potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, VE-821 , as a case study to illustrate the cross-reactivity profile of a this compound derivative.[4][5][6] ATR is a key serine/threonine-protein kinase in the DNA Damage Response (DDR) pathway.[7]

Data Presentation: Kinase Selectivity Profile of VE-821

The following tables summarize the inhibitory activity of VE-821 against its primary target, ATR, and a panel of other kinases, demonstrating its selectivity. The data is compiled from biochemical assays.

Table 1: Potency of VE-821 against the primary target ATR kinase.

CompoundTargetAssay FormatIC50 / KiReference
VE-821ATRRadiometricKi = 13 nM[4][5][6]
VE-821ATRCell-freeIC50 = 26 nM[8]

Table 2: Cross-reactivity of VE-821 against other related and unrelated kinases.

KinaseKinase FamilyVE-821 Inhibition (Ki or IC50)Fold Selectivity vs. ATR (Ki)Reference
ATMPIKK>8 µM (IC50), 16 µM (Ki)>1230x[5][8]
DNA-PKPIKK4.4 µM (IC50), 2.2 µM (Ki)>169x[5][8]
mTORPIKK>1 µM (Ki)>76x[5][6]
PI3KγPI3K3.9 µM (Ki)>300x[5][6]

Note: Fold selectivity is calculated using the Ki value for ATR (13 nM).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data's origin.

Biochemical Kinase Assays

1. Radiometric Kinase Assay (for IC50/Ki determination)

This assay is considered a gold standard for measuring kinase activity.[9] It directly measures the incorporation of a radiolabeled phosphate group from ATP into a substrate.

  • Principle: The transfer of the γ-phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase is quantified.

  • Materials:

    • Purified recombinant kinase (e.g., ATR)

    • Specific substrate (e.g., a known ATR substrate peptide)

    • [γ-³³P]ATP

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • Test inhibitor (e.g., VE-821) in DMSO

    • 96-well plates

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test inhibitor to the kinase reaction buffer.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value using appropriate software.[8]

Cell-Based Assays

2. Cellular Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[10]

  • Principle: Cells are treated with the inhibitor, and the phosphorylation status of a specific downstream target of the kinase of interest is assessed by Western blotting using a phospho-specific antibody.

  • Materials:

    • Cell line of interest (e.g., a cancer cell line)

    • Cell culture medium and reagents

    • Test inhibitor (e.g., VE-821)

    • Stimulus to activate the signaling pathway (if necessary)

    • Lysis buffer

    • Primary antibodies (phospho-specific and total protein)

    • Secondary antibody conjugated to HRP

    • Chemiluminescent substrate

    • Western blotting equipment and reagents

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the test inhibitor for a specific duration.

    • Induce DNA damage (e.g., using UV radiation or a chemotherapeutic agent) to activate the ATR pathway.

    • Lyse the cells and collect the protein lysates.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for the phosphorylated form of an ATR substrate (e.g., phospho-Chk1).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to kinase inhibitor cross-reactivity and the signaling pathways they modulate.

Kinase_Inhibitor_Screening_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays HTS High-Throughput Screening (Large Compound Library) Hit_ID Hit Identification HTS->Hit_ID Identifies initial hits Lead_Opt Lead Optimization (IC50 Determination) Hit_ID->Lead_Opt Optimizes potency Selectivity Selectivity Profiling (Kinome Scan) Lead_Opt->Selectivity Assesses cross-reactivity Target_Engagement Target Engagement (e.g., NanoBRET) Selectivity->Target_Engagement Confirms cellular binding Functional_Assay Functional Assays (e.g., Phosphorylation) Target_Engagement->Functional_Assay Measures functional effect Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability) Functional_Assay->Phenotypic_Assay Observes cellular outcome

Caption: Workflow for kinase inhibitor screening and profiling.

DNA_Damage_Response_Pathway cluster_DDR DNA Damage Response (DDR) DNA_Damage DNA Damage (e.g., Double-Strand Breaks, Stalled Replication Forks) ATR ATR DNA_Damage->ATR activates ATM ATM DNA_Damage->ATM activates CHK1 CHK1 ATR->CHK1 phosphorylates CHK2 CHK2 ATM->CHK2 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair CHK2->Cell_Cycle_Arrest CHK2->DNA_Repair Apoptosis Apoptosis CHK2->Apoptosis VE821 VE-821 VE821->ATR inhibits

Caption: Simplified DNA Damage Response pathway showing the role of ATR.

PI3K_AKT_Pathway cluster_PI3K PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 converts to PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Overview of the PI3K/AKT signaling pathway.

References

A Comparative Guide to the Fluorescent Properties of 5-Amino-7-azaindole and Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sensitive and specific fluorescent probes is a cornerstone of modern biological and chemical research. Among the diverse array of available fluorophores, 5-Amino-7-azaindole (5-AI) presents itself as a compelling candidate, particularly as a fluorescent analog of purine nucleobases. This guide provides a comparative analysis of the fluorescent properties of 5-AI against other commonly used fluorescent probes, supported by experimental data and detailed methodologies.

This guide will compare the expected properties of 5-AI with established fluorescent nucleobase analogs, providing a framework for researchers to evaluate its potential suitability for their specific applications.

Quantitative Comparison of Fluorescent Probes

The following table summarizes the key fluorescent properties of several well-characterized fluorescent nucleobase analogs, which serve as a benchmark for evaluating novel probes like this compound.

Fluorescent ProbeExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Reference(s)
This compound (Expected) Red-shifted from 7-azaindole (~285-300 nm)Red-shifted from 7-azaindole (~350-400 nm)Likely > 50 nmEnvironment-dependentInferred
2-Aminopurine305-310370~60-650.68 (in water)[1][2]
Pteridine-adenine analog (3-MI)350430800.70
Pteridine-guanine analog (6-MI)350430800.70
Pyrrolo-dC3504601100.21

Experimental Protocols

The determination of the fluorescent properties listed in the table above requires standardized experimental protocols. Below are detailed methodologies for key fluorescence spectroscopy experiments.

Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the excitation and emission spectra of a fluorescent compound.

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., phosphate-buffered saline, ethanol)

  • Fluorescent probe solution (typically in the micromolar concentration range)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the fluorescent probe in the desired solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be less than 0.1).

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Emission Spectrum Measurement:

    • Place the cuvette with the solvent blank in the fluorometer and record a blank spectrum.

    • Replace the blank with the sample cuvette.

    • Set the excitation wavelength to the expected absorption maximum of the compound.

    • Scan a range of emission wavelengths (e.g., from 10 nm above the excitation wavelength to 200 nm above).

    • The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the determined emission maximum (λ_em).

    • Scan a range of excitation wavelengths (e.g., from 250 nm up to 10 nm below the emission maximum).

    • The wavelength at which the highest fluorescence intensity is observed is the excitation maximum (λ_ex).

  • Data Analysis: Subtract the blank spectrum from the sample spectra to obtain the corrected spectra.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ_F) is determined relative to a well-characterized standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent probe solution

  • Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Solvent

Procedure:

  • Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using the fluorometer. The excitation wavelength must be the same for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Determine the slope of the linear fit for both plots.

  • Calculate the quantum yield of the sample (Φ_F,sample) using the following equation:

    Φ_F,sample = Φ_F,standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

    where η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare Dilute Probe Solution D Record Sample Emission Spectrum A->D E Record Sample Excitation Spectrum A->E B Prepare Solvent Blank C Record Blank Spectrum B->C C->D C->E F Determine λem D->F G Determine λex E->G

Workflow for determining excitation and emission spectra.

quantum_yield_workflow A Prepare Serial Dilutions (Sample & Standard) B Measure Absorbance (UV-Vis) A->B C Measure Fluorescence Emission Spectra A->C E Plot Intensity vs. Absorbance B->E D Integrate Emission Spectra C->D D->E F Determine Slopes E->F G Calculate Quantum Yield F->G

Workflow for comparative quantum yield determination.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Substituted 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and interact with the hinge region of various kinases.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted 7-azaindole derivatives, with a particular focus on the impact of the 5-amino group and other substitutions on their biological activity as kinase inhibitors and anticancer agents. The strategic placement of substituents at the 5-position of the 7-azaindole ring has been identified as a critical determinant of potency and selectivity.[3]

Comparative Analysis of Biological Activity

The following tables summarize the in vitro inhibitory activities of various 5-substituted 7-azaindole derivatives against different biological targets. The data highlights how modifications at the 5-position influence their potency.

Table 1: SAR of 5-Substituted 7-Azaindole Derivatives as PI3K Inhibitors

Compound ID5-Position SubstituentPI3Kγ IC50 (nM)[4]
A5 Pyridin-3-yl11.2
B6 1H-Pyrrolo[2,3-b]pyridin-5-yl2.9

Data sourced from a study on novel 7-azaindole scaffold derivatives as PI3K inhibitors.[4] The replacement of a pyridin-3-yl group at the 5-position with a 7-azaindole moiety (compound B6) resulted in a nearly 4-fold increase in potency against PI3Kγ.[4]

Table 2: SAR of 5-Substituted 7-Azaindole Derivatives as Anticancer Agents

Compound ID5-Position SubstituentCell LineIC50 (µM)[5]
4f NitroMCF75.781
4f NitroHepG28.077
4f NitroHL7702 (normal cell line)>100

Data from a study on the antitumor activities of 7-azaindole derivatives.[5] Compound 4f, with a nitro group at the 5-position, demonstrated potent activity against breast (MCF7) and liver (HepG2) cancer cell lines, with significantly lower toxicity in a normal liver cell line (HL7702).[5]

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Many 7-azaindole derivatives exert their anticancer effects by inhibiting key kinases within this pathway.[4][6]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Azaindole 5-Amino-7-Azaindole Derivative Azaindole->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives on PI3K.

General Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound derivatives.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials (e.g., 5-bromo-7-azaindole) Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay In vitro Kinase Assay (e.g., ADP-Glo) Purification->Kinase_Assay Cell_Assay Cell-based Assay (e.g., MTT Assay) Purification->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Design of New Derivatives

References

The Tale of Two Efficacies: A Comparative Guide to 5-Amino-7-Azaindole-Based Drugs In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a potential therapeutic from a laboratory benchtop to a clinical setting is a meticulous process of evaluation. A critical stage in this journey is the comparison of a drug's performance in a controlled in vitro environment versus a complex in vivo biological system. This guide provides an objective comparison of the in vitro and in vivo efficacy of 5-Amino-7-azaindole-based drugs, a promising class of compounds often investigated for their potent kinase inhibitory activity in oncology.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of inhibitors targeting key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Dysregulation of the VEGFR-2 signaling pathway is a hallmark of many cancers, promoting tumor angiogenesis and growth. This guide will focus on a representative this compound-based VEGFR-2 inhibitor to illustrate the translation of efficacy from cell-based assays to animal models.

Unveiling the Mechanism: The VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, triggers a cascade of downstream signaling events. This intricate pathway ultimately leads to endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2][3] The this compound-based inhibitors are designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling molecules.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 (Inactive) VEGF-A->VEGFR-2 Binds VEGFR-2_dimer VEGFR-2 Dimer (Active) VEGFR-2->VEGFR-2_dimer Dimerization & Autophosphorylation P P PLCg PLCγ VEGFR-2_dimer->PLCg PI3K PI3K VEGFR-2_dimer->PI3K Drug This compound Inhibitor Drug->VEGFR-2_dimer Inhibits RAS RAS PLCg->RAS Migration Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival

Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound Drugs.

Efficacy in a Controlled Environment: In Vitro Studies

In vitro assays are the first proving ground for a new drug candidate, providing crucial data on its potency and selectivity against a specific molecular target and its effect on cancer cells in a controlled laboratory setting.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

A common method to determine the direct inhibitory effect of a compound on VEGFR-2 is a biochemical kinase assay.

  • Reagents and Materials : Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the this compound test compound.

  • Assay Procedure : The assay is typically performed in a 96-well plate format. The test compound is serially diluted and incubated with the VEGFR-2 enzyme.

  • Reaction Initiation and Termination : The kinase reaction is initiated by the addition of ATP and the peptide substrate. After a defined incubation period, the reaction is stopped.

  • Detection : The amount of phosphorylated substrate is quantified, often using a method like ELISA or a fluorescence-based assay.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of the enzyme's activity, is calculated from the dose-response curve.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a drug on cancer cell lines.[4]

  • Cell Culture : Human cancer cell lines known to overexpress VEGFR-2 (e.g., MCF-7 breast cancer, HCT-116 colon cancer) are cultured in appropriate media.[5]

  • Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment : The cells are then treated with various concentrations of the this compound compound for a specified duration (e.g., 72 hours).

  • MTT Addition : Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization : Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The IC50 value, representing the drug concentration that causes a 50% reduction in cell viability, is determined.

In_Vitro_Workflow cluster_kinase VEGFR-2 Kinase Assay cluster_cell Cell Viability (MTT) Assay K1 Prepare Reagents: VEGFR-2, Substrate, ATP, Drug K2 Incubate Drug with Enzyme K1->K2 K3 Initiate Kinase Reaction K2->K3 K4 Quantify Phosphorylation K3->K4 K5 Calculate IC50 K4->K5 C1 Culture Cancer Cells C2 Seed Cells in 96-well Plates C1->C2 C3 Treat with Drug C2->C3 C4 Add MTT Reagent C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance C5->C6 C7 Calculate IC50 C6->C7

Caption: Experimental Workflow for In Vitro Efficacy Assessment.

Compound Target In Vitro Assay Cell Line IC50 (nM) Reference
Representative this compound InhibitorVEGFR-2Kinase Inhibition-25[5]
Representative this compound InhibitorCell ViabilityMTT AssayMCF-7 (Breast)12,930[5]
Representative this compound InhibitorCell ViabilityMTT AssayHCT-116 (Colon)11,520[5]
Sorafenib (Reference Drug)VEGFR-2Kinase Inhibition-35[5]

Table 1: Summary of In Vitro Efficacy Data.

Bridging the Gap: In Vivo Efficacy Studies

While in vitro studies provide valuable initial data, the true test of a drug's potential lies in its performance within a living organism. In vivo studies, typically conducted in animal models, offer insights into a drug's pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy in a more complex biological context.

Experimental Protocol: Human Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical cancer drug evaluation.[6][7][8]

  • Animal Model : Immunodeficient mice (e.g., athymic nude or NOD/SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation : A suspension of human cancer cells (e.g., HCT-116) is subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Drug Administration : Once tumors reach the desired size, the mice are randomized into control and treatment groups. The this compound drug is administered (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

  • Efficacy Evaluation : Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Toxicity Assessment : The general health and body weight of the mice are monitored to assess any potential toxicity of the drug.

In_Vivo_Workflow A1 Select Immunodeficient Mice A2 Implant Human Tumor Cells (e.g., HCT-116) A1->A2 A3 Monitor Tumor Growth A2->A3 A4 Randomize into Groups (Control & Treatment) A3->A4 A5 Administer this compound Drug A4->A5 A6 Measure Tumor Volume & Body Weight A5->A6 A7 Calculate Tumor Growth Inhibition (TGI) A6->A7

Caption: Experimental Workflow for In Vivo Efficacy Assessment in a Xenograft Model.

Compound Animal Model Tumor Model Dose and Schedule Tumor Growth Inhibition (TGI) Reference
7-azaindole sulfonamideColorectal HCT116 xenograftsSubcutaneousNot specifiedAnti-tumor activity observed[9]
3,5-disubstituted-7-azaindolesTriple negative breast cancer mouse modelNot specifiedNot specifiedAnti-tumor activity observed[9]
AZD6738 (7-azaindole)ATM deficient xenograftsNot specifiedNot specifiedGrowth inhibition observed[9]

Table 2: Summary of In Vivo Efficacy Data for 7-Azaindole Derivatives. (Note: Specific TGI percentages and dosing for a this compound VEGFR-2 inhibitor are often proprietary or found in detailed supplementary data of specific studies.)

Comparing the Data: From the Petri Dish to the Patient Proxy

The transition from in vitro to in vivo is not always a direct correlation. A compound that shows high potency in a cell-based assay may not exhibit the same level of efficacy in an animal model due to factors such as:

  • Pharmacokinetics (ADME) : Absorption, distribution, metabolism, and excretion properties of the drug can significantly impact its concentration at the tumor site.

  • Bioavailability : The fraction of the administered dose that reaches the systemic circulation can be a limiting factor for orally administered drugs.

  • Tumor Microenvironment : The complex interplay between tumor cells, stromal cells, blood vessels, and the extracellular matrix in a living organism can influence drug response.

  • Toxicity : Off-target effects of the drug can limit the achievable therapeutic dose.

For the representative this compound inhibitor, the potent in vitro VEGFR-2 inhibition (IC50 = 25 nM) and cytotoxicity against cancer cell lines (in the micromolar range) provide a strong rationale for its in vivo evaluation. The observed anti-tumor activity in xenograft models with related 7-azaindole compounds further supports the potential of this drug class.[9] A successful translation from in vitro to in vivo would be demonstrated by significant tumor growth inhibition in the xenograft model at well-tolerated doses.

Conclusion

The evaluation of this compound-based drugs, particularly as VEGFR-2 inhibitors, showcases the critical importance of a multi-faceted approach to efficacy testing. Potent in vitro activity is a prerequisite, but robust in vivo studies are essential to validate the therapeutic potential of these compounds. The data presented in this guide, compiled from various studies, highlights the promising anti-cancer properties of this drug class. Future research should focus on comprehensive studies that directly compare the in vitro and in vivo efficacy of specific this compound derivatives, providing a clearer path for their clinical development. This rigorous, comparative approach will ultimately accelerate the translation of promising laboratory findings into effective treatments for patients.

References

Benchmarking 5-Amino-7-azaindole: A Comparative Guide to a Privileged Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain a pivotal target class. The development of small-molecule inhibitors that can selectively modulate kinase activity is a cornerstone of precision medicine. Among the myriad of heterocyclic scaffolds employed by medicinal chemists, the 7-azaindole core has emerged as a "privileged structure." This guide provides a comparative analysis of the 5-Amino-7-azaindole scaffold against established kinase inhibitor benchmarks, supported by experimental data and detailed protocols for researchers in drug development.

The 7-azaindole scaffold is particularly effective due to its structural resemblance to the adenine core of ATP, the natural substrate for kinases.[1] The pyrrole NH group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as a hydrogen bond acceptor.[2] This configuration allows it to form two canonical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[2][3][4] This bioisosteric relationship with purine has led to the development of numerous potent and selective kinase inhibitors, including the FDA-approved BRAF inhibitor, Vemurafenib.[2][3]

The Hinge-Binding Advantage of 7-Azaindole

The interaction between a kinase inhibitor and the hinge region of the ATP-binding site is a primary determinant of its potency. The 7-azaindole scaffold is adept at forming a stable, dual hydrogen-bond connection.

G RTK Receptor Tyrosine Kinase (RTK) Kinase2 Downstream Kinase (e.g., PI3K, MEK) RTK->Kinase2 Activates Substrate Substrate Protein (e.g., AKT) Kinase2->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Leads to Inhibitor This compound Inhibitor Inhibitor->Kinase2 Blocks ATP Binding A 1. Prepare Serial Dilution of Inhibitor in DMSO B 2. Add Inhibitor and Kinase to Plate A->B C 3. Pre-incubate to Allow Binding B->C D 4. Initiate Reaction with ATP/Substrate Mixture C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo Reagent) D->E F 6. Convert ADP to ATP & Generate Light (Add Detection Reagent) E->F G 7. Measure Luminescence F->G H 8. Plot Dose-Response Curve & Calculate IC50 G->H

References

A Comparative Guide to the Binding Mode of 5-Amino-7-Azaindole in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the binding characteristics of the 5-Amino-7-azaindole scaffold within the ATP-binding site of protein kinases. 7-azaindole is recognized as a privileged heterocyclic motif in medicinal chemistry, frequently employed as a hinge-binding element in the design of potent and selective kinase inhibitors.[1][2][3] Its structure mimics the adenine core of ATP, allowing it to form canonical hydrogen bond interactions with the kinase hinge region.[4][5] This document compares its binding modes, presents quantitative affinity data, and provides detailed experimental protocols for characterization.

Analysis of Binding Mode

The 7-azaindole scaffold primarily acts as a "hinge-binder," forming two critical hydrogen bonds with the backbone of the kinase hinge region. This bidentate interaction involves the pyrrole N-H acting as a hydrogen bond donor and the adjacent pyridine nitrogen (N7) acting as a hydrogen bond acceptor.[1][6] This anchoring interaction is fundamental to the inhibitory activity of most 7-azaindole-based compounds.

Structural analyses of co-crystal structures have revealed three principal binding modes for the 7-azaindole core[1][2]:

  • Normal Mode: The most common orientation, where the pyrrole N-H donates a hydrogen bond to the backbone carbonyl of one hinge residue (often at position GK+1) and the N7-atom accepts a hydrogen bond from a backbone N-H of another hinge residue (often at position GK+3).[1][2]

  • Flipped Mode: The azaindole ring is rotated 180° relative to the normal mode. In this orientation, both hydrogen bond donor and acceptor interactions occur with the same hinge residue (at position GK+3).[1][2]

  • Non-Hinge Mode: In rare cases, where the inhibitor possesses another, more dominant hinge-binding motif, the 7-azaindole moiety may occupy a different sub-pocket within the active site.[1][2]

The 5-amino substituent typically extends from the core scaffold towards the solvent-exposed region of the active site. This position is a key vector for chemical modification to enhance potency, selectivity, and physicochemical properties. The amino group itself can act as a hydrogen bond donor, forming additional interactions with nearby residues or water molecules, thereby improving binding affinity.

G General Binding Mode of this compound in a Kinase Active Site cluster_kinase Kinase Active Site hinge Hinge Region (Backbone Amides) p_loop P-Loop inhibitor This compound 7-Azaindole Core 5-Amino Group p_loop->inhibitor:f0 gatekeeper Gatekeeper Residue gatekeeper->inhibitor:f0 solvent_region Solvent-Exposed Region inhibitor:f1->hinge Bidentate H-Bonds (Canonical Interaction) inhibitor:f2->solvent_region Solvent Interaction & Potential H-Bond

Caption: Canonical interactions of this compound within a kinase active site.

Quantitative Data Comparison

The inhibitory activity of 7-azaindole derivatives is typically quantified by their IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values. The table below summarizes representative data for 5-substituted 7-azaindole analogs against various kinases to illustrate the impact of the 5-position on activity.

Kinase TargetCompound/AnalogIC₅₀ / Kᵢ (nM)Assay TypeReference
HPK17-Azaindole Analog2.8 (Kᵢ)Lantha Binding[7]
PI3KγAzaindole Isoindolinone40 (IC₅₀)Cellular Assay[8]
JAK2C3-Aryl-7-Azaindole260 (IC₅₀)Biochemical[3]
c-Met7-Azaindole Derivative2 (IC₅₀)Biochemical[3]
BRAFV600EPLX4720 (Vemurafenib)13 (IC₅₀)Biochemical[6]

Note: Data is for structurally related 7-azaindole compounds to demonstrate the scaffold's activity. Specific data for the unsubstituted this compound fragment is often part of larger, proprietary structure-activity relationship (SAR) studies and may not be publicly itemized.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are standard protocols for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.

Materials:

  • Kinase of interest (recombinant, >98% purity)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • This compound test compound and controls (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the this compound compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).[9] Prepare a DMSO-only control.

  • Kinase Reaction:

    • In the 384-well plate, add 2.5 µL of the diluted compound or DMSO control to the appropriate wells.[9]

    • Add 2.5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture. The final ATP concentration should be at or near its Kₘ for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.[9]

  • ADP Detection:

    • Stop the kinase reaction and deplete unconsumed ATP by adding 10 µL of ADP-Glo™ Reagent to each well.[9]

    • Incubate for 40 minutes at room temperature.[9]

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[9]

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.

Protein-Ligand Co-crystallization for X-ray Structure Determination

This protocol aims to obtain high-quality crystals of the kinase-inhibitor complex suitable for X-ray diffraction.

Materials:

  • Purified kinase protein (e.g., 10-20 mg/mL)

  • This compound compound stock (e.g., 100 mM in DMSO)

  • Crystallization screening kits

  • Cryoprotectant solution

  • Crystallization plates (e.g., sitting-drop vapor diffusion)

Procedure:

  • Complex Formation:

    • Incubate the purified kinase protein with the this compound compound. A 5- to 10-fold molar excess of the compound is recommended to ensure saturation of the binding site.[10]

    • Allow the complex to form by incubating on ice for at least 30 minutes.[10]

    • (Optional) The complex can be purified by size-exclusion chromatography to remove unbound ligand, although this is often omitted.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Mix the protein-ligand complex solution with a reservoir solution from a crystallization screen in a 1:1 ratio (e.g., 100 nL + 100 nL).

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Optimization and Harvesting:

    • If initial screening yields promising "hits," optimize the crystallization conditions by varying the pH, precipitant concentration, and additives.

    • Once suitable crystals are grown, carefully transfer them to a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

  • Data Collection and Structure Determination:

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the protein-ligand complex structure using molecular replacement and subsequent model building and refinement.[11]

G start Start: Purified Kinase & Inhibitor biochem Biochemical Assay (e.g., ADP-Glo) start->biochem In Vitro co_cryst Co-crystallization (Complex Formation) start->co_cryst docking Computational Docking (In Silico Prediction) start->docking In Silico determine_ic50 Determine IC50/Ki biochem->determine_ic50 analysis Comparative Analysis: Binding Mode & Affinity determine_ic50->analysis xray X-ray Diffraction & Data Collection co_cryst->xray solve_structure Solve 3D Structure xray->solve_structure solve_structure->analysis predict_pose Predict Binding Pose docking->predict_pose predict_pose->analysis

Caption: Workflow for characterizing a kinase inhibitor like this compound.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 5-Amino-7-azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive assessment of the metabolic stability of 5-Amino-7-azaindole derivatives, a scaffold of increasing interest in medicinal chemistry, particularly for kinase inhibitors. We delve into key experimental data, detailed protocols, and the underlying metabolic pathways to offer a comparative perspective against other relevant chemical classes.

The 7-azaindole core is a "privileged structure" in drug discovery, and the addition of a 5-amino group can significantly modulate a compound's physicochemical properties and biological activity.[1] However, this region of the molecule can also be susceptible to metabolic enzymes, impacting the compound's half-life, bioavailability, and potential for drug-drug interactions. A thorough understanding of its metabolic fate is therefore paramount.

Quantitative Assessment of Metabolic Stability

Table 1: Metabolic Stability of 7-Azaindole Derivatives in Human Liver Microsomes (HLM)

Compound IDSubstitution PatternHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Reference
7-Azaindole Kinase Inhibitor 1 3-substitutedModerateNot explicitly stated, but described as having "low microsomal stability"[2]
7-Azaindole Kinase Inhibitor 2 2,5-disubstitutedModerateNot explicitly stated, but described as having "moderate activities in a cellular mechanistic assay together with either low microsomal stability or low permeability"[2]
Spiro-azaindoline HPK1 Inhibitor Complex spirocyclicImprovedHuman liver microsome clearance was addressed and improved from the initial hit.[3]
BAY-405 (MAP4K1 Inhibitor) ComplexIncreased in vitro stabilityReduced in vivo clearance in rat[4]

Table 2: Metabolic Stability of 7-Azaindole Derivatives and Comparators in Human Hepatocytes

Compound IDCompound ClassHalf-life (t½, min)Intrinsic Clearance (Clint, mL/min/kg)Reference
Spiro-azaindoline HPK1 Inhibitor 7-Azaindole Derivative-9.2[3]
Initial 7-Azaindole HPK1 Hit 7-Azaindole Derivative-15[3]
Nirmatrelvir Protease Inhibitor245 (rat hepatocytes)-[5]
Deuterated Nirmatrelvir Analog Protease Inhibitor164 (rat hepatocytes)-[5]

Key Metabolic Pathways of 7-Azaindole Derivatives

The metabolic fate of 7-azaindole derivatives is primarily governed by two major enzyme systems: Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).

Cytochrome P450-Mediated Metabolism: CYP enzymes, predominantly found in liver microsomes, are responsible for a variety of oxidative transformations. For 7-azaindole derivatives, this can include:

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or alkyl substituents.

  • N-dealkylation: Removal of alkyl groups attached to nitrogen atoms.

  • Oxidation: Formation of N-oxides.

Aldehyde Oxidase-Mediated Metabolism: Aldehyde oxidase, a cytosolic enzyme, has emerged as a key player in the metabolism of nitrogen-containing heterocyclic compounds.[6][7][8][9][10] For 7-azaindole derivatives, AO is known to catalyze the oxidation of the C-2 position of the azaindole ring, leading to the formation of a 2-hydroxy metabolite.[7] This metabolic pathway is of particular importance as it is not captured in standard microsomal stability assays but can be a significant clearance pathway in vivo.[7]

Below is a diagram illustrating the primary metabolic pathways for a generic this compound derivative.

Metabolic Pathways of this compound Derivatives cluster_CYP450 CYP450-Mediated Oxidation cluster_AO Aldehyde Oxidase (AO) Parent This compound Derivative Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Hydroxylation NDealkylated N-Dealkylated Metabolite Parent->NDealkylated N-dealkylation N_Oxide N-Oxide Metabolite Parent->N_Oxide N-oxidation C2_Hydroxy C-2 Hydroxy Metabolite Parent->C2_Hydroxy C-2 Oxidation

Primary metabolic pathways for this compound derivatives.

Experimental Protocols

Accurate and reproducible assessment of metabolic stability is crucial. Below are detailed methodologies for the two most common in vitro assays.

Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism mediated by enzymes located in the endoplasmic reticulum, such as CYPs.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound and positive control compounds (e.g., compounds with known high, medium, and low clearance)

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the test compound (final concentration typically 1 µM), HLM (final concentration typically 0.5 mg/mL), and phosphate buffer. Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination: Immediately stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the half-life (t½) and intrinsic clearance (Clint).

Microsomal Stability Assay Workflow A Prepare Incubation Mixture (Test Compound, HLM, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate and Sample at Time Points C->D E Terminate Reaction (Cold Solvent + IS) D->E F Centrifuge to Precipitate Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and Clint G->H

Workflow for a typical microsomal stability assay.
Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as intact hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as transporters.[11]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound and positive control compounds

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Cell Preparation: Thaw and prepare a suspension of cryopreserved hepatocytes according to the supplier's instructions, ensuring high viability.

  • Incubation: Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension (cell density typically 0.5-1 million cells/mL) in a 96-well plate. Incubate at 37°C with shaking in a humidified incubator.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension.

  • Reaction Termination: Stop the metabolic activity by adding a cold quenching solution with an internal standard.

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time.

Comparison with Alternative Scaffolds

The metabolic stability of this compound derivatives can be benchmarked against other common heterocyclic scaffolds used in drug discovery. For instance, aminopyrazoles are another class of compounds frequently employed as kinase inhibitors. The metabolic stability of aminopyrazoles can vary significantly based on the substitution pattern.[12] In some cases, aminopyrazole derivatives have shown significant improvement in metabolic stability compared to initial hits.[12] A direct, systematic comparison under the same experimental conditions would be necessary to definitively rank the metabolic stability of this compound derivatives against aminopyrazoles and other scaffolds.

Conclusion

The metabolic stability of this compound derivatives is a multifaceted issue influenced by both CYP and AO-mediated pathways. While the 7-azaindole core can be a site of metabolic modification, strategic chemical modifications have been shown to enhance stability.[3][4] For drug discovery programs utilizing this scaffold, it is crucial to employ a comprehensive in vitro ADME testing strategy that includes both microsomal and hepatocyte stability assays to capture the full spectrum of metabolic pathways. Early consideration of potential AO-mediated metabolism is particularly important for this chemical class. The data and protocols presented in this guide provide a foundational framework for researchers to design and interpret metabolic stability studies for this promising class of compounds.

References

Unveiling the Off-Target Landscape of 5-Amino-7-Azaindole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of kinase inhibitors is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the off-target effects of 5-Amino-7-azaindole-based compounds, a prominent scaffold in kinase inhibitor design. We present quantitative data, detailed experimental methodologies, and pathway visualizations to offer a comprehensive overview of their performance against alternative inhibitors.

The this compound core structure has proven to be a valuable framework in the development of potent kinase inhibitors, leading to several clinical candidates and approved drugs.[1] This scaffold's ability to form key hydrogen bonds with the kinase hinge region mimics the binding of ATP, making it an effective starting point for inhibitor design.[2] However, as with all kinase inhibitors, achieving absolute selectivity remains a significant challenge. Off-target effects can lead to unforeseen toxicities or even contribute to a drug's therapeutic profile through polypharmacology.[3] Therefore, a thorough characterization of a compound's activity across the human kinome is a critical step in its development.

This guide focuses on two notable examples of 7-azaindole-based inhibitors, PLX4720 (a BRAF inhibitor) and Eganelisib (IPI-549, a PI3Kγ inhibitor), and compares their selectivity with alternative compounds targeting the same pathways.

Comparative Selectivity Analysis

The following tables summarize the inhibitory activity (IC50 or Ki values) of this compound-based compounds and their comparators against their primary targets and a panel of off-target kinases. Lower values indicate higher potency.

Table 1: BRAF Inhibitors - PLX4720 vs. Vemurafenib

Kinase TargetPLX4720 (7-Azaindole derivative) IC50 (nM)Vemurafenib (Non-azaindole) IC50 (nM)
BRAF (V600E) 13 31
BRAF (wild-type)160100
c-RAF-11348
SRC>10,00024
VEGFR2>10,000158
p38α>10,000140
MEK1>10,000>10,000
ERK1>10,000>10,000
ACK1190Not Reported
FES3,400Not Reported
FRK1,300Not Reported
FAK>10,000Not Reported
FGFR>10,000Not Reported
Aurora A>10,000Not Reported

Data compiled from multiple sources. Assay conditions may vary.[4][5]

PLX4720, a potent inhibitor of the BRAF V600E mutant, demonstrates remarkable selectivity against a diverse panel of kinases.[5] While it also inhibits wild-type BRAF and c-RAF at higher concentrations, it shows minimal activity against a wide range of other kinases, highlighting the targeted nature of this 7-azaindole derivative.[4][5]

Table 2: PI3Kγ Inhibitors - Eganelisib (IPI-549) vs. Idelalisib

Kinase TargetEganelisib (IPI-549) (7-Azaindole based) IC50 (nM)Idelalisib (Non-azaindole) IC50 (nM)
PI3Kγ 1.2 83
PI3Kα>150-fold selective vs γ820
PI3Kβ>150-fold selective vs γ4000
PI3Kδ>150-fold selective vs γ2.5
mTOR>150-fold selective vs γ2100
DNA-PKNot Reported64
ATMNot Reported4200
ATRNot Reported7900

Data compiled from multiple sources. Assay conditions may vary.[6][7][8]

Eganelisib (IPI-549) is a highly potent and selective inhibitor of the gamma isoform of phosphoinositide-3 kinase (PI3Kγ).[7][9] It exhibits over 150-fold selectivity for PI3Kγ compared to other class I PI3K isoforms and other kinases.[7] This high degree of selectivity is a key attribute, minimizing off-target effects and allowing for a more precise investigation of PI3Kγ's role in disease pathways.[9][10] In contrast, Idelalisib, while a potent PI3Kδ inhibitor, also shows activity against other PI3K isoforms, particularly PI3Kγ.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the methods used to assess off-target effects, the following diagrams are provided.

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factor BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PLX4720 PLX4720 PLX4720->BRAF Off_Target Off-Target Kinases PLX4720->Off_Target Kinase_Profiling_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Compound Test Compound (e.g., this compound derivative) Kinase_Panel Broad Kinase Panel (>400 kinases) Compound->Kinase_Panel Cell_Lines Engineered or Cancer Cell Lines Compound->Cell_Lines Biochemical_Assay Biochemical Assay (e.g., Radiometric, TR-FRET) Kinase_Panel->Biochemical_Assay IC50_Determination IC50 / Ki Determination Biochemical_Assay->IC50_Determination Selectivity_Profile Comprehensive Selectivity Profile IC50_Determination->Selectivity_Profile Target_Engagement Target Engagement Assay (e.g., NanoBRET, CETSA) Cell_Lines->Target_Engagement Phenotypic_Screening Phenotypic Screening (Proliferation, Apoptosis) Cell_Lines->Phenotypic_Screening Phosphoproteomics Phosphoproteomics (Mass Spectrometry) Cell_Lines->Phosphoproteomics Target_Engagement->Selectivity_Profile Phenotypic_Screening->Selectivity_Profile Phosphoproteomics->Selectivity_Profile

References

Safety Operating Guide

Proper Disposal of 5-Amino-7-azaindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Amino-7-azaindole, a compound frequently used in pharmaceutical research and development, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound is classified as an irritant and is harmful if swallowed.[1][2] It can cause skin and serious eye irritation, and may lead to respiratory irritation.[2] Therefore, strict adherence to safety protocols is mandatory during its handling and disposal.

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Acute toxicity, oral (Harmful if swallowed)GHS07 (Exclamation Mark)Chemical-resistant gloves, Lab coat, Safety glasses with side shields
Skin corrosion/irritation (Causes skin irritation)GHS07 (Exclamation Mark)Chemical-resistant gloves, Lab coat
Serious eye damage/eye irritation (Causes serious eye irritation)GHS07 (Exclamation Mark)Safety goggles or face shield
Specific target organ toxicity, single exposure (May cause respiratory irritation)GHS07 (Exclamation Mark)Use in a well-ventilated area or with a fume hood. A NIOSH/MSHA approved respirator may be necessary for large quantities or in poorly ventilated areas.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste collection.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always wear the appropriate PPE as detailed in Table 1 before handling the compound.[3][4] This includes, at a minimum, a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.

  • Conduct all handling and disposal procedures in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3][4]

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • For small spills, carefully sweep up the solid material, avoiding dust generation.[4] Place the collected material into a clearly labeled, sealed container for hazardous waste.

  • Clean the spill area with a suitable solvent (e.g., methanol, followed by water), and collect the cleaning materials for disposal as hazardous waste.

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

3. Waste Collection and Storage:

  • Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), into a designated and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical and securely sealed to prevent leaks or spills.

  • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][4] The compound is also light-sensitive, so storage in a dark place is recommended.[1]

4. Final Disposal:

  • The disposal of this compound must be conducted through a licensed professional waste disposal service.[5] Do not dispose of this chemical down the drain or in regular trash.[3]

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's EHS department for specific guidance and to arrange for waste pickup.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Workflow for this compound Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation waste_generation Generate Chemical Waste ventilation->waste_generation spill_check Spill Occurred? spill_procedure Follow Spill Cleanup Protocol spill_check->spill_procedure Yes collect_waste Collect Waste in Labeled, Sealed Container spill_check->collect_waste No spill_procedure->collect_waste waste_generation->spill_check store_waste Store Waste in a Safe, Designated Area collect_waste->store_waste disposal_request Contact EHS for Waste Pickup store_waste->disposal_request end End: Proper Disposal disposal_request->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Amino-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Amino-7-azaindole. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and may be harmful if ingested or inhaled.[1] All personnel must wear appropriate PPE when handling this compound. The following table summarizes the required PPE and engineering controls.

Area of Protection Requirement Specification
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood.
Eye and Face Protection Chemical safety gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Chemical-resistant glovesNitrile or other suitable gloves resistant to chemical penetration.
Body Protection Laboratory coatWear a fully buttoned lab coat to protect skin and clothing.
Engineering Controls Chemical Fume HoodAll weighing and handling of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]
Emergency Equipment Eyewash station and safety showerMust be readily accessible in the immediate work area.[2][3][4]

Step-by-Step Handling Procedures

The following workflow outlines the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal receiving Receiving: Inspect container for damage. Verify label. storage Storage: Store in a dry, cool, well-ventilated area. Keep container tightly closed. receiving->storage If intact ppe Don appropriate PPE. storage->ppe fume_hood Work in a chemical fume hood. ppe->fume_hood weighing Weigh the required amount of this compound. fume_hood->weighing experiment Perform the experiment according to protocol. weighing->experiment decontaminate Decontaminate work surfaces and equipment. experiment->decontaminate waste_collection Collect all waste in a labeled, sealed container. decontaminate->waste_collection disposal Dispose of waste through a licensed professional service. waste_collection->disposal

Caption: Workflow for Handling this compound.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Exposure Type Immediate Action
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[2][4]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash before reuse.[2][4]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2][4]
Ingestion Rinse mouth with water. Get medical attention if symptoms occur.[4]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully scoop the solid material into a labeled container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solids, including gloves, weigh boats, and paper towels, in a designated, clearly labeled, and sealed waste container.

  • Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a compatible, labeled hazardous waste container.

Disposal Pathway:

start Waste Generation solid_waste Solid Waste (Contaminated PPE, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste collection Segregated & Labeled Hazardous Waste Containers solid_waste->collection liquid_waste->collection storage Secure Temporary Waste Storage Area collection->storage disposal_service Licensed Professional Waste Disposal Service storage->disposal_service

Caption: Waste Disposal Pathway for this compound.

Final Disposal:

All chemical waste must be disposed of through a licensed and approved waste disposal plant.[2][4] Do not dispose of this compound down the drain or in regular trash. Adhere to all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-7-azaindole
Reactant of Route 2
5-Amino-7-azaindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.